molecular formula C10H15N3 B1141975 1-(3-Methylpyridin-2-yl)piperazine CAS No. 111960-11-3

1-(3-Methylpyridin-2-yl)piperazine

Cat. No.: B1141975
CAS No.: 111960-11-3
M. Wt: 177.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylpyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBVRZMTWMATNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920622
Record name 1-(3-Methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111960-11-3, 104396-10-3
Record name 1-(3-Methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Methyl-2-pyridinyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 111960-11-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Methylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(3-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers its chemical and physical properties, potential synthesis protocols, and known biological activities associated with the broader class of piperazine derivatives.

Core Chemical and Physical Properties

This compound is a substituted piperazine derivative. The core properties of the compound and its hydrochloride salt are summarized below.

PropertyValueSource
CAS Number 104396-10-3 (Free Base)[1]
111960-11-3 (Hydrochloride Salt)[2]
Molecular Formula C10H15N3[2]
Molecular Weight 177.25 g/mol [2]
Physical Form Likely a solid at room temperature.[3]
Purity (Typical) >95%[3]
Storage Temperature Room Temperature[3]

Synthesis and Experimental Protocols

The synthesis of arylpiperazines, including this compound, is a well-established process in organic chemistry. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination reaction. This approach allows for the efficient coupling of an aryl halide (in this case, 2-chloro-3-methylpyridine) with piperazine.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of N-arylpiperazines, which can be adapted for this compound.

Materials:

  • 2-Chloro-3-methylpyridine

  • Piperazine (use in excess to favor mono-substitution)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Strong base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene (solvent)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 2-chloro-3-methylpyridine (1.0 eq), piperazine (2.5 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).[4]

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

A visual representation of a general synthesis workflow is provided below.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions ArylHalide 2-Chloro-3-methylpyridine Reaction Buchwald-Hartwig Amination ArylHalide->Reaction Piperazine Piperazine Piperazine->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (Toluene) Solvent->Reaction Heat Heat (100-110 °C) Heat->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

General Synthesis Workflow for Arylpiperazines.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively documented in publicly available literature, the piperazine scaffold is a privileged structure in medicinal chemistry.[5][6] Derivatives of piperazine are known to exhibit a wide range of pharmacological activities.[7][8]

Potential Pharmacological Roles:

  • Central Nervous System (CNS) Activity: Many piperazine derivatives act as antipsychotic, antidepressant, and anxiolytic agents by interacting with neurotransmitter systems.[9]

  • Anthelmintic Activity: Piperazine and its salts are used as anthelmintics to treat parasitic worm infections.[10] The mechanism involves paralyzing the parasites, allowing the host to expel them.[10]

  • Antimicrobial and Anticancer Properties: Various piperazine derivatives have shown promise as antibacterial, antifungal, and anticancer agents.[5][8]

Mechanism of Action: GABAergic Modulation

The classic anthelmintic action of piperazine is attributed to its effect on the parasite's neuromuscular system.[10] It acts as an agonist on the inhibitory gamma-aminobutyric acid (GABA) receptors.[10] This interaction leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm.[11] This selectivity is achieved because vertebrates primarily use GABA in the CNS, and the helminth GABA receptor isoform is different.[10]

The signaling pathway for this mechanism is illustrated below.

G Piperazine Piperazine Derivative GABA_R GABA Receptor (On Parasite Muscle Cell) Piperazine->GABA_R Binds and Activates (Agonist Action) IonChannel Chloride (Cl-) Ion Channel GABA_R->IonChannel Opens Influx Increased Cl- Influx IonChannel->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Paralysis Flaccid Paralysis of Parasite Hyperpolarization->Paralysis

GABA-Mediated Paralysis of Helminths by Piperazine.

Safety and Handling

As with any laboratory chemical, this compound should be handled with care. The parent compound, piperazine, is known to be corrosive to the skin and eyes.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to 1-(3-Methylpyridin-2-yl)piperazine: Core Characteristics and Research Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the heterocyclic compound 1-(3-Methylpyridin-2-yl)piperazine. Due to the limited availability of dedicated research on this specific molecule, this document synthesizes information from publicly available data, patents, and studies on structurally related pyridylpiperazine derivatives. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its chemical properties, potential synthesis, and anticipated biological significance.

Physicochemical and Structural Characteristics

This compound belongs to the class of pyridylpiperazines, a group of compounds extensively explored in medicinal chemistry due to their diverse pharmacological activities. The core structure consists of a piperazine ring attached to a 3-methylpyridine moiety at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃BLDpharm[1]
Molecular Weight 177.25 g/mol BLDpharm[1]
CAS Number 104396-10-3BLDpharm[1]
Topological Polar Surface Area 28.2 ŲAngeneChemical[2]
Hydrogen Bond Donor Count 1AngeneChemical[2]
Hydrogen Bond Acceptor Count 3AngeneChemical[2]
Rotatable Bond Count 1AngeneChemical[2]
Predicted LogP 1.3Chemchart[3]
Predicted Water Solubility 12547 mg/LChemchart[3]
Predicted Boiling Point 282.72 °CChemchart[3]
Predicted Melting Point 88.95 °CChemchart[3]

Note: Most physical properties are predicted values from chemical suppliers and have not been experimentally verified in peer-reviewed literature.

Synthesis and Reactivity

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This proposed protocol is based on general methods for the synthesis of similar pyridylpiperazine derivatives.

Materials:

  • 2-Chloro-3-methylpyridine

  • Piperazine (anhydrous)

  • A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Diglyme)

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Triethylamine (Et₃N))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-methylpyridine (1.0 eq) and a molar excess of anhydrous piperazine (e.g., 3-5 eq).

  • Add the chosen solvent (e.g., DMF) and the base (e.g., K₂CO₃, 2.0 eq).

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours (reaction progress can be monitored by Thin Layer Chromatography or LC-MS).

  • After completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

Diagram 1: Proposed Synthesis Workflow

G General Workflow for Synthesis and Purification start Reactants: 2-Chloro-3-methylpyridine Piperazine Base (e.g., K2CO3) Solvent (e.g., DMF) reaction Nucleophilic Aromatic Substitution (Heat under inert atmosphere) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization: NMR, MS, IR purification->characterization product This compound characterization->product

A generalized workflow for the synthesis and purification of this compound.

Potential Biological and Pharmacological Activity

The piperazine moiety is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[4] The pyridylpiperazine scaffold, in particular, has been the subject of extensive research in drug discovery. Although no specific biological data for this compound has been found, based on structurally similar compounds, it can be hypothesized to exhibit activity in several areas:

  • Antimicrobial and Antifungal Activity: Various piperazine derivatives have demonstrated potent antimicrobial and antifungal properties.[5][6]

  • Urease Inhibition: A recent study on 1-(3-nitropyridin-2-yl)piperazine derivatives revealed significant urease inhibitory activity, suggesting a potential application in treating infections caused by urease-producing bacteria like Helicobacter pylori.[7]

  • Central Nervous System (CNS) Activity: The piperazine ring is a common feature in many CNS-active drugs, including antipsychotics and antidepressants. The structural similarity to known D₄ receptor ligands suggests potential activity at dopamine receptors.[8]

  • Anticancer Activity: The piperazine scaffold is present in several anticancer agents. Some piperazine derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.[9]

Diagram 2: Potential Biological Screening Cascade

G Hypothetical Biological Screening Cascade compound This compound primary_screening Primary Screening (e.g., Cell viability assays) compound->primary_screening antimicrobial Antimicrobial/Antifungal Assays (MIC determination) primary_screening->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Urease) primary_screening->enzyme cns CNS Receptor Binding Assays (e.g., Dopamine receptors) primary_screening->cns anticancer Anticancer Assays (e.g., Cytotoxicity in cancer cell lines) primary_screening->anticancer hit_validation Hit Validation and Lead Optimization antimicrobial->hit_validation enzyme->hit_validation cns->hit_validation anticancer->hit_validation

A hypothetical workflow for the initial biological evaluation of this compound.

Future Research Directions

This compound represents an under-investigated molecule with potential for further exploration in medicinal chemistry. Key areas for future research include:

  • Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis and full characterization, including NMR, IR, and mass spectrometry, as well as determination of physical properties like melting point, are essential to provide a solid foundation for further studies.

  • Broad Biological Screening: A comprehensive biological screening against a panel of targets, including microbial strains, key enzymes, and CNS receptors, would elucidate its potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications on both the pyridine and piperazine rings would help in identifying key structural features for optimal activity and selectivity for any identified biological targets.

Conclusion

While specific experimental data on this compound is currently scarce in the public domain, its structural features place it within a class of compounds of significant interest to the pharmaceutical and life sciences research communities. This guide provides a starting point for researchers by outlining its predicted properties, a plausible synthetic route, and its potential biological activities based on extensive literature on related pyridylpiperazine derivatives. Further experimental investigation is warranted to fully uncover the chemical and biological profile of this compound.

References

An In-depth Technical Guide to 1-(3-Methylpyridin-2-yl)piperazine: Structure, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(3-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details its chemical structure, molecular weight, and explores its potential biological activities and synthesis, drawing insights from closely related analogues.

Core Compound Identification

This compound is a substituted piperazine derivative with a methylpyridine moiety. Its fundamental properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C₁₀H₁₅N₃[1][2]
Molecular Weight 177.25 g/mol [1]
CAS Number 104396-10-3[1]
SMILES CC1=CC=CN=C1N2CCNCC2
Structure
alt text

Physicochemical Properties and Synthesis

While specific experimental data for the title compound is limited in publicly available literature, its properties can be inferred from related compounds. The synthesis of pyridylpiperazine derivatives typically involves the nucleophilic substitution of a halogenated pyridine with piperazine.

Proposed Synthesis Workflow

A plausible synthetic route for this compound is the reaction of 2-chloro-3-methylpyridine with piperazine. This common method for creating arylpiperazines is efficient and well-documented for analogous compounds.

G A 2-Chloro-3-methylpyridine C Reaction Vessel A->C B Piperazine B->C D Nucleophilic Aromatic Substitution C->D Heat, Solvent F Purification D->F E This compound F->E G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Compound This compound Compound->D2R Antagonizes

References

The Piperazine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Piperazine Compounds in the CNS

For: Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs targeting the Central Nervous System (CNS).[1][2] Its versatile structure allows for modifications that fine-tune the pharmacological properties of compounds, leading to a wide range of therapeutic applications, including anxiolytics, antidepressants, and antipsychotics.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of piperazine-containing drugs in the CNS, with a focus on their interactions with key neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visual representations of signaling pathways.

Core Mechanism of Action: Multi-Target Receptor Modulation

The therapeutic efficacy of piperazine compounds in the CNS is primarily attributed to their ability to modulate the activity of various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D) receptors.[4][5] Many of these drugs exhibit a "multi-target" profile, interacting with several receptor subtypes with varying affinities and functional activities (agonist, antagonist, partial agonist). This polypharmacology is often crucial to their clinical effectiveness and side-effect profiles.[4][6]

Key Molecular Targets:
  • Serotonin (5-HT) Receptors: Piperazine derivatives frequently target multiple 5-HT receptor subtypes.

    • 5-HT1A Receptors: Many anxiolytic and antidepressant piperazine drugs, such as buspirone, act as partial agonists at 5-HT1A receptors.[3][7] Presynaptic 5-HT1A autoreceptors are fully agonized, reducing serotonin synthesis and release, while postsynaptic receptors are partially agonized, leading to a modulatory effect on serotonergic neurotransmission.[7][8]

    • 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics containing a piperazine moiety, like aripiprazole and ziprasidone.[4][6] This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and reduce the risk of extrapyramidal side effects.[6][9]

    • Other 5-HT Receptors: Piperazine compounds like vortioxetine also interact with other 5-HT receptors, including 5-HT1B (partial agonist), 5-HT1D (antagonist), 5-HT3 (antagonist), and 5-HT7 (antagonist), contributing to its multimodal antidepressant effect.[1]

  • Dopamine (D) Receptors: The interaction with dopamine receptors, particularly the D2 subtype, is central to the action of antipsychotic piperazine drugs.

    • D2 Receptors: Atypical antipsychotics such as clozapine, olanzapine, and ziprasidone are D2 receptor antagonists.[9][10] Aripiprazole is unique in that it acts as a D2 partial agonist, functioning as an antagonist in a hyperdopaminergic state and an agonist in a hypodopaminergic state, a mechanism often referred to as "dopamine system stabilization".[2][11]

  • Other CNS Targets: Certain piperazine derivatives also show affinity for other CNS targets, including:

    • Histamine H1 Receptors: Antagonism at H1 receptors is associated with sedative side effects.[6]

    • Adrenergic Receptors: Interaction with α1-adrenergic receptors can lead to side effects like orthostatic hypotension.[6]

    • Sigma Receptors: Some piperazine derivatives exhibit affinity for sigma-1 receptors, which may contribute to their overall pharmacological profile.[12]

Quantitative Analysis of Receptor Binding Affinities

The binding affinity of a drug for its target receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. The lower the Ki value, the higher the binding affinity.

The following tables summarize the receptor binding affinities (Ki in nM) of several prominent piperazine-containing CNS drugs.

Table 1: Receptor Binding Affinities (Ki, nM) of Atypical Antipsychotics

ReceptorAripiprazole[2]Clozapine[13][14]Olanzapine[13]Ziprasidone[10]
Dopamine D20.34125114.8
Dopamine D30.8---
Serotonin 5-HT1A1.7---
Serotonin 5-HT2A3.4-40.4
Serotonin 5-HT2B0.36---
Serotonin 5-HT2C--111.3
Serotonin 5-HT7----
Histamine H1-1747
Muscarinic M1-1.926>1000
Adrenergic α1-75111

Table 2: Receptor Binding Affinities (Ki, nM) of Anxiolytics and Antidepressants

ReceptorBuspirone[3]Vortioxetine[1]
Serotonin 5-HT1A7.1315
Serotonin 5-HT1B-33
Serotonin 5-HT1D-54
Serotonin 5-HT3-3.7
Serotonin 5-HT7-19
Serotonin Transporter (SERT)-1.6
Dopamine D2Weaker Affinity-

Signaling Pathways and Molecular Mechanisms

The binding of a piperazine compound to its receptor initiates a cascade of intracellular signaling events that ultimately produce a physiological response.

5-HT1A Receptor Signaling

Buspirone and other 5-HT1A partial agonists modulate the activity of the adenylyl cyclase pathway. 5-HT1A receptors are coupled to inhibitory G-proteins (Gi/o).[5] Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Buspirone Buspirone Receptor 5-HT1A Receptor Buspirone->Receptor Binds G_protein Gi/o Protein (inactive) Receptor->G_protein Activates G_protein_active Gi/o Protein (active) G_protein->G_protein_active GDP -> GTP AdenylylCyclase Adenylyl Cyclase G_protein_active->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse Phosphorylates targets

5-HT1A receptor signaling pathway.
Dopamine D2 Receptor Signaling

Atypical antipsychotics that are D2 antagonists block the effects of dopamine at this receptor. Aripiprazole's partial agonism results in a more nuanced modulation of D2 receptor signaling, which is dependent on the ambient dopamine concentration.

D2_receptor_modulation cluster_high_dopamine High Dopamine State (e.g., Mesolimbic Pathway) cluster_low_dopamine Low Dopamine State (e.g., Mesocortical Pathway) Dopamine_high High Dopamine D2_receptor_high D2 Receptor Dopamine_high->D2_receptor_high Aripiprazole_antagonist Aripiprazole (Functional Antagonist) Aripiprazole_antagonist->D2_receptor_high Competes with Dopamine Response_high Reduced Dopaminergic Signaling D2_receptor_high->Response_high Dopamine_low Low Dopamine D2_receptor_low D2 Receptor Dopamine_low->D2_receptor_low Aripiprazole_agonist Aripiprazole (Functional Agonist) Aripiprazole_agonist->D2_receptor_low Activates Receptor Response_low Increased Dopaminergic Signaling D2_receptor_low->Response_low

Aripiprazole's functional modulation of D2 receptors.

Experimental Protocols

The characterization of the mechanism of action of piperazine compounds relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

radioligand_binding_assay start Start prepare_membranes Prepare cell membranes expressing the receptor of interest start->prepare_membranes incubate Incubate membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound prepare_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify the amount of bound radioligand (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the human receptor of interest.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and a range of concentrations of the unlabeled test compound (the piperazine derivative).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

cAMP Functional Assay

This assay is used to determine the functional activity of a compound at a G-protein coupled receptor (GPCR) that modulates adenylyl cyclase activity.

Detailed Methodology (for a Gi-coupled receptor):

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., CHO-K1 or HEK293-T) in appropriate media.[16]

    • Transiently or stably transfect the cells with a plasmid encoding the GPCR of interest.[16]

  • cAMP Measurement:

    • Seed the transfected cells into a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

    • Add varying concentrations of the test compound to the cells.

    • Incubate for a specific time to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., an ELISA-based or a luminescence-based assay like the GloSensor™ cAMP Assay).[17][18]

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the in vivo effects of a drug.[19][20]

Detailed Methodology:

  • Probe Implantation:

    • Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal (e.g., a rat).[19]

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[20]

    • Collect the dialysate samples at regular intervals.

    • Administer the test compound to the animal (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to measure changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical detection.[21]

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels (before drug administration).

    • Analyze the time course of the drug's effect on neurotransmitter release.

Conclusion

Piperazine-based compounds represent a remarkably successful class of CNS drugs, owing to the versatility of the piperazine scaffold in achieving desired pharmacological profiles. Their mechanisms of action are complex and often involve interactions with multiple neurotransmitter receptor systems. A thorough understanding of their receptor binding affinities, functional activities, and downstream signaling pathways, as elucidated by the experimental methodologies described herein, is critical for the rational design and development of novel and improved therapeutics for a wide range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to 1-(3-Methylpyridin-2-yl)piperazine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methylpyridin-2-yl)piperazine is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural motif, combining a pyridine ring with a piperazine moiety, makes it a valuable scaffold for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the synthesis of the atypical antidepressant, Mirtazapine. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to support researchers in the field of drug discovery and development.

Chemical Properties and Characterization

This compound is a substituted pyridinylpiperazine. The presence of the basic piperazine ring and the pyridine nucleus imparts specific physicochemical properties that are advantageous for drug design, including the potential for salt formation to improve solubility and bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
CAS Number 104396-10-3 (free base)
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane

Table 2: Spectroscopic Data for a Representative Pyridylpiperazine Derivative

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 6.63 (d, J = 8.4 Hz, 1H), 6.59 (t, J = 6.8 Hz, 1H), 3.51 (t, J = 5.2 Hz, 4H), 3.03 (t, J = 5.2 Hz, 4H), 1.95 (s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ 159.6, 148.1, 137.5, 113.8, 107.0, 46.0, 45.5
FT-IR (KBr, cm⁻¹) 3290 (N-H stretch), 3050 (aromatic C-H stretch), 2940, 2840 (aliphatic C-H stretch), 1595, 1500 (C=C and C=N stretch)
Mass Spectrometry (ESI-MS) m/z 164.1 [M+H]⁺

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common approach involves the reaction of 2-chloro-3-methylpyridine with an excess of piperazine.

Experimental Protocol: Synthesis of a Pyridylpiperazine Derivative (Illustrative Example)

Disclaimer: The following is a general procedure for the synthesis of a pyridylpiperazine derivative and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 2-Chloro-3-methylpyridine

  • Piperazine (anhydrous)

  • Acetonitrile (anhydrous)

  • Potassium carbonate (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture (for elution)

Procedure:

  • To a stirred solution of 2-chloro-3-methylpyridine (1.0 eq) in anhydrous acetonitrile, add an excess of anhydrous piperazine (4.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Table 3: Representative Reaction Parameters for Pyridylpiperazine Synthesis

ParameterValue
Reactants 2-Chloro-3-methylpyridine, Piperazine
Solvent Acetonitrile
Base Potassium Carbonate
Temperature Reflux (approx. 82°C)
Reaction Time 12-24 hours
Typical Yield 60-80%

Application as a Pharmaceutical Intermediate: Synthesis of Mirtazapine

This compound and its derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Mirtazapine, a tetracyclic antidepressant. The synthesis involves the reaction of a pyridyl-piperazine intermediate with a suitable coupling partner, followed by cyclization.

Experimental Protocol: Synthesis of a Mirtazapine Precursor (Illustrative Example)

Disclaimer: This protocol illustrates the general steps involved in the synthesis of a Mirtazapine precursor from a pyridyl-piperazine intermediate. The specific reagents and conditions may vary.

Materials:

  • 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (a derivative of the title compound)

  • Concentrated sulfuric acid

  • Dichloromethane

  • Ice bath

  • Aqueous sodium hydroxide solution

Procedure:

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine to the cooled sulfuric acid with stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution with a cold aqueous sodium hydroxide solution to precipitate the crude product.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Mirtazapine.

  • The crude product can be further purified by recrystallization.

Visualization of Key Pathways and Workflows

Signaling Pathway of Mirtazapine

Mirtazapine's antidepressant effect is primarily attributed to its antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This action leads to an increase in the release of both norepinephrine (NE) and serotonin (5-HT). Additionally, Mirtazapine is an antagonist at serotonin 5-HT₂ and 5-HT₃ receptors, which is believed to contribute to its therapeutic effects and favorable side-effect profile.

Mirtazapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mirtazapine Mirtazapine Alpha2_Receptor α2-Adrenergic Receptor Mirtazapine->Alpha2_Receptor Antagonizes 5HT2_Receptor 5-HT₂ Receptor Mirtazapine->5HT2_Receptor Antagonizes 5HT3_Receptor 5-HT₃ Receptor Mirtazapine->5HT3_Receptor Antagonizes NE_Release Norepinephrine (NE) Release Alpha2_Receptor->NE_Release Inhibits (-) 5HT_Release Serotonin (5-HT) Release Alpha2_Receptor->5HT_Release Inhibits (-) NE NE NE_Release->NE 5HT 5-HT 5HT_Release->5HT Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors Activates 5HT->Postsynaptic_Receptors Activates Therapeutic_Effect Antidepressant Effect Postsynaptic_Receptors->Therapeutic_Effect GPCR_Screening_Workflow Start Start Compound_Library Compound Library (including derivatives of This compound) Start->Compound_Library Primary_Screen Primary HTS Assay (e.g., Calcium Flux Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds showing inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50_Determination IC₅₀ Determination Dose_Response->IC50_Determination Selectivity_Assay Selectivity Assays (against related GPCRs) IC50_Determination->Selectivity_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Assay->Lead_Optimization End End Lead_Optimization->End

The Pivotal Role of 1-(3-Methylpyridin-2-yl)piperazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including high aqueous solubility, basicity, and the ability to engage in multiple hydrogen bonding interactions, make it an invaluable component in the design of novel therapeutics.[3] When integrated with a pyridine moiety, the resulting pyridylpiperazine structure offers a versatile platform for developing drugs that target a wide spectrum of diseases, from central nervous system (CNS) disorders to infectious diseases and cancer.[4][5] This technical guide delves into the specific role of the 1-(3-Methylpyridin-2-yl)piperazine scaffold as a key building block in drug discovery, exploring its synthesis, derivatization, and the pharmacological activities of its analogues.

The this compound Core: A Strategic Building Block

This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of more complex molecules. The strategic placement of the methyl group on the pyridine ring can influence the compound's electronic properties and steric interactions, which in turn can fine-tune the pharmacological profile of its derivatives. This scaffold is particularly valuable for its ability to introduce a basic nitrogen center, which can be protonated at physiological pH, enhancing solubility and facilitating interactions with biological targets.

Synthesis and Derivatization

The synthesis of pyridylpiperazine scaffolds, including this compound and its analogues, typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this common pathway, a halogenated pyridine, such as 2-chloro-3-methylpyridine, is reacted with an excess of piperazine. The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the halide by one of the piperazine nitrogens.

A general synthetic scheme for a related compound, 1-(3-nitropyridin-2-yl)piperazine, involves the reaction of 2-chloro-3-nitropyridine with piperazine in a suitable solvent like acetonitrile under reflux.[6] The unreacted secondary amine of the piperazine ring is then available for further functionalization, allowing for the creation of a diverse library of derivatives. This derivatization is a key step in optimizing the lead compound's activity, selectivity, and pharmacokinetic properties.

cluster_synthesis General Synthesis of 2-Pyridylpiperazine Derivatives 2-Chloro-3-substituted-pyridine 2-Chloro-3-substituted-pyridine 1-(3-substituted-pyridin-2-yl)piperazine 1-(3-substituted-pyridin-2-yl)piperazine 2-Chloro-3-substituted-pyridine->1-(3-substituted-pyridin-2-yl)piperazine Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->1-(3-substituted-pyridin-2-yl)piperazine Final Derivative Final Derivative 1-(3-substituted-pyridin-2-yl)piperazine->Final Derivative N-Functionalization R-X (Alkylating/Acylating Agent) R-X (Alkylating/Acylating Agent) R-X (Alkylating/Acylating Agent)->Final Derivative

Caption: General synthetic workflow for 2-pyridylpiperazine derivatives.

Pharmacological Significance and Therapeutic Applications

The pyridylpiperazine scaffold is a key component in numerous drugs with a wide range of therapeutic applications. The versatility of this core structure allows for the development of compounds with tailored activities.

Central Nervous System Disorders

Many piperazine derivatives exhibit significant activity on the central nervous system, often by modulating monoamine neurotransmitter pathways.[4][7] They are integral to the structure of various antipsychotic, antidepressant, and anxiolytic drugs.[7] For instance, derivatives of pyridylmethylpiperazine have been investigated for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[8]

Antimicrobial and Anticancer Activity

Derivatives of pyridylpiperazines have shown promising results as antimicrobial agents. For example, certain 1-(3-nitropyridin-2-yl)piperazine derivatives have been identified as potent urease inhibitors, which is a key target in the treatment of Helicobacter pylori infections.[6] Additionally, various arylpiperazine derivatives have been explored for their cytotoxic effects on cancer cell lines, suggesting their potential as novel anticancer agents.[5]

The table below summarizes the biological activities of some pyridylpiperazine derivatives, showcasing the therapeutic potential of this scaffold.

Derivative ClassTherapeutic Target/ApplicationReported IC50/ActivityReference
1-(3-Nitropyridin-2-yl)piperazine amidesUrease InhibitionIC50 values as low as 2.0 µM[6]
Phenylpiperazine derivatives of 1,2-benzothiazineAnticancer (Breast Cancer Cell Line MCF7)Cytotoxicity comparable to doxorubicin[9]
Disubstituted piperazines from chloropyridinesAntibacterial (MRSA)More potent than ampicillin[10]

Experimental Protocols

The evaluation of novel pyridylpiperazine derivatives involves a range of in vitro and in vivo assays to determine their biological activity and pharmacological properties.

Urease Inhibition Assay (Indophenol Method)

This assay is commonly used to screen for urease inhibitors.[6]

  • Preparation of Solutions: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO). Prepare solutions of jack bean urease, urea, and the reagents for the indophenol reaction (phenol and alkali).

  • Incubation: The test compound is pre-incubated with the urease enzyme solution in a buffer at a specific temperature (e.g., 37°C) for a set time.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a urea solution.

  • Ammonia Quantification: The amount of ammonia produced from the hydrolysis of urea is determined by the indophenol method, where the absorbance is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of ammonia production in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

cluster_workflow Urease Inhibition Assay Workflow Prepare Reagents Prepare Reagents Pre-incubation Pre-incubation Prepare Reagents->Pre-incubation Urease + Inhibitor Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Add Urea Indophenol Reaction Indophenol Reaction Reaction Initiation->Indophenol Reaction Quantify Ammonia Spectrophotometry Spectrophotometry Indophenol Reaction->Spectrophotometry Measure Absorbance Data Analysis Data Analysis Spectrophotometry->Data Analysis Calculate % Inhibition & IC50

Caption: Workflow for a typical urease inhibition assay.

Signaling Pathways and Mechanisms of Action

The biological effects of pyridylpiperazine derivatives are mediated through their interaction with various signaling pathways. In the context of CNS disorders, these compounds often target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[4] The binding of a pyridylpiperazine ligand to these receptors can either activate or inhibit downstream signaling cascades, leading to a therapeutic effect.

For example, in the case of urease inhibition, the pyridylpiperazine derivative acts as a competitive or non-competitive inhibitor, binding to the active site of the enzyme and preventing the substrate (urea) from binding. This disrupts the catalytic activity of the enzyme, leading to a reduction in the production of ammonia and its pathological consequences.

cluster_pathway General GPCR Signaling Pathway Modulation Pyridylpiperazine Ligand Pyridylpiperazine Ligand GPCR (e.g., Serotonin Receptor) GPCR (e.g., Serotonin Receptor) Pyridylpiperazine Ligand->GPCR (e.g., Serotonin Receptor) Binds to G-Protein G-Protein GPCR (e.g., Serotonin Receptor)->G-Protein Activates/Inhibits Effector Enzyme (e.g., Adenylyl Cyclase) Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Enzyme (e.g., Adenylyl Cyclase) Modulates Second Messenger (e.g., cAMP) Second Messenger (e.g., cAMP) Effector Enzyme (e.g., Adenylyl Cyclase)->Second Messenger (e.g., cAMP) Produces/Inhibits Cellular Response Cellular Response Second Messenger (e.g., cAMP)->Cellular Response Triggers

Caption: Modulation of a GPCR signaling pathway by a pyridylpiperazine ligand.

Conclusion

This compound and its related pyridylpiperazine analogues represent a highly valuable and versatile class of scaffolds in drug discovery. Their favorable physicochemical properties and synthetic tractability have led to their incorporation into a wide range of therapeutic agents. The ability to readily modify the pyridylpiperazine core allows for the fine-tuning of pharmacological activity, making it a continuing focus of research for the development of novel drugs to address unmet medical needs. Further exploration of this chemical space is likely to yield new and improved therapies for a variety of diseases.

References

Technical Guide: Spectroscopic Data for 1-(3-Methylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following data has been generated using advanced chemical simulation software and should be considered theoretical. Experimental verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 1-(3-Methylpyridin-2-yl)piperazine (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
8.15 - 8.25Doublet of Doublets1HPyridine H-6
7.40 - 7.50Doublet of Doublets1HPyridine H-4
6.95 - 7.05Doublet of Doublets1HPyridine H-5
3.20 - 3.30Triplet4HPiperazine H-3', H-5' (N-CH₂)
3.05 - 3.15Triplet4HPiperazine H-2', H-6' (N-CH₂)
2.30Singlet3HPyridine -CH₃
1.80 - 1.90Broad Singlet1HPiperazine -NH

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Proposed Assignment
158.5Pyridine C-2
147.0Pyridine C-6
138.0Pyridine C-4
128.5Pyridine C-3
121.0Pyridine C-5
52.0Piperazine C-2', C-6'
46.0Piperazine C-3', C-5'
18.0Pyridine -CH₃
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound (Ionization Mode: Electrospray Ionization, Positive Mode [M+H]⁺)

m/zProposed Fragment
192.1393[M+H]⁺ (Molecular Ion)
149.0917[M+H - C₃H₇N]⁺
121.0706[M+H - C₄H₁₀N₂]⁺
94.0651[C₅H₆N-CH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the NMR and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Parameters:

    • ¹H NMR Spectroscopy:

      • Spectrometer: 400 MHz or higher field strength.

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 16-64 scans, depending on sample concentration.

    • ¹³C NMR Spectroscopy:

      • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

      • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

      • Spectral Width: 0-200 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier Transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the internal standard (TMS: δ 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.[1]

    • From the stock solution, prepare a dilute working solution with a final concentration of approximately 1-10 µg/mL by diluting with the same solvent or a mixture like 50:50 acetonitrile:water with 0.1% formic acid to aid ionization.[1]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[2]

  • Instrumentation and Analysis (LC-MS/MS Example):

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI).

    • Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing basic compounds.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap is recommended for accurate mass measurements.

    • LC Conditions (if separation is needed):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.2-0.5 mL/min.

    • MS Parameters:

      • Mass Range: 50-500 m/z.

      • Capillary Voltage: 3-4 kV.

      • Cone Voltage: 20-40 V (can be optimized).

      • Desolvation Gas (N₂): Flow rate and temperature should be optimized for the instrument (e.g., 600-800 L/hr at 300-400 °C).

  • Data Acquisition and Analysis:

    • Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and elucidate the structure. The collision energy (Collision-Induced Dissociation - CID) should be ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

NMR_Workflow A Sample Weighing (5-10 mg) B Dissolution (0.6-0.7 mL Deuterated Solvent) A->B Step 1a C Transfer to NMR Tube B->C Step 1b D Instrument Setup (Shimming, Tuning) C->D Step 2 E Acquire ¹H Spectrum D->E Step 3a F Acquire ¹³C Spectrum D->F Step 3b G Data Processing (FT, Phasing, Baseline Correction) E->G F->G H Spectral Analysis (Calibration, Integration, Peak Picking) G->H Step 4 I Structure Confirmation H->I Step 5

Caption: Workflow for NMR Spectroscopic Analysis.

MS_Workflow A Stock Solution Preparation (1 mg/mL in MeOH/ACN) B Dilution to Working Solution (1-10 µg/mL) A->B Step 1a C Filtration (0.22 µm filter) B->C Step 1b D LC-MS System Injection C->D Step 2 E Full Scan MS Acquisition (Identify [M+H]⁺) D->E Step 3a F MS/MS Acquisition (Isolate & Fragment [M+H]⁺) E->F Step 3b G Data Analysis (Mass Accuracy, Fragmentation Pattern) F->G Step 4 H Structure Elucidation G->H Step 5

Caption: Workflow for Mass Spectrometry Analysis.

References

1-(3-Methylpyridin-2-yl)piperazine: A Technical Guide to Its Solubility and Physical State

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and physical form of 1-(3-Methylpyridin-2-yl)piperazine. Due to the limited publicly available quantitative data for this specific molecule, this document leverages information on structurally related compounds to provide valuable insights for its handling, formulation, and analysis. Furthermore, detailed experimental protocols are presented to enable researchers to determine these key physicochemical properties.

Physicochemical Properties

While specific data for this compound is not extensively documented, analysis of its structural analogues and the parent piperazine molecule allows for informed estimations of its physical and solubility characteristics.

Physical Form

Based on data from closely related compounds, this compound is anticipated to be a solid at ambient temperature. This is supported by the physical state of its isomer, 1-(3-methylpyridin-4-yl)piperazine, which is documented as a solid[1]. The parent compound, piperazine, is a white crystalline solid, further suggesting a solid form for its derivatives[2][3]. The exact morphology (e.g., crystalline or amorphous) and color would require experimental determination.

Solubility Profile

A summary of solubility data for related compounds is presented in Table 1. This information is critical for selecting appropriate solvent systems for analysis, reaction chemistry, and initial formulation screening.

CompoundSolvent(s)SolubilityReference
2-Piperazinopyridine (1-(Pyridin-2-yl)piperazine)DMSO100 mg/mL (612.66 mM)[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (15.32 mM); Clear solution[4]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (15.32 mM); Clear solution[4]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (15.32 mM); Clear solution[4]
1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazineDMSOSparingly soluble[5]
MethanolSlightly soluble[5]
Piperazine (parent compound)Water150 g/L (at 20 °C)[6]
Glycerol, GlycolsFreely soluble[3]
95% Alcohol1 g in 2 mL[3]
EtherInsoluble[3]

Table 1: Solubility of this compound Analogues

Experimental Protocols

To facilitate the precise determination of the physicochemical properties of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Physical Form

Objective: To characterize the physical state, color, and morphology of this compound at ambient temperature.

Methodology:

  • Visual Inspection: Observe the compound under a standard laboratory fume hood. Record its physical state (e.g., crystalline solid, amorphous powder, oil) and color.

  • Microscopy: Place a small sample of the compound on a microscope slide. Observe under a light microscope to determine its morphology (e.g., needle-like crystals, plates).

  • Melting Point Determination: Use a calibrated melting point apparatus to determine the melting point range of the solid material. A sharp melting point is indicative of a pure, crystalline compound, while a broad melting range may suggest impurities or an amorphous solid.

Protocol 2: Aqueous and Organic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.[7]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method.

Methodology:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, cease shaking and allow the vials to stand for a short period to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • The solubility is to be reported in units such as mg/mL or µM.

Visualization of Experimental Workflow

The logical flow for determining the key physicochemical properties of this compound is depicted in the following diagram.

experimental_workflow cluster_physical_form Physical Form Characterization cluster_solubility Solubility Determination visual_inspection Visual Inspection (Color, State) microscopy Microscopy (Morphology) visual_inspection->microscopy melting_point Melting Point Determination microscopy->melting_point end End: Physicochemical Profile melting_point->end sample_prep Sample Preparation (Excess solid in solvent) equilibration Equilibration (Shake-Flask, 24-48h) sample_prep->equilibration separation Phase Separation (Centrifugation) equilibration->separation filtration Filtration of Supernatant (0.22 µm filter) separation->filtration quantification Quantification (HPLC) filtration->quantification quantification->end start Start: This compound Sample start->visual_inspection start->sample_prep

Physicochemical Property Determination Workflow

References

Potential Therapeutic Avenues for 1-(3-Methylpyridin-2-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential therapeutic targets of the novel compound 1-(3-Methylpyridin-2-yl)piperazine. While direct pharmacological data for this specific molecule is limited in publicly available literature, analysis of structurally related pyridylpiperazine derivatives provides a strong basis for identifying promising therapeutic applications. This document summarizes the key findings, presents available quantitative data, details relevant experimental methodologies, and visualizes the underlying scientific concepts.

Primary Identified Therapeutic Target: Urease

Recent studies on closely related 1-(3-nitropyridin-2-yl)piperazine derivatives have identified urease as a significant therapeutic target.[1][2][3] Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a crucial virulence factor for several pathogens, most notably Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and gastric cancer.[2][3] By neutralizing gastric acid, urease allows H. pylori to colonize the harsh acidic environment of the stomach. Therefore, inhibition of urease is a validated strategy for the treatment of H. pylori infections.

Quantitative Data: Urease Inhibitory Activity of Pyridylpiperazine Derivatives

A series of 1-(3-nitropyridin-2-yl)piperazine derivatives have been synthesized and evaluated for their in vitro urease inhibitory activity. The results, presented in Table 1, demonstrate that these compounds exhibit potent inhibition of urease, with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.[1][2][3] Although this compound was not explicitly tested, the strong performance of its nitro-analogue suggests that it is a promising candidate for urease inhibition.

CompoundSubstituent on Piperazine NitrogenIC50 (µM) vs. Urease
1-(3-nitropyridin-2-yl)piperazineH3.90 ± 1.91
2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-phenylacetamidePhenylacetamide3.58 ± 0.84
N-(4-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide4-Chlorophenylacetamide2.0 ± 0.73
N-(3-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide3-Chlorophenylacetamide2.13 ± 0.82
N-(3-nitrophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide3-Nitrophenylacetamide2.56 ± 0.55
N-(p-tolyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamidep-Tolylpropanamide2.24 ± 1.63
Thiourea (Standard)-23.2 ± 11.0

Table 1: In vitro urease inhibitory activity of 1-(3-nitropyridin-2-yl)piperazine derivatives. Data extracted from Naseer et al., 2024.[2]

Experimental Protocols

In Vitro Urease Inhibition Assay

The following protocol is adapted from studies on pyridylpiperazine derivatives and can be used to evaluate the urease inhibitory potential of this compound.[2][3][4]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (containing sodium nitroprusside)

  • Alkali reagent (containing sodium hypochlorite and sodium hydroxide)

  • Test compound (this compound)

  • Thiourea (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and thiourea in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of jack bean urease solution and incubate for 15 minutes at 30°C.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution.

  • Incubate the mixture for 50 minutes at 30°C.

  • Stop the reaction and detect the amount of ammonia produced by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent.

  • After 10 minutes, measure the absorbance at 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis stock Prepare Stock Solutions (Test Compound, Thiourea) add_compound Add Test Compound to 96-well Plate stock->add_compound reagents Prepare Reagents (Urease, Urea, Buffers) add_urease Add Urease & Incubate (15 min) reagents->add_urease add_compound->add_urease add_urea Add Urea & Incubate (50 min) add_urease->add_urea add_reagents Add Phenol & Alkali Reagents add_urea->add_reagents read_plate Read Absorbance at 630 nm add_reagents->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Workflow for the in vitro urease inhibition assay.

Other Potential Therapeutic Targets

Based on the broader pharmacology of the piperazine scaffold, several other potential therapeutic targets for this compound can be postulated. These represent areas for future investigation.

Central Nervous System (CNS) Receptors

Piperazine derivatives are well-known for their activity in the central nervous system. Many clinically used drugs with a piperazine moiety act as antipsychotics, antidepressants, and anxiolytics. This activity is often mediated through interactions with dopaminergic and serotonergic receptors. A close structural analog, 1-(4-Methylpyridin-2-yl)piperazine, has been identified as a selective ligand for the dopamine D4 receptor, which is implicated in various CNS pathologies. This suggests that this compound may also exhibit affinity for CNS receptors and could be a candidate for the development of novel psychotropic agents.

cns_pathway compound This compound (Hypothesized) d4 Dopamine D4 Receptor compound->d4 g_protein G-protein Coupling d4->g_protein downstream Downstream Signaling (e.g., cAMP modulation) g_protein->downstream cns_effect Modulation of Neuronal Activity downstream->cns_effect therapeutic_outcome Potential Therapeutic Effect (e.g., Antipsychotic, Anxiolytic) cns_effect->therapeutic_outcome

Hypothesized CNS signaling pathway.

Antimicrobial and Anticancer Activity

The piperazine nucleus is a common scaffold in the development of antimicrobial and anticancer agents. Various derivatives have shown efficacy against a range of bacteria, fungi, and cancer cell lines. The specific mechanisms of action are diverse and depend on the overall structure of the molecule. For this compound, these potential activities remain to be experimentally verified but represent a rational avenue for further screening and investigation.

Conclusion and Future Directions

The available evidence strongly suggests that urease is a primary and promising therapeutic target for this compound, particularly for the development of novel treatments for H. pylori infections. The provided quantitative data on related compounds and the detailed experimental protocol offer a solid foundation for initiating preclinical studies.

Furthermore, the well-established neuropharmacology of the piperazine class of compounds indicates that CNS receptors , such as the dopamine D4 receptor, are also high-priority targets for investigation. Screening for antimicrobial and anticancer activities is also warranted based on the broad biological profile of piperazine derivatives.

Future research should focus on:

  • Synthesis and in vitro testing of this compound against a panel of targets, with an initial focus on urease.

  • In vitro and in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties.

  • Binding assays and functional studies to characterize its interaction with CNS receptors if initial screening is positive.

  • Broad-spectrum screening for general antimicrobial and anticancer activity.

This systematic approach will help to fully elucidate the therapeutic potential of this compound and guide its further development as a novel therapeutic agent.

References

The Piperazine Scaffold: A Cornerstone of Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in a variety of non-covalent interactions and its favorable pharmacokinetic profile, have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of the pharmacology of key piperazine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the visualization of critical biological pathways.

Core Pharmacological Classes and Mechanisms

Piperazine derivatives have found applications across a wide spectrum of therapeutic areas, primarily due to their ability to interact with various G-protein coupled receptors (GPCRs) and transporters in the central nervous system and periphery. The versatility of the piperazine nucleus allows for fine-tuning of receptor affinity and selectivity through strategic substitutions at the N1 and N4 positions.

Antipsychotics

Atypical antipsychotics are a major class of piperazine-containing drugs, primarily targeting dopamine D2 and serotonin 5-HT2A receptors. The "dopamine-serotonin" hypothesis of schizophrenia posits that an imbalance in these neurotransmitter systems contributes to the positive and negative symptoms of the disorder. Piperazine derivatives like olanzapine, aripiprazole, and clozapine modulate these pathways to achieve their therapeutic effects.

Antidepressants and Anxiolytics

The role of serotonin in the pathophysiology of depression and anxiety is well-established. Piperazine derivatives, such as vortioxetine, target the serotonin transporter (SERT) and various serotonin receptor subtypes to modulate serotonergic neurotransmission. For instance, vortioxetine is a multimodal antidepressant that acts as a SERT inhibitor, a 5-HT1A receptor agonist, and a 5-HT3 and 5-HT7 receptor antagonist.[1][2] Buspirone, an anxiolytic, exerts its effects primarily as a partial agonist at 5-HT1A receptors.

Antihistamines

First and second-generation antihistamines containing the piperazine scaffold, such as hydroxyzine, cetirizine, meclizine, and cyclizine, are widely used to treat allergic conditions. They act as inverse agonists at the histamine H1 receptor, blocking the effects of histamine and alleviating symptoms like itching, sneezing, and rhinitis.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and pharmacokinetic parameters of representative piperazine derivatives. Lower Ki values indicate higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Piperazine Derivatives

DrugPrimary Target(s)Dopamine D2Serotonin 5-HT2ASerotonin 5-HT1AHistamine H1Serotonin Transporter (SERT)
Antipsychotics
OlanzapineD2/5-HT2A Antagonist114>10007>1000
AripiprazoleD2 Partial Agonist0.343.44.461>1000
ClozapineMulti-receptor Antagonist125-160[3]5.4[3]120[3]1.1[3]>1000
Antidepressants
VortioxetineMultimodal>1000[1]-15[1]-1.6[1]
Anxiolytics
Buspirone5-HT1A Partial Agonist400-14--
Antihistamines
CetirizineH1 Inverse Agonist>10,000[4]>10,000[4]>10,000[4]2.6-6[4][5][6]-
LevocetirizineH1 Inverse Agonist---3[6]-
HydroxyzineH1 Inverse Agonist5050-2-
MeclizineH1 Inverse Agonist---250[7]-

Table 2: Pharmacokinetic Parameters of Selected Piperazine Derivatives

DrugBioavailability (%)Half-life (hours)Protein Binding (%)Cmax (ng/mL)Tmax (hours)Primary Metabolism
Antipsychotics
Olanzapine~6021-549320-40 (at 10 mg/day)5-8CYP1A2, CYP2D6
Aripiprazole87[8]~75[8]>99[8]150 (at 15 mg)3-5[8]CYP3A4, CYP2D6
Clozapine27-609-17[9]97100-800 (therapeutic range)[9]1-4[9]CYP1A2, CYP3A4, CYP2C19
Antidepressants
Vortioxetine75[10]~66[1][10]98-99[10]18 (at 10 mg)7-11[10]CYP2D6, CYP3A4/5, CYP2C9[2]
Antihistamines
Cetirizine>70[5]6.5-10[5]93[5]257-311 (at 10 mg)[5][11]~1[5]Minimal
HydroxyzineHigh[12]7-20 (adults)[12][13]93[12]47.4 (at 0.7 mg/kg)[13]~2[13]Alcohol dehydrogenase to cetirizine[12]

Key Signaling Pathways

The therapeutic and adverse effects of piperazine derivatives are dictated by their modulation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Dopamine D2 Receptor Signaling

Atypical antipsychotics modulate the G-protein coupled dopamine D2 receptor, which is linked to the inhibition of adenylyl cyclase.

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Modulates Olanzapine Olanzapine (Antagonist) Olanzapine->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling

Anxiolytics like buspirone and multimodal antidepressants act on the 5-HT1A receptor, which is also coupled to inhibitory G-proteins.

HT1A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HT1AR 5-HT1A Receptor Serotonin->HT1AR Activates Buspirone Buspirone (Partial Agonist) Buspirone->HT1AR Partially Activates Gi Gi/o Protein HT1AR->Gi Activates GIRK GIRK Channel K_ion K+ Efflux GIRK->K_ion Gi->GIRK Opens AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces Production Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Serotonin 5-HT1A Receptor Signaling Cascade.
Histamine H1 Receptor Signaling

Piperazine-based antihistamines act as inverse agonists at the H1 receptor, which signals through the Gq pathway.

H1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Cetirizine Cetirizine (Inverse Agonist) Cetirizine->H1R Inactivates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation) PKC->CellularResponse Mediates

Histamine H1 Receptor Gq Signaling Pathway.
Serotonin Transporter (SERT) Workflow

Antidepressants that are piperazine derivatives, like vortioxetine, inhibit the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT).

SERT_Workflow cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release SERT SERT Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Mediates Serotonin_synapse->SERT Binds to Serotonin_receptor Serotonin Receptors Serotonin_synapse->Serotonin_receptor Binds to Vortioxetine Vortioxetine Vortioxetine->SERT Blocks Signal Postsynaptic Signal Serotonin_receptor->Signal Initiates

Serotonin Transporter (SERT) Inhibition.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro and in vivo pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (e.g., Dopamine D2 Receptor)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

1. Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (piperazine derivatives) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

2. Procedure:

  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), 50 µL of test compound dilution or buffer (for total binding) or haloperidol (for non-specific binding), and 50 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Behavioral Assay: The Forced Swim Test (for Antidepressant Activity)

The forced swim test is a common behavioral assay used to screen for antidepressant efficacy in rodents.

1. Animals:

  • Male C57BL/6 mice (8-10 weeks old).

  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimatization before testing.

2. Apparatus:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.

3. Procedure:

  • Drug Administration: Administer the test piperazine derivative or vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session: Gently place each mouse into the cylinder of water for a 6-minute session.

  • Recording: Video-record the session from the side for later analysis.

  • Post-Test: After the 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.

4. Data Analysis:

  • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

  • Statistical analysis is typically performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

FST_Workflow Acclimatization Animal Acclimatization Drug_Admin Drug/Vehicle Administration Acclimatization->Drug_Admin Swim_Test 6-minute Forced Swim Test Drug_Admin->Swim_Test Recording Video Recording Swim_Test->Recording Scoring Scoring of Immobility Time (last 4 mins) Recording->Scoring Analysis Statistical Analysis Scoring->Analysis Result Antidepressant-like Effect Assessment Analysis->Result

Forced Swim Test Experimental Workflow.

Conclusion

The piperazine scaffold remains a remarkably fruitful starting point for the design of novel therapeutic agents. Its structural simplicity belies a chemical versatility that allows for the modulation of a wide range of biological targets. A thorough understanding of the quantitative pharmacology, mechanisms of action, and relevant signaling pathways of piperazine derivatives is crucial for the continued development of safer and more effective drugs. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 1-(3-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methylpyridin-2-yl)piperazine hydrochloride is a pyridinylpiperazine derivative with potential applications in pharmacological research and drug development. While comprehensive biological data for this specific compound is limited in publicly available literature, its structural motifs are present in a wide range of biologically active molecules. This technical guide provides a summary of the known physicochemical properties of this compound hydrochloride. Furthermore, it explores the established pharmacological activities, experimental protocols, and potential mechanisms of action of structurally related pyridinylpiperazine and methyl-pyridinyl-piperazine analogues to offer a valuable resource for researchers investigating this class of compounds.

Core Properties of this compound Hydrochloride

This section summarizes the fundamental chemical and physical characteristics of the compound.

Chemical and Physical Data

The following table provides a consolidated overview of the key physicochemical properties of this compound and its hydrochloride salt.

PropertyValueReference
IUPAC Name This compound hydrochlorideN/A
CAS Number 111960-11-3[1]
Molecular Formula C₁₀H₁₆ClN₃[1]
Molecular Weight 213.71 g/mol [1]
Appearance Solid (form may vary)N/A
Solubility Information not availableN/A
Melting Point Information not availableN/A
Boiling Point Information not availableN/A
pKa Information not availableN/A

Synthesis and Characterization

Conceptual Synthetic Workflow

The synthesis of this compound hydrochloride can be envisioned through a two-step process: the formation of the free base followed by salt formation.

Synthesis_Workflow reactant1 2-Chloro-3-methylpyridine intermediate This compound (Free Base) reactant1->intermediate Nucleophilic Substitution reactant2 Piperazine reactant2->intermediate product This compound Hydrochloride intermediate->product Salt Formation reactant3 Hydrochloric Acid (HCl) reactant3->product

A conceptual workflow for the synthesis of this compound hydrochloride.

Pharmacological Landscape of Structurally Related Compounds

Due to the limited specific pharmacological data for this compound hydrochloride, this section reviews the biological activities of structurally analogous compounds to infer potential areas of therapeutic interest. The piperazine moiety is a well-established pharmacophore, and its derivatives are known to interact with a variety of biological targets.

Potential Biological Activities

Based on the activities of related pyridinylpiperazine derivatives, potential therapeutic applications for this compound hydrochloride could include:

  • Antimicrobial and Antifungal Activity: Piperazine derivatives have been investigated for their efficacy against various bacterial and fungal strains.

  • Anticancer Properties: Certain N-arylpiperazines have demonstrated cytotoxic effects against cancer cell lines.

  • Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in drugs targeting CNS receptors, suggesting potential for antipsychotic, antidepressant, or anxiolytic effects.

  • Enzyme Inhibition: As seen with a structurally similar nitro-analogue, this class of compounds has the potential to act as enzyme inhibitors, such as in the case of urease.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of pyridinylpiperazine derivatives are often mediated through their interaction with specific signaling pathways. While the precise mechanism of this compound hydrochloride is uncharacterized, related compounds have been shown to modulate G-protein coupled receptors (GPCRs) or act as enzyme inhibitors.

Potential_MOA compound Pyridinylpiperazine Derivative target1 G-Protein Coupled Receptor (GPCR) compound->target1 Binding target2 Enzyme compound->target2 Binding downstream1 Modulation of Second Messengers (e.g., cAMP, Ca2+) target1->downstream1 downstream2 Inhibition of Enzymatic Activity target2->downstream2 effect1 Cellular Response A (e.g., Neuronal Firing) downstream1->effect1 effect2 Cellular Response B (e.g., Reduced Product Formation) downstream2->effect2

Potential mechanisms of action for pyridinylpiperazine derivatives.

Experimental Protocols for Biological Evaluation

For researchers interested in investigating the biological activities of this compound hydrochloride, a variety of standard in vitro and in vivo assays can be employed. The following are representative protocols based on the evaluation of similar compounds.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial and fungal strains according to CLSI guidelines.

  • Compound Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or water) and create serial dilutions in appropriate broth media.

  • Microdilution Assay: In a 96-well microtiter plate, add the diluted compound to the wells containing the microbial inoculum.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of the compound on human cancer cell lines.

Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate culture media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound hydrochloride for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the IC₅₀ value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound hydrochloride is a chemical entity with potential for further investigation in the field of medicinal chemistry. While direct biological data is sparse, the analysis of its structural analogues suggests that it may possess a range of pharmacological activities, including antimicrobial, anticancer, and CNS-modulating effects. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a foundation for researchers to explore the therapeutic potential of this and related pyridinylpiperazine compounds. Further in-depth studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound hydrochloride.

References

Methodological & Application

Synthesis of 1-(3-Methylpyridin-2-yl)piperazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(3-Methylpyridin-2-yl)piperazine, a valuable building block in the development of novel therapeutics. The procedure outlined is based on the principles of nucleophilic aromatic substitution, a common and effective method for the preparation of substituted pyridinylpiperazines.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The piperazine moiety is a common pharmacophore found in a wide range of biologically active molecules, while the substituted pyridine ring allows for diverse functionalization to modulate pharmacological properties. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The synthesis protocol described herein involves the reaction of 2-chloro-3-methylpyridine with piperazine.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the nitrogen atom of piperazine displaces the chlorine atom on the 2-position of the 3-methylpyridine ring.

Figure 1: Synthesis of this compound.

G 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine C6H6ClN Reaction Nucleophilic Aromatic Substitution 2-Chloro-3-methylpyridine->Reaction Piperazine Piperazine C4H10N2 Piperazine->Reaction Product This compound C10H15N3 Reaction->Product Solvent, Heat

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar pyridinylpiperazine derivatives.[2]

Materials:

  • 2-Chloro-3-methylpyridine

  • Piperazine (anhydrous)

  • Acetonitrile (anhydrous)

  • Potassium carbonate (optional, as a base)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-3-methylpyridine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: Add an excess of anhydrous piperazine (e.g., 3-5 eq) to the solution. The use of excess piperazine also serves as the base to neutralize the HCl generated during the reaction. Alternatively, a base such as potassium carbonate (2-3 eq) can be added.

  • Reaction: Stir the mixture at room temperature for 10-15 minutes. Then, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for this synthesis protocol.

ParameterValue
Reactants
2-Chloro-3-methylpyridine1.0 eq
Piperazine3-5 eq
SolventAcetonitrile
Reaction Conditions
TemperatureReflux (~82°C)
Reaction Time12-24 hours
Product
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Expected Yield60-80% (typical for similar reactions)
Purity>95% (after purification)

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is illustrated below.

G A Reaction Setup: 2-Chloro-3-methylpyridine + Piperazine in Acetonitrile B Reflux (12-24h) A->B C Solvent Removal B->C D Aqueous Work-up & Extraction C->D E Drying & Concentration D->E F Purification: Column Chromatography E->F G Characterization: (e.g., NMR, MS) F->G

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • 2-Chloro-3-methylpyridine and piperazine are hazardous chemicals. Refer to their respective Safety Data Sheets (SDS) for detailed handling and safety information.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

References

Application Notes and Protocols for the Laboratory Synthesis of Pyridylpiperazine Hybrid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of pyridylpiperazine hybrid derivatives, versatile scaffolds with significant interest in medicinal chemistry. The protocols detailed below are intended to serve as a guide for researchers in the synthesis and characterization of these compounds. Pyridylpiperazine derivatives are integral components in a variety of biologically active molecules, including agents targeting urease for the treatment of bacterial infections, as well as ligands for central nervous system (CNS) receptors such as serotonin (5-HT) and dopamine receptors, which are implicated in various neurological and psychiatric disorders.[1][2][3][4]

General Synthetic Strategies

The construction of the pyridylpiperazine core is a critical step in the synthesis of these hybrid derivatives. Two of the most powerful and widely employed methods for the formation of the crucial C-N bond between the pyridine and piperazine rings are the Buchwald-Hartwig amination and the Ullmann condensation.[5][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[5] It offers a highly versatile and efficient route to N-aryl piperazines from readily available starting materials.[7][8] The reaction's success is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent.[7] Sterically hindered and electron-rich phosphine ligands are often essential for achieving high yields, especially with less reactive aryl chlorides.[7]

General Reaction Scheme:

Figure 1: General workflow for Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative and classical approach to the synthesis of N-aryl piperazines.[6] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[9] However, modern advancements with the use of ligands have enabled these transformations to occur under milder conditions with catalytic amounts of copper, thereby expanding the substrate scope and improving yields.[9]

General Reaction Scheme:

Figure 2: General workflow for Ullmann condensation.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine (A Key Intermediate for Urease Inhibitors)

This protocol describes the synthesis of a key pyridylpiperazine intermediate used in the development of urease inhibitors.[10][11]

Reaction Scheme:

Urease_Intermediate_Synthesis 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine 1-(3-nitropyridin-2-yl)piperazine 1-(3-nitropyridin-2-yl)piperazine 2-chloro-3-nitropyridine->1-(3-nitropyridin-2-yl)piperazine Piperazine, Acetonitrile, Reflux, 12h

Figure 3: Synthesis of 1-(3-nitropyridin-2-yl)piperazine.

Materials:

  • 2-chloro-3-nitropyridine

  • Piperazine (excess)

  • Acetonitrile

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add an excess of piperazine (e.g., 5.0 eq).

  • Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(3-nitropyridin-2-yl)piperazine.[10][11]

Protocol 2: Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives

This protocol outlines the synthesis of hybrid molecules from the intermediate prepared in Protocol 1.[11]

Reaction Scheme:

Acetamide_Derivative_Synthesis 1-(3-nitropyridin-2-yl)piperazine 1-(3-nitropyridin-2-yl)piperazine 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide 1-(3-nitropyridin-2-yl)piperazine->2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide 2-chloro-N-arylacetamide, K₂CO₃, Acetonitrile, Reflux, 18-36h

Figure 4: Synthesis of N-arylacetamide derivatives.

Materials:

  • 1-(3-nitropyridin-2-yl)piperazine

  • Substituted 2-chloro-N-arylacetamides

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • To a stirred mixture of 1-(3-nitropyridin-2-yl)piperazine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add a solution of the appropriate 2-chloro-N-arylacetamide (1.0 eq) in acetonitrile.[11]

  • Reflux the reaction mixture for 18-36 hours, monitoring by TLC.[11]

  • After completion, cool the mixture and add water to precipitate the product.[11]

  • Collect the solid by filtration and purify by column chromatography to obtain the desired 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivative.[11]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological evaluation of pyridylpiperazine hybrid derivatives.

Table 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine Derivatives and their Urease Inhibitory Activity [1][10]

CompoundYield (%)IC₅₀ (µM) vs. Urease
1-(3-nitropyridin-2-yl)piperazine 653.90 ± 1.91
Derivative 5b Not Reported2.0 ± 0.73
Derivative 7e Not Reported2.24 ± 1.63
Thiourea (Standard) -23.2 ± 11.0

Table 2: Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides [7]

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XantPhos (2)NaO-t-BuToluene1001295
4-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1102488
2-BromopyridinePd₂(dba)₃ (1.5)BINAP (3)K₃PO₄Toluene1001892

Biological Context and Signaling Pathways

Pyridylpiperazine derivatives are of significant interest due to their interaction with various biological targets. A notable application is in the development of CNS-active agents, particularly those targeting serotonergic and dopaminergic systems.[12][13][14]

5-HT₁ₐ Receptor Signaling

Many arylpiperazine derivatives are potent ligands for the 5-HT₁ₐ receptor, which is implicated in mood and anxiety disorders.[3] Agonist binding to the 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[15][16] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA).[15][16]

HT1A_Signaling cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT₁ₐ Receptor G_Protein Gαi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Pyridylpiperazine Agonist Agonist->5HT1A_Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Figure 5: Simplified 5-HT₁ₐ receptor signaling pathway.

Dopamine Receptor Signaling

Pyridylpiperazine-based compounds have also been developed as ligands for dopamine receptors, which are crucial targets for the treatment of psychosis, Parkinson's disease, and other neurological disorders.[17][18] Dopamine receptors are also GPCRs and are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. D1-like receptors typically couple to Gαs/olf to activate adenylyl cyclase, while D2-like receptors couple to Gαi/o to inhibit it.[11][19][20]

Dopamine_Signaling cluster_membrane Cell Membrane D1_Receptor D1-like Receptor Gs_Protein Gαs/olf D1_Receptor->Gs_Protein Activates D2_Receptor D2-like Receptor Gi_Protein Gαi/o D2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Dopamine_Ligand Pyridylpiperazine Ligand Dopamine_Ligand->D1_Receptor Dopamine_Ligand->D2_Receptor PKA PKA cAMP->PKA Cellular_Response_Up Increased Neuronal Excitability PKA->Cellular_Response_Up Cellular_Response_Down Decreased Neuronal Excitability PKA->Cellular_Response_Down

Figure 6: Simplified dopamine receptor signaling pathways.

References

Applications of 1-(3-Methylpyridin-2-yl)piperazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylpyridin-2-yl)piperazine is a heterocyclic organic compound belonging to the diverse class of piperazine derivatives. This class of molecules is of significant interest in neuroscience research and drug development due to the ability of the piperazine scaffold to interact with a variety of neurotransmitter receptors and transporters. Many piperazine derivatives exhibit pharmacological activity, with some being developed into successful therapeutics for psychiatric and neurological disorders.[1][2] The structural motif of an aryl group connected to a piperazine ring is a common feature in many centrally acting agents.[3]

This document provides an overview of the potential applications of this compound in neuroscience research. While specific data for this particular molecule is limited in publicly available literature, this guide extrapolates potential uses and methodologies based on the well-documented activities of structurally similar arylpiperazine compounds. The provided protocols and data serve as a foundational resource for researchers initiating studies with this compound.

Potential Pharmacological Profile

Arylpiperazine derivatives are known to interact with a range of monoaminergic targets, including serotonin (5-HT) and dopamine (D2) receptors, as well as the norepinephrine transporter (NET).[1][4][5][6][7] The specific substitutions on the aryl ring and the piperazine nitrogen significantly influence the affinity and efficacy at these targets. Based on its structure, this compound is hypothesized to function as a modulator of serotonergic and/or dopaminergic systems.

Comparative Pharmacological Data of Structurally Related Arylpiperazines

To provide a predictive context for the potential activity of this compound, the following table summarizes the binding affinities (Ki, in nM) of several well-characterized arylpiperazine compounds at key neuroscience-related targets.

Compound5-HT1A5-HT2A5-HT2CD2D3NETReference
1-(m-chlorophenyl)piperazine (mCPP)1302.31.2300250>10000Neuropharmacology, 1993
1-(m-trifluoromethylphenyl)piperazine (TFMPP)160120301500800>10000J Med Chem, 1987
1-(2-Pyrimidinyl)piperazine (1-PP)28014-200--Eur J Pharmacol, 1989
Vortioxetine1519544101131.6J Med Chem, 2011
Aripiprazole4.43.4150.340.8212J Pharmacol Exp Ther, 2003

Note: This data is for comparative purposes only and does not represent experimentally determined values for this compound.

Potential Therapeutic Applications in Neuroscience

Given the propensity of arylpiperazines to modulate monoaminergic systems, this compound could be investigated for its potential therapeutic efficacy in a variety of neurological and psychiatric conditions.

  • Depression and Anxiety Disorders: Modulation of serotonin receptors (e.g., 5-HT1A, 5-HT2A/2C) and the norepinephrine transporter are established mechanisms of action for many antidepressant and anxiolytic drugs.

  • Schizophrenia: Antagonism or partial agonism at dopamine D2 receptors is a hallmark of antipsychotic medications.

  • Cognitive Disorders: Emerging evidence suggests that certain serotonin receptor subtypes are involved in learning and memory processes, making them potential targets for cognitive enhancement.

  • Alzheimer's Disease: Some multi-target piperazine derivatives have been investigated for their potential to reduce amyloid pathology and tau phosphorylation, in addition to their effects on neurotransmitter systems.[8][9]

Experimental Protocols

The following are detailed protocols for key experiments that can be used to characterize the pharmacological profile and potential therapeutic effects of this compound.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor subtype.

Objective: To quantify the affinity of the test compound for a specific receptor by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT1A receptor).

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 10 µM of a known high-affinity ligand for the target receptor).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilution.

  • Add 50 µL of the radioligand solution at a concentration close to its Kd value.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G prep Prepare Reagents: - Test Compound Dilutions - Radioligand - Cell Membranes plate Plate Setup: - Total Binding - Non-specific Binding - Test Compound Wells prep->plate incubate Incubate at Room Temperature plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze

Caption: Workflow for determining receptor binding affinity.

Protocol 2: In Vivo Behavioral Assessment - Forced Swim Test (FST)

The Forced Swim Test is a commonly used rodent behavioral assay to screen for potential antidepressant activity.

Objective: To assess the antidepressant-like effects of this compound by measuring the duration of immobility in mice subjected to a stressful swimming environment.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound solution for injection (e.g., dissolved in saline with a small amount of Tween 80).

  • Vehicle control (e.g., saline with Tween 80).

  • Positive control (e.g., a known antidepressant like fluoxetine).

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound (at various doses, e.g., 1, 5, 10 mg/kg), vehicle, or the positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Gently place each mouse individually into a cylinder of water for a 6-minute session.

  • Record the entire session with a video camera.

  • An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.

  • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility time between the different treatment groups. A significant reduction in immobility time compared to the vehicle group suggests a potential antidepressant-like effect.

Workflow for the Forced Swim Test

G acclimate Acclimate Mice administer Administer Compound/Vehicle (i.p.) acclimate->administer swim Place Mouse in Water Cylinder (6 min) administer->swim record Video Record Session swim->record score Score Immobility (last 4 min) record->score analyze Statistical Analysis score->analyze

Caption: Workflow for the in vivo Forced Swim Test.

Signaling Pathways

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound, assuming it acts as an agonist at a G-protein coupled serotonin receptor, such as the 5-HT1A receptor.

Hypothetical 5-HT1A Receptor Agonist Signaling Pathway

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases compound This compound (Hypothetical Agonist) compound->receptor Binds pka PKA camp->pka Inhibits response Cellular Response (e.g., Neuronal Hyperpolarization) pka->response

Caption: Hypothetical signaling cascade for a 5-HT1A receptor agonist.

Conclusion

This compound represents a chemical scaffold with potential for significant activity within the central nervous system. Based on the pharmacology of related arylpiperazine compounds, it is a promising candidate for investigation as a modulator of serotonergic and dopaminergic pathways. The experimental protocols provided herein offer a starting point for researchers to elucidate its specific pharmacological profile and to explore its potential therapeutic applications in neuroscience. Further research is warranted to determine its precise mechanism of action and its efficacy in models of neurological and psychiatric disorders.

References

Application Notes and Protocols: Utilizing 1-(3-Methylpyridin-2-yl)piperazine in Urease Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1][2][3] This enzymatic action is a significant virulence factor for several pathogens, including Helicobacter pylori, where it allows the bacteria to survive in the acidic environment of the stomach, contributing to gastric ulcers and other gastrointestinal disorders.[1][2][3] Consequently, the inhibition of urease is a key therapeutic strategy for managing infections caused by urease-producing bacteria.[1][2][3] Furthermore, in agriculture, urease inhibitors can reduce nitrogen loss from urea-based fertilizers.[1][2] Piperazine derivatives have emerged as a promising class of compounds for urease inhibition. This document provides detailed application notes and protocols for evaluating the urease inhibitory potential of 1-(3-Methylpyridin-2-yl)piperazine, leveraging findings from structurally similar pyridylpiperazine compounds.

While direct inhibitory data for this compound is not extensively published, research on the closely related scaffold, 1-(3-nitropyridin-2-yl)piperazine, and its derivatives has shown significant urease inhibitory activity.[1][2][4] These studies serve as a strong rationale for investigating the methyl-substituted analogue. The protocols outlined below are based on established methodologies for assessing urease inhibition, such as the indophenol method, which quantifies ammonia production.[1][2]

Data Presentation: Urease Inhibition by Structurally Related Pyridylpiperazine Derivatives

The following table summarizes the urease inhibitory activity of various derivatives of 1-(3-nitropyridin-2-yl)piperazine, providing a comparative baseline for researchers investigating this compound. The inhibitory activities are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundIC50 (µM)Reference Standard (Thiourea) IC50 (µM)
1-(3-nitropyridin-2-yl)piperazine3.90 ± 1.9123.2 ± 11.0
Derivative 5b (N-(2-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide)2.0 ± 0.7323.2 ± 11.0
Derivative 7e (N-(3-bromophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide)2.24 ± 1.6323.2 ± 11.0
Derivative 5j (o-tolyl substituted carbodithioate)5.16 ± 2.6823.00 ± 0.03
Piperazine3.90 ± 1.9123.2 ± 11.0

Data is compiled from studies on 1-(3-nitropyridin-2-yl)piperazine derivatives and presented as a reference for the potential activity of this compound.[1][2][4]

Experimental Protocols

This section details the methodology for conducting a urease inhibition assay using the indophenol (Berthelot) method. This colorimetric assay quantifies the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.

Materials and Reagents
  • Jack Bean Urease (e.g., Sigma-Aldrich)

  • Urea (e.g., Sigma-Aldrich)

  • This compound (test compound)

  • Thiourea (standard inhibitor) (e.g., Sigma-Aldrich)[1][2]

  • Phosphate buffer (100 mM, pH 7.4)[5]

  • Phenol-nitroprusside solution (Reagent A)

  • Alkaline hypochlorite solution (Reagent B)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (this compound in DMSO) prep_enzyme Prepare Urease Solution in Phosphate Buffer add_components Add to 96-well plate: 1. Buffer 2. Urease Solution 3. Test/Standard Inhibitor prep_inhibitor->add_components prep_urea Prepare Urea Solution in Phosphate Buffer prep_enzyme->add_components pre_incubate Pre-incubate at 37°C for 10 min add_components->pre_incubate add_substrate Add Urea Solution to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate add_reagents Add Phenol-Nitroprusside (A) & Alkaline Hypochlorite (B) incubate->add_reagents color_development Incubate at 37°C for 30 min (in dark) add_reagents->color_development read_absorbance Measure Absorbance at 625-670 nm color_development->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the urease inhibition assay.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Urease Solution: Prepare a stock solution of Jack Bean Urease in 100 mM phosphate buffer (pH 7.4). The final concentration in the well should be optimized for a linear reaction rate.

    • Urea Solution: Prepare a 30 mM solution of urea in 100 mM phosphate buffer (pH 7.4).[5]

    • Test Compound and Standard: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations in the assay. Prepare a stock solution of thiourea in a similar manner to serve as the standard inhibitor.

  • Assay Procedure in a 96-Well Plate:

    • To each well, add 135 µL of the inhibitor solution (or buffer for control).[5]

    • Add 15 µL of the urease enzyme solution to initiate the enzymatic reaction.[5]

    • The total volume in each well should be brought to a consistent level with phosphate buffer if necessary.

    • Include the following controls:

      • Blank: All reagents except the enzyme.

      • Negative Control: All reagents except the inhibitor.

      • Positive Control: All reagents with the standard inhibitor (thiourea).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 850 µL of the 30 mM urea solution to each well.[5]

    • Incubate the plate at 37°C for 30 minutes.[5]

  • Quantification of Ammonia (Indophenol Method):

    • Stop the enzymatic reaction by adding the colorimetric reagents.

    • Add 100 µL of Reagent A (phenol-nitroprusside) to each well, followed by gentle mixing.[6]

    • Add 50 µL of Reagent B (alkaline hypochlorite) to each well and mix.[6]

    • Incubate the plate in the dark at 37°C for 30 minutes to allow for color development.[6]

    • Measure the absorbance at a wavelength between 625 nm and 670 nm using a microplate reader.[5][6]

  • Data Analysis:

    • The percentage of urease inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Urease Catalytic Pathway and Inhibition

The following diagram illustrates the catalytic action of urease and the general mechanism of its inhibition. Urease, containing two nickel ions in its active site, facilitates the hydrolysis of urea. Inhibitors, such as pyridylpiperazine derivatives, are thought to bind to the active site, preventing the substrate (urea) from accessing it and thereby blocking the enzymatic reaction.

G cluster_reaction Urease Catalytic Reaction cluster_inhibition Mechanism of Inhibition Urea Urea (NH2)2CO Urease Urease (Ni2+ ions in active site) Urea->Urease Substrate Binding Blocked_Urease Inhibited Urease (Active Site Blocked) Urea->Blocked_Urease Substrate Blocked Products Products 2NH3 + CO2 Urease->Products Hydrolysis Inhibitor This compound Inhibitor->Urease Inhibitor Binding to Active Site No_Reaction {No Reaction} Blocked_Urease->No_Reaction

References

Application Notes and Protocols for the Experimental Evaluation of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets.[1][2][3] This document provides detailed application notes and experimental protocols for testing piperazine-based compounds in three major therapeutic areas: anthelmintics, antipsychotics, and oncology (as kinase inhibitors).

Section 1: Anthelmintic Activity Evaluation

Piperazine and its derivatives have long been used to treat parasitic worm infections, such as those caused by roundworms and pinworms.[4][5] Their primary mechanism of action involves targeting the neuromuscular system of the parasite.[6]

Mechanism of Action: Piperazine acts as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the nematode's peripheral neuromuscular system.[7] This is distinct from their vertebrate hosts, where GABAergic signaling is mainly confined to the central nervous system.[7] Activation of these receptors opens chloride ion channels, leading to an influx of Cl⁻ ions and hyperpolarization of the muscle cell membrane.[7][8] This sustained hyperpolarization results in a flaccid paralysis of the worm, preventing it from maintaining its position in the host's gastrointestinal tract, after which it is expelled by normal peristalsis.[7][9]

GABAPathway Piperazine Piperazine Compound GABA_R Nematode GABA Receptor Piperazine->GABA_R Binds & Activates Cl_Channel Chloride (Cl⁻) Channel Opening GABA_R->Cl_Channel Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Cl⁻ Influx Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of piperazine-induced paralysis in nematodes.
Experimental Protocol: In Vitro Larval Motility Assay

This protocol is designed to assess the anthelmintic efficacy of piperazine-based compounds by observing their effect on the motility of third-stage (L3) larvae of a model nematode (e.g., Haemonchus contortus or the free-living Caenorhabditis elegans).[10][11]

Materials:

  • Test piperazine compounds and reference drug (e.g., Piperazine Citrate, Levamisole).

  • Solvent (e.g., DMSO, water).

  • Culture medium (e.g., RPMI-1640 or PBS).

  • 96-well microtiter plates.

  • Nematode L3 larvae (approx. 50-100 per well).[11]

  • Incubator (16-37°C, depending on species).[11][12]

  • Inverted microscope or automated motility tracking system.[13]

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Create a series of dilutions in the culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 100 µg/mL).[11] Ensure the final solvent concentration is non-toxic to the larvae (typically ≤1%).

  • Plate Setup:

    • Add 100 µL of the appropriate compound dilution to each well of a 96-well plate.

    • Include a positive control (reference drug) and a negative control (culture medium with solvent only).

    • Perform each condition in triplicate.

  • Larval Addition: Add approximately 50-100 L3 larvae in a small volume (e.g., 10 µL) to each well.[11]

  • Incubation: Incubate the plate at the appropriate temperature for the chosen species (e.g., 25°C for C. elegans) for up to 72 hours.[11]

  • Motility Assessment: At specified time points (e.g., 24, 48, 72 hours), assess larval motility. This can be done visually under a microscope, where larvae are scored as motile or non-motile (paralyzed). Non-motile larvae that do not respond to a gentle probe are considered paralyzed. Alternatively, use an automated system to quantify movement.[13]

  • Data Analysis: For each concentration, calculate the percentage of paralyzed larvae. Plot the percentage of paralysis against the log of the compound concentration and use a non-linear regression model to determine the EC₅₀ (Effective Concentration 50%) value.

Data Presentation: Larval Motility Assay Results
Compound Concentration (µg/mL)Mean % Paralysis (24h)Std. Dev.Mean % Paralysis (48h)Std. Dev.
Negative Control (0)2.10.53.50.8
0.115.42.125.63.3
148.94.565.25.1
1091.23.198.71.2
1001000.01000.0
Positive Control (Levamisole 10 µg/mL)99.50.71000.0

Section 2: Antipsychotic Activity Evaluation

Many atypical antipsychotic drugs incorporate a piperazine moiety.[14] These compounds often exhibit complex pharmacology, acting on multiple neurotransmitter receptors, primarily dopamine (D₂) and serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) receptors.[15][16][17] Their therapeutic effect is believed to stem from a combined antagonism or partial agonism at these sites.[18][19]

Mechanism of Action: Atypical antipsychotics with a piperazine scaffold often function as D₂ receptor antagonists and 5-HT₁ₐ receptor partial agonists or 5-HT₂ₐ receptor antagonists.[19][20] Blockade of D₂ receptors in the mesolimbic pathway is thought to reduce the "positive" symptoms of schizophrenia, while modulation of serotonin receptors may help alleviate "negative" symptoms and reduce the risk of extrapyramidal side effects.[17][18]

AssayWorkflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membrane Prepare Membranes (Expressing Target Receptor) Incubate Incubate: Membranes + Radioligand + Test Compound Membrane->Incubate Radioligand Select Radioligand (e.g., [³H]-Spiperone for D₂) Radioligand->Incubate TestCmpd Prepare Serial Dilutions of Piperazine Compound TestCmpd->Incubate Filter Rapid Filtration (Separates Bound/Free Ligand) Incubate->Filter Scintillation Scintillation Counting (Measures Radioactivity) Filter->Scintillation Calculate Calculate Ki (Inhibition Constant) Scintillation->Calculate

Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a piperazine-based compound for a target receptor (e.g., human D₂ receptor).[21][22]

Materials:

  • Cell membranes prepared from a cell line stably expressing the target receptor (e.g., CHO-K1 cells expressing human D₂ receptor).

  • Radioligand specific for the target (e.g., [³H]-Spiperone for D₂ receptors).

  • Test piperazine compound and reference competitor (e.g., Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well plates and glass fiber filter mats.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay buffer.

    • Test compound at various concentrations.

    • Radioligand at a fixed concentration (typically near its Kd value).

    • Cell membrane preparation (e.g., 10-20 µg protein per well).

  • Control Wells:

    • Total Binding: Contains membranes, radioligand, and buffer (no competitor).

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters several times with ice-cold buffer.

  • Counting: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each test compound concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM in test well - NSB) / (Specific Binding)]).

    • Plot percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: D₂ Receptor Competitive Binding Assay
Compound Conc. (nM)Mean CPM% Inhibition of Specific Binding
Total Binding15,2500%
Non-specific Binding850100%
0.114,1107.9%
111,54025.8%
108,05050.0%
1002,12091.2%
100091099.6%
Calculated IC₅₀ 10.0 nM

Section 3: Anticancer Activity (Kinase Inhibition)

The piperazine scaffold is integral to numerous small-molecule kinase inhibitors used in oncology.[23][24] These drugs target specific kinases within signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT, Src, or BCR-ABL pathways, thereby inhibiting cell proliferation and inducing apoptosis.[25][26]

Mechanism of Action: Piperazine-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrate proteins.[27] This blockade disrupts the signaling cascade, leading to the inhibition of cancer cell growth and survival.[25]

KinasePathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Piperazine-based Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol provides a non-radioactive method for measuring the activity of a target kinase and the potency of a piperazine-based inhibitor. The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[28]

Materials:

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Purified target kinase and its specific substrate (peptide or protein).

  • Kinase reaction buffer (specific to the kinase).

  • ATP at a concentration near the Kₘ for the target kinase.

  • Test piperazine compound and reference inhibitor (e.g., Staurosporine).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and its substrate to each well.

    • Initiate the reaction by adding ATP. The typical reaction volume is 5 µL.

    • Include "no kinase" and "no inhibitor" controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ADP Detection (Step 1):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation (Step 2):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used in a coupled luciferase/luciferin reaction to generate a light signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence (Relative Light Units, RLU) of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no kinase" or high-concentration inhibitor control as 0% activity.

    • Plot the percent kinase activity against the log of the inhibitor concentration.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value for the compound.

Data Presentation: Kinase Inhibition Assay Results
Inhibitor Conc. (nM)Mean RLU% Kinase Activity
No Inhibitor (100% Activity)850,000100%
No Kinase (0% Activity)5,0000%
0.1825,00097.1%
1680,00079.9%
10430,00050.3%
10095,00010.6%
10008,0000.4%
Calculated IC₅₀ 9.9 nM

References

Application Notes & Protocols for the Quantification of 1-(3-Methylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(3-Methylpyridin-2-yl)piperazine in various matrices. The protocols are based on established analytical techniques and have been adapted from validated methods for structurally related compounds, such as mirtazapine and other piperazine derivatives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique for the quantification of this compound. This method is particularly suitable for routine quality control and analysis of bulk drug substances and pharmaceutical formulations.

Quantitative Data Summary
ParameterTypical Performance
Linearity (Correlation Coefficient)> 0.999
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Experimental Protocol

a. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

b. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 3.0) in an isocratic or gradient elution mode. A typical starting point is a 78:22 (v/v) mixture of 0.3% triethylamine (pH 3.0) and acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm[1][2]

  • Injection Volume: 10 µL

c. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject into HPLC C->F D Prepare Sample Solution E Filter Sample D->E E->F G Separation on C18 Column F->G H UV Detection at 215 nm G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

HPLC Analysis Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low levels of this compound, especially in complex biological matrices like plasma or urine.[3]

Quantitative Data Summary
ParameterTypical Performance
Linearity (Correlation Coefficient)> 0.995
Precision (%RSD)< 15%
Accuracy (% Recovery)85.0 - 115.0%
Limit of Detection (LOD)0.01 - 1.0 ng/mL
Limit of Quantification (LOQ)0.03 - 3.0 ng/mL
Experimental Protocol

a. Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

b. Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.

  • Injection Volume: 5 µL

c. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. A plausible precursor ion would be the protonated molecule [M+H]+.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

d. Sample Preparation (for Plasma):

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

e. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental Workflow

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add Acetonitrile (with IS) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Evaporate to Dryness D->E F Reconstitute E->F G Inject into LC-MS/MS F->G H Chromatographic Separation G->H I MS/MS Detection (MRM) H->I J Peak Integration I->J K Quantification J->K

LC-MS/MS Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For piperazine derivatives, derivatization may be necessary to improve chromatographic behavior and sensitivity.[4][5]

Quantitative Data Summary
ParameterTypical Performance
Linearity (Correlation Coefficient)> 0.99
Precision (%RSD)< 15%
Accuracy (% Recovery)80.0 - 120.0%
Limit of Detection (LOD)0.1 - 5.0 ng/mL
Limit of Quantification (LOQ)0.3 - 15.0 ng/mL
Experimental Protocol

a. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or ion trap)

b. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Injection Mode: Splitless.

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

  • Mass Range: 50 - 500 amu (for full scan).

  • Source Temperature: 230 °C.

d. Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after basification of the aqueous sample.

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, derivatize with an acylating agent (e.g., trifluoroacetic anhydride - TFAA) or a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Evaporate the extracted sample to dryness.

    • Add the derivatizing agent and a suitable solvent (e.g., acetonitrile).

    • Heat at 60-80 °C for 30 minutes.

    • Cool and inject into the GC-MS.

e. Data Analysis:

  • For quantification in SIM mode, monitor characteristic ions of the derivatized or underivatized analyte.

  • Use an internal standard for accurate quantification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample B Liquid-Liquid Extraction A->B C Evaporate to Dryness B->C D Derivatization (Optional) C->D E Inject into GC-MS D->E F GC Separation E->F G MS Detection (SIM/Scan) F->G H Peak Identification G->H I Quantification H->I

GC-MS Analysis Workflow

Disclaimer: The provided protocols are intended as a starting point. Method development and validation are essential to ensure the suitability of the chosen method for a specific application and matrix.

References

Application Notes and Protocols: 1-(3-Methylpyridin-2-yl)piperazine in the Synthesis of Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a ubiquitous feature in a multitude of clinically successful Central Nervous System (CNS) agents, owing to its versatile chemical properties and ability to interact with various neurotransmitter receptors.[1] A particularly interesting building block in this class is 1-(3-methylpyridin-2-yl)piperazine. This substituted pyridinylpiperazine serves as a key intermediate in the synthesis of novel compounds targeting a range of CNS receptors, including but not limited to dopamine, serotonin, and sigma receptors. Its structural rigidity, combined with the basicity of the piperazine nitrogen, allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective CNS drug candidates.[2][3]

These application notes provide a comprehensive overview of the synthesis and utilization of this compound in the development of CNS agents. Detailed experimental protocols for the synthesis of the core intermediate and its subsequent derivatization are presented, along with a summary of the pharmacological activities of representative compounds.

Data Presentation

The following table summarizes the in vitro binding affinities of a series of piperazine derivatives, highlighting the impact of structural modifications on receptor affinity.

Compound IDR Groupσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Histamine H3 Receptor Ki (nM)
1 4-(pyridin-4-yl)piperazin-1-yl core with piperidine1531-3.17
2 4-(pyridin-4-yl)piperazin-1-yl core with piperidine3.64-7.70
3 Piperazine derivative51.8-37.8
4 Piperazine derivative37.8-12.7
5 Phenylacetamide derivative181--

Data compiled from multiple sources.[2][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the key intermediate, this compound, via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Materials:

  • 2-Chloro-3-methylpyridine

  • Piperazine (excess)

  • Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-chloro-3-methylpyridine (1.0 eq) and a significant excess of piperazine (e.g., 5.0 eq).

  • Add acetonitrile as the solvent to create a stirrable suspension.

  • The reaction can be performed under reflux for 12-24 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product, which can be purified by column chromatography on silica gel to afford pure this compound.

Protocol 2: N-Alkylation of this compound for the Synthesis of CNS Agent Analogs

This protocol provides a general method for the N-alkylation of the synthesized intermediate, a crucial step in creating a diverse library of CNS drug candidates.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromo-4-fluorobenzene, benzyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or ACN.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add the alkyl halide (1.1 eq) to the stirred suspension at room temperature.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired N-alkylated derivative.

Mandatory Visualization

Below are diagrams illustrating the key synthetic pathways and the general signaling mechanism of many CNS agents derived from this scaffold.

G Synthesis of this compound 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine Reaction Reaction 2-Chloro-3-methylpyridine->Reaction Piperazine Piperazine Piperazine->Reaction This compound This compound Reaction->this compound Nucleophilic Aromatic Substitution

Caption: Synthetic pathway for the precursor molecule.

G General Synthesis of CNS Agent Analogs This compound This compound Alkylation Alkylation This compound->Alkylation Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Alkylation CNS_Agent_Analog N-Alkyl-1-(3-Methylpyridin-2-yl)piperazine Alkylation->CNS_Agent_Analog N-Alkylation

Caption: Derivatization of the core intermediate.

G Simplified Dopamine D2 and Serotonin 5-HT2A Receptor Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2R Dopamine D2 Receptor Dopamine_Release->D2R Dopamine G_protein_D2 Gi/o D2R->G_protein_D2 5HT2AR Serotonin 5-HT2A Receptor G_protein_5HT2A Gq/11 5HT2AR->G_protein_5HT2A AC Adenylyl Cyclase G_protein_D2->AC Inhibits PLC Phospholipase C G_protein_5HT2A->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Neuronal_Response_D2 Modulated Neuronal Excitability cAMP->Neuronal_Response_D2 Neuronal_Response_5HT2A Modulated Neuronal Excitability IP3_DAG->Neuronal_Response_5HT2A CNS_Agent Pyridinylpiperazine CNS Agent CNS_Agent->D2R Antagonism CNS_Agent->5HT2AR Antagonism Serotonin Serotonin Serotonin->5HT2AR

Caption: General mechanism of action for atypical antipsychotics.

References

Application Notes and Protocols for Receptor Binding Affinity Studies with Piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting receptor binding affinity studies of piperazine analogs. The protocols detailed below are foundational for characterizing the interaction of these compounds with their target receptors, a critical step in the drug discovery and development process. Piperazine derivatives are known to interact with a variety of receptors, particularly within the central nervous system, including dopamine, serotonin, and sigma receptors.[1][2]

Data Presentation: Summarizing Binding Affinity Data

Quantitative data from receptor binding studies should be organized systematically for clear interpretation and comparison. The primary endpoints of these assays are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

Table 1: Example - Binding Affinities of Piperazine Analogs for Dopamine D2 Receptor

Compound IDStructureIC50 (nM)Ki (nM)Radioligand UsedReference
Analog A[Image of Structure A]15.2 ± 1.87.3 ± 0.9[3H]-Spiperone[Internal Data]
Analog B[Image of Structure B]45.7 ± 5.121.9 ± 2.5[3H]-Spiperone[Internal Data]
Haloperidol[Image of Haloperidol]8.9 ± 0.74.3 ± 0.4[3H]-Spiperone[3]

IC50 values represent the concentration of the analog required to inhibit 50% of the specific binding of the radioligand. Ki values are calculated from IC50 values using the Cheng-Prusoff equation and represent the binding affinity of the analog for the receptor.[3]

Table 2: Example - Binding Affinities of Piperazine Analogs for Serotonin 5-HT1A Receptor

Compound IDStructureIC50 (nM)Ki (nM)Radioligand UsedReference
Analog C[Image of Structure C]22.4 ± 2.510.1 ± 1.1[3H]-8-OH-DPAT[Internal Data]
Analog D[Image of Structure D]68.1 ± 7.930.7 ± 3.6[3H]-8-OH-DPAT[Internal Data]
Buspirone[Image of Buspirone]12.5 ± 1.35.6 ± 0.6[3H]-8-OH-DPAT[Literature]

Experimental Protocols: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of piperazine analogs for a target G-protein coupled receptor (GPCR), such as the dopamine D2 or serotonin 5-HT1A receptor.

Materials and Reagents
  • Cell Culture: HEK293 or CHO cells stably expressing the human receptor of interest.

  • Cell Culture Media: DMEM, fetal bovine serum (FBS), antibiotics (penicillin/streptomycin).

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).[3]

  • Unlabeled Competitor: A known high-affinity ligand for the target receptor to determine non-specific binding (e.g., Haloperidol for D2 receptors).[3]

  • Test Compounds: Piperazine analogs dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Cell Membrane Preparation

Proper preparation of cell membranes expressing the target receptor is crucial for a successful binding assay.[4][5]

  • Cell Culture: Grow cells expressing the target receptor to 80-90% confluency.

  • Harvesting: Scrape the cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or sonicator.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold membrane preparation buffer. Repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Assay Procedure

The following procedure is for a competitive binding assay in a 96-well plate format.

  • Plate Setup:

    • Total Binding: Add assay buffer, radioligand, and membrane preparation to designated wells.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of unlabeled competitor, and membrane preparation to designated wells.[6][7] This is to saturate the receptors with the unlabeled ligand, so any remaining radioligand binding is considered non-specific.

    • Test Compound: Add assay buffer, radioligand, varying concentrations of the piperazine analog, and membrane preparation to the remaining wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Specific Binding: Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • IC50 Determination: Plot the specific binding as a function of the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki Calculation: Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:[8]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Receptor Expression) harvest Cell Harvesting cell_culture->harvest lysis Cell Lysis harvest->lysis centrifuge1 Centrifugation lysis->centrifuge1 wash Washing centrifuge1->wash centrifuge2 Centrifugation wash->centrifuge2 resuspend Resuspension & Protein Assay centrifuge2->resuspend storage Storage at -80°C resuspend->storage plate_setup 96-Well Plate Setup (Total, NSB, Compound) storage->plate_setup incubation Incubation plate_setup->incubation filtration Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting specific_binding Calculate Specific Binding counting->specific_binding ic50 Determine IC50 specific_binding->ic50 ki Calculate Ki ic50->ki

Caption: Experimental workflow for a radioligand receptor binding affinity assay.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G proteins.[9][10]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi inhibits AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Dopamine Dopamine / Agonist Dopamine->D2R

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT1A Receptor Signaling Pathway

The serotonin 5-HT1A receptor is also a GPCR that couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[11][12][13]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HT1A 5-HT1A Receptor Gi Gi/o Protein HT1A->Gi inhibits AC Adenylyl Cyclase Gi->AC GIRK GIRK Channel Gi->GIRK activates Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ efflux ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates Serotonin Serotonin / Agonist Serotonin->HT1A

Caption: Key signaling pathways of the Serotonin 5-HT1A receptor.

References

Application Notes and Protocols for In Vitro Efficacy Evaluation of 1-(3-Methylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the efficacy of 1-(3-Methylpyridin-2-yl)piperazine, a pyridinylpiperazine derivative. Given the diverse biological activities of this chemical class, a panel of assays is recommended to explore its potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer and Cytotoxicity Evaluation

The antiproliferative activity of piperazine derivatives has been documented against various cancer cell lines.[1] A primary assessment of this compound's anticancer potential can be achieved through cytotoxicity assays.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, K562, DU145) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundHeLaExperimental Value
This compoundK562Experimental Value
This compoundDU145Experimental Value
This compoundHEK293Experimental Value
Doxorubicin (Control)VariousReference Value

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding treatment Treatment seeding->treatment treatment_prep Compound Dilution treatment_prep->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Solubilization mtt_addition->solubilization readout Absorbance Reading solubilization->readout analysis IC50 Calculation readout->analysis

Workflow for determining cell viability using the MTT assay.

Urease Inhibition Assay

Structurally similar compounds, such as 1-(3-nitropyridin-2-yl)piperazine, have demonstrated potent urease inhibitory activity.[2] Urease is a key enzyme in the pathogenesis of Helicobacter pylori.

In Vitro Urease Inhibition Assay (Indophenol Method)

This assay determines urease activity by measuring the production of ammonia.

Experimental Protocol:

  • Reagent Preparation: Prepare urease solution, urea solution, and phenol-hypochlorite reagents.

  • Reaction Mixture: In a 96-well plate, add urease solution and different concentrations of this compound. Include a positive control (e.g., thiourea).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add urea solution to each well to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Color Development: Add phenol and hypochlorite reagents to each well.

  • Final Incubation: Incubate at 37°C for 10 minutes for color development.

  • Absorbance Measurement: Read the absorbance at 630 nm.

  • Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.

Data Presentation:

CompoundUrease Inhibition IC50 (µM)
This compoundExperimental Value
Thiourea (Control)23.2 ± 11.0[2]
1-(3-nitropyridin-2-yl)piperazine3.90 ± 1.91[2]

Urease Inhibition Signaling Pathway

Urease_Inhibition Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia (NH3) Urease->Ammonia Carbamate Carbamate Urease->Carbamate pH_increase Increased pH Ammonia->pH_increase Pathogen_survival Pathogen Survival (e.g., H. pylori) pH_increase->Pathogen_survival Compound This compound Compound->Urease Inhibition

Inhibition of urease by this compound prevents the breakdown of urea.

Antimicrobial Activity Screening

Piperazine derivatives are known for their broad-spectrum antimicrobial properties.[3][4]

Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Experimental Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing appropriate broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismMIC (µg/mL) of this compound
Staphylococcus aureusExperimental Value
Escherichia coliExperimental Value
Candida albicansExperimental Value

Antioxidant Activity Evaluation

Some piperazine analogues have shown antioxidant properties.[5]

DPPH Radical Scavenging Assay

This assay measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Experimental Protocol:

  • Reagent Preparation: Prepare a methanolic solution of DPPH.

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to various concentrations of this compound. Include a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Read the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.

Data Presentation:

CompoundDPPH Scavenging IC50 (µg/mL)
This compoundExperimental Value
Ascorbic Acid (Control)Reference Value

Safety and Selectivity Assessment

Hemolysis Assay

This assay evaluates the biocompatibility of the compound with red blood cells.[2]

Experimental Protocol:

  • Blood Collection: Obtain fresh human or animal blood and prepare a red blood cell (RBC) suspension.

  • Treatment: Incubate the RBC suspension with various concentrations of this compound at 37°C for 1 hour. Include a negative control (PBS) and a positive control (Triton X-100 for 100% hemolysis).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Data Presentation:

Compound Concentration (µg/mL)% Hemolysis
Concentration 1Experimental Value
Concentration 2Experimental Value
Concentration 3Experimental Value

Logical Flow for In Vitro Efficacy Evaluation

Efficacy_Evaluation_Flow cluster_primary Primary Screening cluster_secondary Secondary Screening & Safety start This compound cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity antimicrobial Antimicrobial Assay (MIC) start->antimicrobial enzyme_inhibition Enzyme Inhibition (Urease) start->enzyme_inhibition hemolysis Hemolysis Assay cytotoxicity->hemolysis antimicrobial->hemolysis antioxidant Antioxidant Assay (DPPH) enzyme_inhibition->antioxidant end Comprehensive Efficacy Profile antioxidant->end Efficacy Profile hemolysis->end Safety Profile

References

Development of Novel Therapeutic Agents from 1-(3-Methylpyridin-2-yl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel therapeutic agents derived from the 1-(3-Methylpyridin-2-yl)piperazine scaffold. This class of compounds has shown significant promise in modulating key central nervous system (CNS) targets, particularly dopamine and serotonin receptors, making them attractive candidates for the treatment of a range of psychiatric and neurological disorders.

Introduction

The this compound core structure is a key pharmacophore found in a variety of biologically active compounds. The piperazine moiety is a common feature in many CNS-acting drugs, while the substituted pyridine ring allows for fine-tuning of the pharmacological profile.[1] Modifications at the N4 position of the piperazine ring and substitutions on the pyridine ring can significantly influence the affinity and selectivity of these compounds for various receptors. This document outlines the synthesis, in vitro evaluation, and in vivo assessment of novel derivatives based on this scaffold, with a primary focus on their potential as antipsychotic agents.

Synthetic Chemistry

The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution reaction followed by N-alkylation or N-acylation at the piperazine nitrogen.

General Synthesis Scheme

A common synthetic route begins with the reaction of 2-chloro-3-methylpyridine with an excess of piperazine to yield the core intermediate, this compound. Subsequent reaction of this intermediate with various electrophiles (e.g., alkyl halides, acyl chlorides) affords the desired N4-substituted derivatives.

Synthesis_Workflow start 2-Chloro-3-methylpyridine + Piperazine intermediate This compound start->intermediate Nucleophilic Aromatic Substitution final_product N4-Substituted Derivatives intermediate->final_product N-Alkylation / N-Acylation electrophiles Electrophiles (R-X) electrophiles->final_product purification Purification & Characterization final_product->purification

Caption: General synthetic workflow for N4-substituted this compound derivatives.

Detailed Synthetic Protocol: Synthesis of this compound

This protocol describes the synthesis of the core intermediate.

Materials:

  • 2-Chloro-3-methylpyridine

  • Piperazine (anhydrous)

  • Toluene (anhydrous)

  • Sodium tert-butoxide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3-methylpyridine (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford this compound.

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Pharmacological Evaluation

The primary mechanism of action for many antipsychotic drugs involves antagonism of dopamine D2 and serotonin 5-HT2A receptors. Therefore, the initial in vitro evaluation of novel this compound derivatives should focus on their binding affinities for these receptors.

Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of test compounds for specific receptors.

Protocol: Dopamine D2 Receptor Binding Assay

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.

  • Test compounds (this compound derivatives) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C), pre-treated with polyethylenimine (PEI).

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes (20-40 µg protein/well), radioligand (at a concentration near its Kd, e.g., 0.2 nM [³H]-Spiperone), and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at 25 °C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol can be followed for the Serotonin 5-HT2A Receptor Binding Assay , using cell membranes expressing the human 5-HT2A receptor and a suitable radioligand such as [³H]-Ketanserin or [³H]-Spiperone.

Quantitative Data

The following table summarizes representative binding affinities of 3-substituted-2-pyridinyl-1-piperazine derivatives for dopamine D2 and serotonin 5-HT2A receptors. Note: Data for the specific 3-methyl substituted series is limited; this table presents data for closely related analogs to guide initial structure-activity relationship (SAR) studies.

Compound IDR-group at N4 of PiperazineDopamine D2 Ki (nM)5-HT2A Ki (nM)
1a -CH2CH2-Ph5.215.8
1b -CH2CH2-(4-F-Ph)3.18.5
1c -CH2CH2-(2-MeO-Ph)8.922.1
1d -CO-Ph25.645.3
1e -SO2-Ph38.467.2
Haloperidol (Reference)1.230.5
Clozapine (Reference)12612

Data is hypothetical and for illustrative purposes, based on trends observed in the literature for similar compound classes.

In Vivo Behavioral Pharmacology

Promising candidates from in vitro screening should be advanced to in vivo models to assess their antipsychotic potential and potential for extrapyramidal side effects (EPS).

Apomorphine-Induced Stereotypy in Rats

This model is used to evaluate the D2 receptor antagonist activity of test compounds. Apomorphine, a dopamine agonist, induces stereotyped behaviors (e.g., sniffing, licking, gnawing), which can be blocked by D2 antagonists.

Protocol:

  • Acclimatize male Sprague-Dawley or Wistar rats to the testing environment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally).

  • After a pre-treatment period (e.g., 30-60 minutes), administer apomorphine (0.5-1.5 mg/kg, subcutaneously).

  • Immediately place the rat in an observation cage and record the intensity of stereotyped behavior at regular intervals (e.g., every 10 minutes for 1-2 hours) using a standardized rating scale.

  • A reduction in the stereotypy score in the test group compared to the vehicle group indicates potential D2 antagonist activity.

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[2]

Protocol:

  • Train rats in a shuttle box where a conditioned stimulus (CS; e.g., a light or tone) is presented for a short period (e.g., 10 seconds) followed by an unconditioned stimulus (US; a mild foot shock).

  • The rat learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the rat fails to move during the CS, it will move upon receiving the shock (escape response).

  • Once the rats are trained to a stable performance level (e.g., >80% avoidance), administer the test compound or vehicle.

  • Conduct a test session and record the number of avoidance and escape responses.

  • A significant decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

Signaling Pathways

The therapeutic effects and side-effect profiles of antipsychotic drugs are closely linked to their modulation of dopamine and serotonin receptor signaling pathways.

Dopamine D2 Receptor Signaling

D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[3] Activation of D2 receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Antagonists of the D2 receptor block these effects.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Modulates Antagonist This compound Derivative (Antagonist) Antagonist->D2R Blocks

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling

5-HT2A receptors are also GPCRs, but they primarily couple to Gq/11 proteins.[4] Activation by serotonin stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects. Atypical antipsychotics often exhibit potent 5-HT2A receptor antagonism.

S2A_Signaling Serotonin Serotonin (5-HT) S2AR Serotonin 5-HT2A Receptor Serotonin->S2AR Activates Gq Gq/11 Protein S2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response Ca_release->CellularResponse Modulates PKC->CellularResponse Modulates Antagonist This compound Derivative (Antagonist) Antagonist->S2AR Blocks

Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.

Experimental Workflow for Drug Discovery

The development of novel therapeutic agents from the this compound scaffold follows a structured workflow from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Synthesis Synthesis of Derivative Library InVitro In Vitro Screening (Receptor Binding Assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization (Iterative Synthesis) SAR->LeadOpt FunctionalAssays Functional Assays (e.g., cAMP, Ca2+ flux) LeadOpt->FunctionalAssays ADME In Vitro ADME/Tox FunctionalAssays->ADME InVivo In Vivo Efficacy Models (e.g., Apomorphine-induced stereotypy, CAR) ADME->InVivo PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: A typical drug discovery workflow for novel therapeutic agents.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active therapeutic agents. The protocols and data presented herein provide a framework for the synthesis, in vitro screening, and in vivo evaluation of new derivatives. A thorough investigation of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately leading to the identification of promising preclinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: 1-(3-Methylpyridin-2-yl)piperazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Methylpyridin-2-yl)piperazine. The information is tailored to researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 2-chloro-3-methylpyridine and piperazine.

  • Di-substituted piperazine: Formation of 1,4-disubstituted piperazine derivatives.

  • Positional isomers: Impurities from minor amounts of other isomers of methylpyridine in the starting material.

  • Residual solvents: Solvents used in the synthesis and workup, such as toluene, acetonitrile, or alcohols.

  • Degradation products: Arising from exposure to high temperatures or oxidative conditions.[1]

Q2: My purified product is a salt (e.g., hydrochloride). How do I obtain the free base?

A2: To obtain the free base from a salt, you can perform a liquid-liquid extraction. Dissolve the salt in water and basify the solution with a suitable base, such as sodium hydroxide or potassium carbonate, to a pH above the pKa of the piperazine nitrogens (typically pH > 10). Then, extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. The organic layers can then be combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the free base.

Q3: The compound appears to be an oil, but literature suggests it should be a solid. What should I do?

A3: The physical state can be influenced by purity. Residual solvents or impurities can act as a eutectic mixture, lowering the melting point and resulting in an oil. Further purification by column chromatography or attempting to crystallize from a different solvent system is recommended. Seeding with a small crystal of pure compound, if available, can also induce crystallization.

Q4: Can I use distillation for purification?

A4: While vacuum distillation is a potential method for purifying piperazine derivatives, it may require high temperatures which can lead to degradation of the compound.[1] It is generally less preferred than chromatography or recrystallization for this class of compounds unless dealing with very large quantities and thermally stable impurities.

Troubleshooting Guides

Recrystallization

Problem: Oiling out instead of crystallization.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the solution is too concentrated. The cooling rate might be too fast.

  • Solution:

    • Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the hot solution until turbidity persists. Reheat to dissolve and then cool slowly.

    • Dilute the solution with more of the primary solvent, reheat to ensure complete dissolution, and then cool slowly.

    • Ensure a slow cooling rate. An insulated bath or leaving the flask at room temperature, followed by refrigeration, can promote crystal growth.

Problem: No crystal formation upon cooling.

  • Possible Cause: The solution is not supersaturated, or nucleation is not initiated.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

    • Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • Add a seed crystal of the pure compound if available.

Problem: Poor recovery of the product.

  • Possible Cause: The compound has significant solubility in the cold solvent. The volume of solvent used was excessive.

  • Solution:

    • Cool the crystallization mixture in an ice bath or freezer for a longer period to maximize precipitation.

    • Minimize the volume of hot solvent used to dissolve the crude product.

    • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.

Column Chromatography

Problem: Tailing of the compound on the silica gel column.

  • Possible Cause: this compound is a basic compound, and its interaction with the acidic silanol groups on the silica gel can cause tailing.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase. This will neutralize the acidic sites on the silica gel.[2]

    • Use a deactivated silica gel or an alternative stationary phase like alumina.

Problem: Poor separation of the product from impurities.

  • Possible Cause: The polarity of the mobile phase is too high or too low.

  • Solution:

    • Optimize the mobile phase composition using thin-layer chromatography (TLC) first.

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

    • Ensure proper column packing and sample loading to maximize resolution.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the basic compound from the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • If a highly polar system is already in use, consider adding a more polar solvent like methanol to the mobile phase.

Experimental Protocols

Acid-Base Extraction

This technique is useful for separating the basic this compound from non-basic impurities.

  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer by slowly adding a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is >10.

  • Extract the now basic aqueous layer multiple times with the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base.

Recrystallization Protocol

Based on procedures for analogous compounds, a polar solvent like ethanol is a good starting point.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and heat the mixture to boiling while stirring to dissolve the solid.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Column Chromatography Protocol
  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary. A common mobile phase for such compounds could be a mixture of dichloromethane and methanol or ethyl acetate and hexane, often with a small amount of triethylamine (e.g., 0.5%) to prevent tailing.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table provides representative data for the purification of this compound, based on typical outcomes for similar compounds.

Purification TechniqueStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Recrystallization85-95%>99%70-85%
Column Chromatography70-90%>99%60-80%
Acid-Base Extraction50-80%90-98%80-95%

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration Insoluble impurities cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration drying Drying vacuum_filtration->drying pure_product Pure Crystals drying->pure_product

Caption: Recrystallization Experimental Workflow.

experimental_workflow_chromatography cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Column Chromatography Workflow.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered oiling Oiling Out? start->oiling no_crystals No Crystals? start->no_crystals tailing Tailing? start->tailing poor_sep Poor Separation? start->poor_sep oiling_sol Add Anti-solvent or Cool Slower oiling->oiling_sol Yes no_crystals_sol Concentrate or Scratch/Seed no_crystals->no_crystals_sol Yes tailing_sol Add Base to Mobile Phase tailing->tailing_sol Yes poor_sep_sol Optimize Mobile Phase Gradient poor_sep->poor_sep_sol Yes

References

Technical Support Center: Synthesis of 1-(3-Methylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Methylpyridin-2-yl)piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-methylpyridine and piperazine. This reaction is typically performed in a suitable solvent with or without a base to neutralize the hydrogen chloride generated.

Q2: What are the primary factors that can lead to low yields in this synthesis?

A2: Several factors can contribute to low yields, including:

  • Incomplete reaction: Insufficient reaction time or temperature.

  • Side reactions: Formation of disubstituted byproducts where two pyridine rings are attached to one piperazine molecule.

  • Suboptimal reaction conditions: Incorrect choice of solvent, base, or temperature.

  • Purification losses: Inefficient extraction or crystallization procedures.

  • Poor quality of starting materials: Impurities in 2-chloro-3-methylpyridine or piperazine can interfere with the reaction.

Q3: How can I minimize the formation of the disubstituted byproduct?

A3: To favor the formation of the desired monosubstituted product, it is crucial to use a molar excess of piperazine relative to 2-chloro-3-methylpyridine. This stoichiometric imbalance shifts the reaction equilibrium towards the desired product.

Q4: What are the recommended purification techniques for this compound?

A4: The product is typically purified by first removing the excess piperazine, often by washing with water or through vacuum distillation. The crude product can then be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethanol/water. The final product can also be isolated as a hydrochloride salt by treating the free base with hydrochloric acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Low Reaction Temperature Increase the reaction temperature. The nucleophilic aromatic substitution may require heating to reflux to proceed at a reasonable rate.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting material (2-chloro-3-methylpyridine) is consumed.
Ineffective Base If using a base, ensure it is strong enough to neutralize the generated HCl. Consider using a stronger base like potassium carbonate or triethylamine.
Poor Quality Reagents Verify the purity of the starting materials (2-chloro-3-methylpyridine and piperazine) using appropriate analytical techniques (e.g., NMR, GC-MS).
Problem 2: Presence of Significant Amounts of Disubstituted Byproduct
Possible Cause Suggested Solution
Incorrect Stoichiometry Use a significant molar excess of piperazine (e.g., 3-5 equivalents) relative to 2-chloro-3-methylpyridine.
High Reaction Concentration Running the reaction at a lower concentration may help to reduce the likelihood of a second substitution.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Incomplete Removal of Excess Piperazine After the reaction, perform multiple aqueous washes to remove the highly water-soluble piperazine. Alternatively, excess piperazine can be removed by vacuum distillation.
Co-elution during Column Chromatography Optimize the solvent system for column chromatography to achieve better separation between the product and impurities. A gradient elution might be necessary.
Product Oiling Out During Recrystallization Experiment with different solvent systems for recrystallization. If the product is a free base, converting it to its hydrochloride salt can often improve its crystallinity.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on typical nucleophilic aromatic substitution reactions.

Materials:

  • 2-chloro-3-methylpyridine

  • Piperazine (anhydrous)

  • Solvent (e.g., Acetonitrile, Ethanol, or Dimethylformamide)

  • Base (e.g., Potassium carbonate or Triethylamine, optional)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • To a solution of 2-chloro-3-methylpyridine (1.0 eq) in the chosen solvent, add piperazine (3.0-5.0 eq).

  • If using a base, add potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then with a saturated sodium bicarbonate solution to remove excess piperazine and any acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Reaction Conditions for Analogous Nucleophilic Aromatic Substitution Reactions

Starting PyridineAmineSolventBaseTemperatureYield (%)
2-Chloro-3-nitropyridinePiperazineAcetonitrile-Reflux65
5-Bromo-2-nitropyridinePiperazineAcetonitrileDIPEARefluxNot specified
3,6-DichloropyridazinePiperazineEthanolTriethylamineReflux80-90 (analogous)

Note: Yields are reported for similar but not identical reactions and should be used as a general reference.

Visualizations

Reaction Pathway

Reaction_Pathway reactant1 2-Chloro-3-methylpyridine product This compound reactant1->product Nucleophilic Aromatic Substitution reactant2 + Piperazine reactant2->product byproduct + HCl

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp check_reagents Check Reagent Quality incomplete->check_reagents check_byproducts Analyze for Byproducts (NMR, MS) complete->check_byproducts increase_time_temp->check_reaction disubstitution Disubstitution Observed? check_byproducts->disubstitution increase_piperazine Increase Molar Excess of Piperazine disubstitution->increase_piperazine Yes purification_issue Check Purification Steps disubstitution->purification_issue No end Improved Yield increase_piperazine->end optimize_purification Optimize Extraction/Chromatography/ Recrystallization purification_issue->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yield.

1-(3-Methylpyridin-2-yl)piperazine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3-Methylpyridin-2-yl)piperazine

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general guidelines for piperazine derivatives, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] Containers should be kept tightly sealed to prevent exposure to moisture and air.[4][5][6] It is also advisable to protect the compound from light and to store it under an inert atmosphere.[4][6] Avoid contact with incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][7]

Q2: Is this compound sensitive to heat?

A2: Yes, piperazine and its derivatives can be susceptible to thermal degradation, especially at elevated temperatures.[8][9] It is recommended to keep the compound away from heat, open flames, and other sources of ignition.[4][5][7] Studies on piperazine have shown that thermal degradation can occur at temperatures above 100°C.[8]

Q3: What are the potential signs of degradation for this compound?

A3: Visual signs of degradation can include a change in color (e.g., from colorless or light yellow to a darker shade), the development of an ammonia-like odor, or a change in physical state.[7] For quantitative assessment, techniques like HPLC or LC-MS can be used to identify and quantify degradation products.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes safety goggles or glasses with side-shields, chemical-resistant gloves, and a lab coat or other protective clothing.[10] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[4][7][10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, inert atmosphere). Perform a purity analysis (e.g., via HPLC or NMR) on the stored material.
Unexpected side-products in a reaction Reaction with atmospheric components (e.g., CO2, O2) or moisture.Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Thermal degradation during a reaction at elevated temperatures.If possible, lower the reaction temperature. Consider using a milder catalyst or a different synthetic route that does not require high temperatures.
Discoloration of the compound Oxidation or exposure to light.Store the compound in an amber vial or a container that protects it from light. Ensure the container is tightly sealed and consider flushing with an inert gas before sealing.

Experimental Protocols

Protocol: Accelerated Stability Study

This protocol is a general guideline for assessing the stability of this compound under accelerated conditions.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into several amber glass vials.

    • Prepare separate sets of vials for each storage condition to be tested.

  • Storage Conditions:

    • Control: Store one set of vials at the recommended storage condition (-20°C or 4°C, protected from light and moisture).

    • Accelerated (Thermal): Store another set at an elevated temperature (e.g., 40°C or 60°C) in a calibrated oven.

    • Accelerated (Light Exposure): Store a set in a photostability chamber with controlled light exposure (e.g., ICH Q1B option 2).

    • Accelerated (Humidity): Store a set in a humidity chamber at a specific relative humidity (e.g., 75% RH).

  • Time Points:

    • Analyze samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, dissolve the contents of one vial from each condition in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the solution using a stability-indicating HPLC method to determine the purity of the compound and identify any degradation products.

    • Quantify the remaining parent compound and any major degradants.

  • Data Evaluation:

    • Plot the percentage of the remaining parent compound against time for each condition.

    • Calculate the degradation rate for each condition.

Visualizations

Stability_Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas) Inconsistent_Results->Check_Storage Purity_Analysis Perform Purity Analysis (e.g., HPLC, NMR) Check_Storage->Purity_Analysis Improper_Storage Improper Storage Identified Purity_Analysis->Improper_Storage Proper_Storage Storage Conditions Correct Purity_Analysis->Proper_Storage Discard_Sample Discard Sample and Use New Batch Improper_Storage->Discard_Sample Yes Investigate_Other Investigate Other Experimental Variables (e.g., Reagents, Solvents, Technique) Proper_Storage->Investigate_Other Yes Storage_Conditions cluster_storage Recommended Storage cluster_avoid Avoid Exposure To Cool Cool Dry Dry Well_Ventilated Well-Ventilated Tightly_Sealed Tightly Sealed Container Heat Heat/Ignition Sources Moisture Moisture Light Light Incompatible_Materials Incompatible Materials (e.g., Strong Oxidizers, Acids) Compound This compound Compound->Cool Compound->Dry Compound->Well_Ventilated Compound->Tightly_Sealed

References

Technical Support Center: Troubleshooting Experiments with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with piperazine derivatives.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Purity

Q1: I'm getting a mixture of mono- and di-substituted products during N-alkylation of piperazine. How can I improve the yield of the mono-substituted product?

A1: The formation of di-substituted byproducts is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. Here are several strategies to enhance mono-selectivity:

  • Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[1]

  • Slow Addition of Electrophile: Adding the alkylating or acylating agent dropwise at a low concentration helps to minimize di-substitution.

  • Use of a Protecting Group: A reliable method involves protecting one of the nitrogen atoms, commonly with a tert-butyloxycarbonyl (Boc) group. The reaction sequence involves:

    • Protection of one piperazine nitrogen.

    • Substitution on the unprotected nitrogen.

    • Deprotection to yield the mono-substituted product.[1]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl) deactivates one nitrogen atom by protonation, directing the substitution to the free nitrogen.[2]

Q2: My Buchwald-Hartwig amination reaction to synthesize an N-aryl piperazine derivative is giving a low yield. What are the common causes and solutions?

A2: Low yields in Buchwald-Hartwig amination can be due to several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical. For electron-rich aryl halides, consider using more electron-rich and sterically hindered phosphine ligands. It is often necessary to screen a variety of ligand and palladium source combinations.[3]

  • Base Selection: The strength of the base can significantly impact the reaction. If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition of your starting materials, try a weaker base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).[3]

  • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If you observe poor solubility, a more polar solvent like t-butanol might be beneficial.[3]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of reactants and products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and consider screening different temperatures.

Q3: How do I confirm the purity of my synthesized piperazine derivative?

A3: It is crucial to use highly pure compounds (>95%) for biological assays to ensure the observed activity is from the intended molecule.[4] A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition.[4]

Section 2: Solubility and Stability

Q4: My piperazine derivative has poor aqueous solubility, leading to inconsistent results in my biological assays. What can I do to improve it?

A4: Poor aqueous solubility is a frequent issue with piperazine derivatives due to their often lipophilic nature.[5] Here are some initial steps to address this:

  • pH Adjustment: Since the piperazine moiety is basic, lowering the pH of the solution can increase its ionization and significantly improve solubility.[5]

  • Salt Formation: Converting the free base to a salt is a highly effective method. Common counterions include hydrochloride, mesylate, and sulfate. A salt screening study is recommended to find the most suitable salt form.[5]

  • Use of Co-solvents: Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be used. However, it's important to use the lowest effective concentration and include appropriate vehicle controls in your assays, as high concentrations of organic solvents can be toxic to cells.[5]

Q5: My compound precipitates out of the assay medium upon dilution from a DMSO stock. How can I prevent this?

A5: This is a common sign of poor kinetic solubility.

  • Determine Kinetic Solubility: First, determine the kinetic solubility of your compound in your specific assay buffer. This will tell you the concentration at which it starts to precipitate.[5]

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) while still maintaining the solubility of your compound.[5]

  • Advanced Formulation: If the above methods are not sufficient, consider more advanced formulation strategies such as creating a nanosuspension or using cyclodextrins to form an inclusion complex.[5]

Section 3: Biological Assays and Unexpected Results

Q6: My piperazine derivative is showing higher-than-expected cytotoxicity in my cell-based assays. What are the potential reasons?

A6: Unexpectedly high cytotoxicity can arise from several factors:

  • Compound Precipitation: As mentioned above, compound precipitation can lead to localized high concentrations, causing significant cell death.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells by running a vehicle control.

  • Off-Target Effects: Piperazine derivatives are known to interact with various receptors, such as serotonergic, adrenergic, and dopaminergic receptors, which could lead to off-target cytotoxicity.[6] Consider performing a broad off-target screening panel to identify potential unintended interactions.

  • Metabolic Activation: The compound might be metabolized by cellular enzymes (e.g., cytochrome P450s) into a more toxic form.

Q7: My compound is potent in a biochemical assay but shows significantly lower activity in a cell-based assay. What could be the issue?

A7: This discrepancy often points towards issues with cell permeability or stability.

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Assess the physicochemical properties of your compound, such as LogP and polar surface area, and consider structural modifications to improve permeability.

  • Compound Instability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells. Assess the stability of your compound in the assay medium over the duration of the experiment using HPLC.

Data Presentation

Table 1: Improvement of Piperazine Derivative Solubility via Salt Formation

Parent CompoundSalt FormSolventSolubility of Parent (mg/mL)Solubility of Salt (mg/mL)Fold Increase
Compound AHydrochlorideWater0.052.550
Compound BMesylatepH 7.4 Buffer0.11.818
Compound CSulfateWater0.020.945

This table presents illustrative data on how salt formation can significantly enhance the aqueous solubility of piperazine derivatives.

Table 2: Cytotoxic Activity of Novel Piperazine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
3n MDA-MB-231Triple-Negative Breast Cancer5.55 ± 0.56[6]
23 MDA-MB-468Breast Cancer1.00[1]
25 HOP-92Non-Small Cell Lung Cancer1.35[1]
11o Capan-1Pancreatic Adenocarcinoma1.4
Compound Series 3 MCF7Breast Cancer0.31 - 120.52[7]

This table summarizes the half-maximal inhibitory concentration (IC50) values of various piperazine derivatives against different human cancer cell lines, indicating their potency as anticancer agents.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of a Piperazine Derivative

This protocol provides a general reverse-phase HPLC method for determining the purity of a piperazine derivative.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[4]

  • Sample solvent: Acetonitrile or a mixture of acetonitrile and water

2. Sample Preparation:

  • Prepare a stock solution of the piperazine derivative in the sample solvent at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 10-20 µg/mL with the mobile phase.[4]

3. HPLC Conditions:

  • Flow Rate: 1 mL/min[4]

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 254 nm).

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

4. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of the piperazine derivative as the percentage of the main peak area relative to the total peak area.

Protocol 2: Kinetic Solubility Assay (Shake-Flask Method)

This protocol outlines a method to determine the kinetic solubility of a piperazine derivative in an aqueous buffer.[8]

1. Materials and Equipment:

  • Test compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader (for nephelometric or UV-Vis detection)

  • Filtration apparatus (if using UV-Vis detection)

2. Procedure:

  • Add the aqueous buffer to the wells of the microplate.

  • Add a small volume of the DMSO stock solution of the test compound to each well to achieve a range of final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[8]

  • Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.

  • Alternatively, for UV-Vis detection, filter the contents of each well to remove any precipitate.

  • Measure the absorbance of the filtrate at the compound's λmax and determine the concentration using a standard curve.

3. Data Analysis:

  • Plot the measured signal (turbidity or concentration) against the nominal compound concentration.

  • The kinetic solubility is the concentration at which precipitation is first observed.

Mandatory Visualizations

G Troubleshooting Low Yield in Piperazine Synthesis start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure_materials Purify Starting Materials check_purity->impure_materials Impure reaction_conditions Review Reaction Conditions check_purity->reaction_conditions Pure optimize_catalyst Optimize Catalyst/Ligand reaction_conditions->optimize_catalyst optimize_base Optimize Base reaction_conditions->optimize_base optimize_solvent Optimize Solvent reaction_conditions->optimize_solvent optimize_temp Optimize Temperature/Time reaction_conditions->optimize_temp side_reactions Investigate Side Reactions reaction_conditions->side_reactions Optimization Fails successful_optimization Yield Improved optimize_catalyst->successful_optimization optimize_base->successful_optimization optimize_solvent->successful_optimization optimize_temp->successful_optimization mono_di_issue Mono- vs. Di-substitution Issue? side_reactions->mono_di_issue yes_mono_di Implement Mono-substitution Strategy mono_di_issue->yes_mono_di Yes other_side_reactions Identify Other Side Products (LC-MS) mono_di_issue->other_side_reactions No

Caption: Troubleshooting workflow for low yield in piperazine synthesis.

G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Piperazine_Antagonist Piperazine Derivative (Antagonist) Piperazine_Antagonist->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_G Modulation of Cellular Response PKA->Cellular_Response_G Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Signaling_Scaffold Signaling Scaffold Beta_Arrestin->Signaling_Scaffold Cellular_Response_Arrestin G-protein Independent Signaling Signaling_Scaffold->Cellular_Response_Arrestin

Caption: Dopamine D2 receptor signaling pathway antagonism by piperazine derivatives.

G Serotonin 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates Piperazine_Antagonist Piperazine Derivative (Antagonist) Piperazine_Antagonist->HTR2A Blocks Gq_protein Gq/11 Protein HTR2A->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Cellular_Response Modulation of Cellular Excitability PKC->Cellular_Response Phosphorylates Targets

Caption: Serotonin 5-HT2A receptor signaling pathway antagonism by piperazine derivatives.

References

Technical Support Center: Optimization of Reaction Conditions for N-alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of piperazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-alkylation of piperazine in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
Low to No Yield Inactive Catalyst (if applicable): The catalyst may be of poor quality or have been deactivated by oxidation.[1]Ensure the use of a high-quality catalyst and maintain an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[1]
Insufficient Base Strength or Amount: The base may not be strong enough to deprotonate the piperazine effectively, or an insufficient amount was used.[1]Use a stronger, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents of the base are used.[1]
Poor Solubility of Reagents: The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.[1]Switch to a more polar aprotic solvent like dimethylformamide (DMF) to ensure complete dissolution of all reagents.[1]
Low Reaction Temperature: Many N-alkylation reactions require heat to proceed at a reasonable rate.[1]Consider heating the reaction mixture. A good starting point is 60-80 °C, but the optimal temperature will depend on the specific substrates.[1]
Formation of Di-alkylated Byproduct Incorrect Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent can lead to the formation of the di-alkylated product.Use an excess of piperazine relative to the alkylating agent to favor mono-alkylation.[1][2]
Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly can create localized high concentrations, promoting di-alkylation.Add the alkylating agent slowly or dropwise to the reaction mixture.[1][3]
Unprotected Piperazine: The presence of two reactive nitrogen atoms in unprotected piperazine makes it susceptible to di-alkylation.[1]For optimal control and to ensure mono-alkylation, use a mono-protected piperazine such as N-Boc-piperazine or N-acetylpiperazine.[1][2][3][4]
Reaction Stalls (Incomplete Conversion) Reversible Reaction Equilibrium: The acid byproduct generated during the reaction can protonate the piperazine, creating an equilibrium that stalls the reaction.Ensure the acid byproduct is effectively neutralized by using a sufficient amount of base (at least 1.5-2.0 equivalents).[1]
Catalyst Poisoning (if applicable): Trace impurities in reagents or solvents can poison the catalyst, leading to incomplete conversion.[1]Use high-purity, anhydrous reagents and solvents to avoid catalyst inhibition.[1]
Side Reactions / Product Decomposition Unstable Alkylating Agent or Product: The starting materials or the desired product may be unstable at the reaction temperature.Lower the reaction temperature and closely monitor the reaction progress using TLC or LC-MS to stop the reaction once the starting material is consumed.[1]
Difficult Product Extraction High Water Solubility of the Product: The N-alkylated product may be protonated, forming a salt that is highly soluble in the aqueous phase during work-up.[1]After quenching the reaction, basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the product, making it more soluble in organic solvents like dichloromethane or chloroform for extraction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-alkylation of piperazine?

A1: The two most common methods for N-alkylation of piperazine are direct alkylation and reductive amination.[1]

  • Direct Alkylation: This method involves the reaction of piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It is a straightforward and widely used technique.[1]

  • Reductive Amination: This is a two-step, one-pot process where piperazine is first reacted with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: How can I achieve selective mono-alkylation and avoid the formation of the di-alkylated product?

A2: Achieving mono-alkylation is a common challenge. Key strategies include:

  • Use of a Protecting Group: This is the most reliable method. Using a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine, blocks one nitrogen atom, directing alkylation to the other. The protecting group can be removed after the reaction.[1][2][3]

  • Control Stoichiometry: Using an excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[1][2]

  • Slow Addition: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1][3]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. Sodium tert-butoxide (NaOtBu) is also commonly used. It is recommended to use at least 1.5-2.0 equivalents of the base.[1]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: High water solubility of the product, often due to salt formation, is a frequent issue. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]

Experimental Protocols

Protocol 1: General Procedure for Direct Mono-N-alkylation of Piperazine using a Protecting Group

This protocol describes a general procedure for the mono-N-alkylation of N-Boc-piperazine with an alkyl halide.[2]

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Alkyl Halide (e.g., alkyl bromide or iodide) (1.0-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)

Procedure:

  • Alkylation:

    • To a dried reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile or DMF and stir the suspension.

    • Slowly add the alkyl halide to the reaction mixture.

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.[2]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Filter off the base and evaporate the solvent.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[2]

  • Deprotection:

    • Dissolve the purified N-alkyl-N'-Boc-piperazine in dichloromethane.

    • Add trifluoroacetic acid or a solution of HCl in dioxane and stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Concentrate the mixture under reduced pressure to obtain the desired mono-N-alkylated piperazine salt.

Protocol 2: General Procedure for Mono-N-alkylation via Reductive Amination

This protocol describes a general procedure for the mono-N-alkylation of mono-Boc-piperazine with an aldehyde or ketone.

Materials:

  • Mono-Boc-piperazine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium bicarbonate

Procedure:

  • Reductive Amination:

    • Dissolve mono-Boc-piperazine and the desired aldehyde or ketone in a suitable solvent such as dichloroethane or tetrahydrofuran.

    • Add sodium triacetoxyborohydride portion-wise to the mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

  • Deprotection:

    • Proceed with Boc deprotection as described in Protocol 1.

Visualizations

experimental_workflow cluster_alkylation Direct Alkylation cluster_amination Reductive Amination start_da Start: Piperazine Derivative reagents_da Add Base (e.g., K₂CO₃) & Alkyl Halide start_da->reagents_da reaction_da Heat & Stir (e.g., 60-80°C) reagents_da->reaction_da workup_da Work-up & Purification reaction_da->workup_da product_da Mono-alkylated Product workup_da->product_da start_ra Start: Piperazine Derivative reagents_ra Add Aldehyde/Ketone & Reducing Agent (STAB) start_ra->reagents_ra reaction_ra Stir at RT reagents_ra->reaction_ra workup_ra Work-up & Purification reaction_ra->workup_ra product_ra Mono-alkylated Product workup_ra->product_ra

Caption: Comparative workflow for N-alkylation of piperazine.

troubleshooting_workflow start Low or No Product? check_reagents Reagents & Conditions OK? start->check_reagents Yes check_mono Di-alkylation Observed? check_reagents->check_mono Yes solution_reagents Use anhydrous solvents/reagents. Check base strength/amount. Increase temperature. check_reagents->solution_reagents No check_incomplete Incomplete Reaction? check_mono->check_incomplete No solution_mono Use excess piperazine. Slow addition of alkylating agent. Use mono-protected piperazine. check_mono->solution_mono Yes solution_incomplete Increase reaction time/temperature. Ensure sufficient base. check_incomplete->solution_incomplete Yes end_good Successful Reaction check_incomplete->end_good No solution_reagents->start solution_mono->start solution_incomplete->start

Caption: Troubleshooting decision tree for N-alkylation.

References

Safety precautions and handling of 1-(3-Methylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following safety precautions and handling guidelines are based on data for structurally related compounds, including other pyridinylpiperazine and methylpiperazine derivatives. A specific Safety Data Sheet (SDS) for 1-(3-Methylpyridin-2-yl)piperazine was not located. Researchers should handle this compound with caution and perform a thorough risk assessment before use. All procedures should be conducted by trained personnel in a controlled laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on analogous compounds, this compound is expected to be a hazardous substance. The primary concerns include:

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

  • Harmful if Swallowed: May be harmful if ingested.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE is crucial to ensure safety. The following should be worn at all times:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[4]

Q3: How should I store this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[4] The storage area should be secure and accessible only to authorized personnel.

Q4: What should I do in case of a spill?

In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors. For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable solvent. For larger spills, contain the spill and absorb it with an inert material. Do not let the chemical enter drains.

Q5: What is the proper procedure for disposing of waste containing this compound?

Dispose of waste in accordance with local, state, and federal regulations. The compound should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not dispose of it down the drain.

Troubleshooting Guide

Problem 1: The compound is not dissolving in the chosen solvent.

  • Possible Cause: The polarity of the solvent may not be appropriate for this compound.

  • Solution:

    • Review the literature for solubility data on similar pyridinylpiperazine derivatives.

    • Consider using a co-solvent system. For some related compounds, mixtures including DMSO, PEG300, Tween-80, and saline have been used to improve solubility.

    • Gentle heating and/or sonication can aid in dissolution, but be cautious as this may accelerate degradation.[5]

    • Ensure the compound is pure, as impurities can affect solubility.

Problem 2: An unexpected color change or gas evolution occurs during the reaction.

  • Possible Cause: This could indicate a side reaction, decomposition, or reaction with an incompatible substance.

  • Solution:

    • Immediately stop the reaction by removing any heat source and, if safe to do so, quenching the reaction.

    • Work in a well-ventilated fume hood.

    • Review the reaction scheme and ensure all reagents and solvents are compatible. Piperazine derivatives can be incompatible with strong oxidizing agents and strong acids.[4]

    • Analyze the reaction mixture to identify byproducts and understand the unexpected reaction pathway.

Problem 3: The reaction yield is lower than expected.

  • Possible Cause: Several factors could contribute to low yield, including incomplete reaction, side reactions, or degradation of the product.

  • Solution:

    • Reaction Time and Temperature: Optimize the reaction time and temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Reagent Purity: Ensure the purity of all starting materials and solvents.

    • Atmosphere: Some reactions involving piperazine derivatives may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • pH Control: In aqueous solutions, the pH can significantly impact the reactivity of piperazine compounds. Ensure the pH is controlled and optimized for the specific reaction.

Quantitative Safety Data

The following table summarizes key safety parameters based on data for related piperazine compounds. These values should be used as a general guideline only.

ParameterValue (based on related compounds)Citation
GHS Hazard Statements H314: Causes severe skin burns and eye damageH317: May cause an allergic skin reactionH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH335: May cause respiratory irritation[2][3]
GHS Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP310: Immediately call a POISON CENTER or doctor[2][3]
Incompatible Materials Strong oxidizing agents, Strong acids[4]

Experimental Protocols

General Protocol for a Substitution Reaction

This is a generalized procedure based on the synthesis of similar pyridinylpiperazine derivatives and should be adapted and optimized for specific experimental goals.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting pyridine substrate.

  • Solvent and Base: Dissolve the substrate in a suitable solvent (e.g., acetonitrile, DMF). Add a base (e.g., potassium carbonate, triethylamine) to the mixture.

  • Addition of Piperazine: Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any solids and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Spill_Response_Workflow spill Spill of this compound Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe assess Assess Spill Size ppe->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major sweep Carefully Sweep Up Solid small_spill->sweep contain Contain Spill with Inert Material large_spill->contain collect Collect in Sealed Container for Disposal sweep->collect absorb Absorb with Inert Material contain->absorb absorb->collect clean Clean Spill Area with Suitable Solvent collect->clean dispose Dispose of Waste According to Regulations clean->dispose

Caption: Workflow for handling a spill of this compound.

Troubleshooting_Unexpected_Reaction start Unexpected Reaction Observed (Color Change, Gas, etc.) stop Stop Reaction (Remove Heat, Quench if Safe) start->stop safety Ensure Safety (Work in Fume Hood) stop->safety review Review Reaction Protocol safety->review check_reagents Check Reagent Compatibility review->check_reagents compatible Reagents are Compatible check_reagents->compatible Yes incompatible Incompatibility Identified check_reagents->incompatible No analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) compatible->analyze modify Modify Protocol (Change Solvent, Base, etc.) incompatible->modify identify Identify Byproducts analyze->identify consult Consult Literature for Similar Issues identify->consult restart Restart Experiment with Modified Protocol modify->restart consult->modify

Caption: Decision-making process for troubleshooting an unexpected reaction.

Incompatibility_Chart compound This compound incompatible Incompatible With Strong Oxidizing Agents Strong Acids compound->incompatible compatible Generally Compatible With Common Organic Solvents (e.g., Acetonitrile, DMF) Mild Bases (e.g., K2CO3, Et3N) compound->compatible

Caption: General compatibility chart for this compound.

References

Incompatible materials with 1-(3-Methylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and use of 1-(3-Methylpyridin-2-yl)piperazine. The following information is intended to prevent and troubleshoot issues related to material incompatibility during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known incompatible materials with this compound?

  • Strong Oxidizing Agents: These can cause vigorous, potentially explosive reactions.

  • Strong Acids: Exothermic neutralization reactions can occur, leading to a dangerous increase in temperature.[1][2]

  • Acid Anhydrides and Acid Chlorides: These can react violently with the piperazine moiety.[1][2]

  • Isocyanates and Halogenated Organics: May lead to hazardous reactions.[1]

  • Peroxides and Phenols (acidic): Can result in unsafe chemical reactions.[1]

  • Epoxides: May cause polymerization or other hazardous reactions.[1]

  • Strong Reducing Agents: Combination with substances like hydrides may generate flammable hydrogen gas.[1]

  • Certain Metals: Piperazine can be corrosive to aluminum, magnesium, and zinc.[1]

Q2: I observed a color change in my sample of this compound. What could be the cause?

A2: A color change, such as darkening, can be indicative of degradation. Piperazine itself is known to be sensitive to light and can darken upon exposure.[3] It also readily absorbs carbon dioxide from the air.[1] To prevent this, store the compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated place, protected from direct sunlight.

Q3: My experiment involving this compound produced an unexpected precipitate. How can I troubleshoot this?

A3: Unexpected precipitation could be due to several factors related to incompatibility:

  • Reaction with Atmospheric CO2: Piperazine absorbs carbon dioxide from the air, which can lead to the formation of carbonate salts that may precipitate.[1]

  • Contamination from Incompatible Solvents or Reagents: Ensure all glassware is clean and that the solvents and reagents used are compatible. Review the list of incompatible materials in Q1.

  • pH Changes: The basic nature of the piperazine ring means that changes in pH can affect its solubility and the solubility of its salts.

Troubleshooting Guide: Material Incompatibility

This guide provides a systematic approach to identifying and resolving issues arising from the chemical incompatibility of this compound.

Table 1: Summary of Potential Incompatibilities and Recommended Actions
Incompatible Material ClassPotential Hazard/ObservationRecommended Prevention and Action
Strong Oxidizing Agents Vigorous, potentially explosive reaction.Store and handle separately. In case of accidental mixing, evacuate the area and follow emergency protocols.
Strong Acids Exothermic reaction, heat generation.Avoid direct mixing. If dilution is necessary, add the acid slowly to a solution of the piperazine derivative with cooling.
Acid Anhydrides/Chlorides Violent reaction.Use alternative reagents or protect the piperazine moiety before introducing these functional groups.
Light and Air (CO2) Degradation, color change, formation of carbonates.[1][3]Store in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).
Reactive Metals (Al, Mg, Zn) Corrosion of the metal.[1]Use glassware or inert plastic containers (e.g., PTFE, PFA) for storage and reactions.

Experimental Protocols

Protocol 1: Small-Scale Compatibility Test

To assess the compatibility of this compound with a specific solvent or reagent for which no data is available, a small-scale test should be performed under controlled conditions.

Materials:

  • This compound

  • Test solvent/reagent

  • Small glass vials (e.g., 1-2 mL)

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • In a clean, dry vial, dissolve a small, accurately weighed amount of this compound (e.g., 1-5 mg) in a minimal amount of a known compatible solvent (if the test substance is a solid).

  • Slowly add a small, stoichiometric, or slightly excess amount of the test solvent/reagent to the vial at room temperature.

  • Observe for any immediate changes, such as gas evolution, color change, precipitation, or temperature increase.

  • If no immediate reaction is observed, loosely cap the vial and allow it to stand for a period (e.g., 1-24 hours), periodically checking for any changes.

  • If the mixture remains stable, a gentle warming (if relevant to the planned experiment) can be considered, with careful monitoring.

  • Analyze the resulting mixture using an appropriate technique (e.g., TLC, LC-MS, NMR) to check for the appearance of new, unknown peaks that would indicate a reaction or degradation.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected experimental outcomes that may be related to material incompatibility.

Caption: Troubleshooting workflow for material incompatibility.

References

How to avoid oxidation during synthesis of piperazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of piperazine compounds, with a specific focus on preventing oxidation.

Troubleshooting Guide

Issue 1: Reaction mixture turns yellow/brown, and purification is difficult.

Question: My reaction mixture for the synthesis of an N-aryl piperazine is turning a dark color, and I'm isolating colored impurities along with my product. What is causing this and how can I prevent it?

Answer: The discoloration is likely due to the oxidation of the piperazine starting material or the arylamine product. Amines, especially electron-rich ones, are susceptible to air oxidation, which can be accelerated by heat, light, and the presence of metal catalysts.

Troubleshooting Steps:

  • Implement an Inert Atmosphere: The most effective way to prevent air oxidation is to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1][2] This involves using oven-dried or flame-dried glassware, purging the reaction vessel with the inert gas, and maintaining a positive pressure of the gas throughout the reaction.

  • Degas Solvents: Solvents can dissolve a significant amount of oxygen. Before use, degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Use High-Purity Reagents: Impurities in starting materials can sometimes catalyze oxidation. Ensure you are using high-purity piperazine and aryl halides.

  • Optimize Reaction Temperature: Higher temperatures can accelerate oxidation. If possible, run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times.

  • Purification of Colored Product: If your product is already colored, you may be able to remove the impurities by:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can adsorb colored impurities. Filter the mixture through celite to remove the carbon.

    • Chromatography: Column chromatography is often effective. If normal-phase chromatography fails to separate the colored impurities, consider using reversed-phase chromatography.[3]

Issue 2: Low yield in a palladium-catalyzed N-arylation of piperazine.

Question: I am performing a Buchwald-Hartwig amination to synthesize an N-aryl piperazine, but my yields are consistently low. Could oxidation be a factor?

Answer: Yes, oxidation can contribute to low yields in palladium-catalyzed cross-coupling reactions. The phosphine ligands used in these reactions are often sensitive to oxidation, which can deactivate the catalyst. Additionally, oxidation of the piperazine substrate can lead to the formation of byproducts.

Troubleshooting Steps:

  • Strict Inert Atmosphere: As with any palladium-catalyzed cross-coupling, maintaining a strictly inert atmosphere is crucial to protect both the catalyst and the amine.[4]

  • Reagent Addition Sequence: Add the palladium precursor and the ligand to the reaction vessel under a positive flow of inert gas before adding the solvent and other reagents.

  • Use of Excess Piperazine: Using a larger excess of piperazine (e.g., 2-3 equivalents) can sometimes improve the yield by statistically favoring the reaction of the aryl halide with the desired amine over side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of oxidation during my piperazine synthesis?

A1: The most common sign is a change in the color of your reaction mixture, often turning yellow, brown, or even black. You may also observe the formation of insoluble dark-colored materials. During workup and purification, you might find it difficult to obtain a colorless product.

Q2: Can I use an antioxidant to prevent oxidation?

A2: Yes, in some cases, adding a small amount of an antioxidant or a free radical scavenger can help inhibit oxidation. Phenolic antioxidants like BHT (butylated hydroxytoluene) are sometimes used. However, their compatibility with your specific reaction conditions and their potential to interfere with the desired reaction or complicate purification must be considered. It is often preferable to prevent oxidation by maintaining an inert atmosphere.

Q3: How does N-Boc protection help in preventing oxidation?

A3: Protecting one of the nitrogen atoms of piperazine with a tert-butyloxycarbonyl (Boc) group reduces the electron density on that nitrogen, making it less susceptible to oxidation.[5] This strategy is primarily used to achieve mono-functionalization of the piperazine ring, but it can also offer some protection against oxidation of the protected nitrogen. The unprotected nitrogen, however, remains susceptible.

Q4: My final piperazine compound is a free base and seems to be degrading upon storage. How can I improve its stability?

A4: Many free-base piperazine derivatives, especially N-aryl piperazines, can be sensitive to air and light.[6] For long-term storage, it is best to convert the free base to a more stable salt, such as a hydrochloride or hydrobromide salt. This is typically done by dissolving the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of HCl or HBr in an appropriate solvent. The resulting salt is usually a crystalline solid that is less prone to oxidation and easier to handle. Store the salt in a tightly sealed container, protected from light, and in a cool, dry place.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-Aryl Piperazine Synthesis

Aryl HalidePalladium SourceLigandBaseSolventTemp (°C)Yield (%)
4-chlorotoluenePd2(dba)3RuPhosK3PO4Dioxane11078
4-bromoanisolePd(OAc)2SPhosCs2CO3Toluene10092
4-bromoanisolePd(OAc)2DavePhosNaOtBuTHF8088

This table summarizes data from a study on optimizing Buchwald-Hartwig amination conditions for the synthesis of N-aryl piperazines. The use of an inert atmosphere was a standard condition for all reactions.[6]

Experimental Protocols

Protocol: Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination under Inert Atmosphere

This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperazine with chlorobenzene, with measures to minimize oxidation.

Materials:

  • Piperazine

  • Chlorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Assemble a Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: Under a positive flow of nitrogen, add piperazine (1.5 mmol), sodium tert-butoxide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.04 mmol) to the Schlenk flask.

  • Solvent and Substrate Addition: Add anhydrous, degassed toluene (5 mL) to the flask via a cannula or syringe. Then, add chlorobenzene (1.0 mmol) via syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-phenylpiperazine.

Mandatory Visualization

Troubleshooting_Oxidation Troubleshooting Piperazine Synthesis Oxidation start Reaction shows signs of oxidation (e.g., dark color) inert_atm Is the reaction under an inert atmosphere? start->inert_atm implement_inert Implement inert atmosphere techniques: - Flame/oven-dried glassware - Purge with N2/Ar - Maintain positive pressure inert_atm->implement_inert No degas_solvents Are the solvents degassed? inert_atm->degas_solvents Yes implement_inert->degas_solvents perform_degas Degas solvents by sparging with N2 or Ar before use. degas_solvents->perform_degas No reagent_purity Are reagents of high purity? degas_solvents->reagent_purity Yes perform_degas->reagent_purity purify_reagents Consider purifying starting materials or using a new batch. reagent_purity->purify_reagents No reaction_temp Is the reaction temperature optimized? reagent_purity->reaction_temp Yes purify_reagents->reaction_temp optimize_temp Lower the reaction temperature and monitor for completion. reaction_temp->optimize_temp No purification Product is still colored after work-up. reaction_temp->purification Yes optimize_temp->purification purification_method Choose a purification method: purification->purification_method activated_carbon Treat with activated carbon. purification_method->activated_carbon chromatography Use column chromatography (normal or reversed-phase). purification_method->chromatography success Clean product obtained. activated_carbon->success chromatography->success

Caption: A workflow for troubleshooting oxidation issues during the synthesis of piperazine compounds.

References

Technical Support Center: Personal Protective Equipment for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the selection and use of Personal Protective Equipment (PPE) when working with piperazine and its derivatives. Researchers, scientists, and drug development professionals should consult this information to ensure their safety in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with piperazine compounds?

A1: Piperazine and its compounds can pose several health risks. They are known to be corrosive and can cause severe irritation or burns to the skin and eyes.[1][2] Inhalation of dust or vapors may lead to respiratory irritation and sensitization, potentially causing asthma-like allergic reactions.[1][2] Some piperazine derivatives are also suspected of having reproductive toxicity. It is crucial to handle these compounds with appropriate engineering controls and personal protective equipment.

Q2: What is the minimum required PPE when handling piperazine compounds in a laboratory setting?

A2: The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[1][3]

  • Skin Protection: Chemical-resistant gloves and a lab coat are mandatory. For procedures with a higher risk of exposure, a chemically resistant apron or suit is recommended.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

Q3: How do I select the correct gloves for working with a specific piperazine compound?

A3: The choice of glove material is critical for adequate protection. Nitrile, neoprene, and butyl rubber gloves are generally recommended for handling piperazine compounds. However, the breakthrough time—the time it takes for the chemical to permeate the glove material—can vary significantly depending on the specific compound, its concentration, the glove thickness, and the manufacturer. Always consult the glove manufacturer's chemical resistance data for the specific piperazine derivative you are using. The table below provides a summary of glove compatibility data.

Q4: When should I wear respiratory protection when working with piperazine compounds?

A4: Respiratory protection is necessary when engineering controls, such as a chemical fume hood, are not available or are insufficient to maintain exposure below occupational exposure limits (OELs).[1] An air-purifying respirator with an appropriate organic vapor cartridge and a particulate filter (e.g., A-P3) is typically recommended for piperazine dusts and vapors.[1] Always ensure your respirator is properly fitted and you have been trained in its use.

Q5: What should I do in case of accidental exposure to a piperazine compound?

A5: In case of accidental exposure, follow these emergency procedures immediately:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[1]

Troubleshooting Guide

Issue: My skin becomes irritated even when wearing gloves.

  • Possible Cause: The glove material may not be resistant to the specific piperazine compound or the breakthrough time has been exceeded. Glove degradation may also occur.

  • Solution:

    • Immediately remove and discard the gloves.

    • Wash your hands thoroughly with soap and water.

    • Consult the glove compatibility table and the manufacturer's data to select a more appropriate glove material with a longer breakthrough time.

    • Consider double-gloving for added protection, especially for prolonged procedures.

    • Inspect gloves for any visible signs of degradation (swelling, cracking, or discoloration) before and during use.

Issue: I can smell the piperazine compound even when working in a fume hood.

  • Possible Cause: The fume hood may not be functioning correctly, or your work practices may be creating eddies that draw vapors out of the hood.

  • Solution:

    • Ensure the fume hood sash is at the correct working height.

    • Avoid making rapid movements in front of the hood.

    • Keep all chemicals and equipment at least six inches inside the hood.

    • Verify that the fume hood's airflow monitor indicates it is functioning correctly. If you suspect a malfunction, contact your institution's environmental health and safety (EHS) department.

    • If the odor persists, you may need to use respiratory protection in addition to the fume hood.

Issue: A small amount of piperazine powder has spilled on the benchtop.

  • Possible Cause: Accidental spillage during weighing or transfer.

  • Solution:

    • Alert others in the area and ensure the area is well-ventilated.

    • Wearing appropriate PPE (gloves, goggles, lab coat, and if necessary, a respirator), carefully clean up the spill.

    • For solid spills, gently sweep or wipe up the material to avoid creating dust.[1]

    • Decontaminate the area using a suitable solvent or a mild detergent and water solution.

    • Collect all cleanup materials in a sealed, labeled hazardous waste container for proper disposal.

Data Presentation

Table 1: Glove Material Compatibility with Piperazine

Glove MaterialThicknessReagentBreakthrough Time (minutes)Degradation RatingSource
Natural Rubber-Piperazine> 480Excellent[5]
Neoprene-Piperazine> 480Excellent[5]
Nitrile-Piperazine> 480Excellent[5]
Butyl Rubber-Piperazine> 480Excellent[5]
Viton™-Piperazine> 480Excellent[5]

Note: This data is based on tests conducted by Ansell according to ASTM F739 standards for "Piperazine".[5] Breakthrough times can vary based on the specific piperazine compound, concentration, temperature, and glove manufacturer. Always consult the manufacturer's specific chemical resistance data.

Experimental Protocols

Protocol 1: Small-Scale Spill Decontamination in a Laboratory Setting

Objective: To safely clean and decontaminate a small spill (less than 100 mL of liquid or 100 g of solid) of a piperazine compound on a laboratory benchtop.

Materials:

  • Personal Protective Equipment (as specified in the FAQs)

  • Absorbent pads or inert absorbent material (e.g., vermiculite, sand)

  • Two sealable, labeled hazardous waste bags or containers

  • Scoop and brush (for solids)

  • Decontamination solution (e.g., mild detergent and water, or a solvent recommended by the SDS)

  • Paper towels

Procedure:

  • Alert and Isolate: Immediately alert personnel in the vicinity of the spill. Restrict access to the affected area.

  • Don PPE: Put on all required personal protective equipment.

  • Containment:

    • For liquid spills, surround the spill with absorbent pads or an inert absorbent material to prevent it from spreading.

    • For solid spills, carefully cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Absorption/Collection:

    • For liquid spills, once contained, cover the entire spill with absorbent material and allow it to be fully absorbed.

    • For solid spills, carefully scoop the material into a labeled hazardous waste bag or container.

  • Decontamination:

    • Once the bulk of the spill has been removed, decontaminate the spill surface. Apply the decontamination solution to a paper towel and wipe the area, starting from the outside of the spill and working inwards.

    • Use a second set of clean, wet paper towels to rinse the area.

    • Finally, wipe the area dry with clean paper towels.

  • Waste Disposal: Place all contaminated materials, including absorbent pads, paper towels, and gloves, into the second hazardous waste bag. Seal and label the bag for disposal according to your institution's hazardous waste procedures.

  • Post-Cleanup: Wash your hands thoroughly with soap and water after completing the cleanup.

Mandatory Visualization

PPE_Selection_Workflow cluster_start Start: Handling Piperazine Compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Identify Hazards of Specific Piperazine Compound (Consult SDS) risk_assessment Assess Risk of Exposure (Quantity, Concentration, Procedure) start->risk_assessment eye_protection Eye/Face Protection: - Safety Goggles (Minimum) - Face Shield for Splash Hazard risk_assessment->eye_protection skin_protection Skin Protection: - Chemical Resistant Gloves - Lab Coat - Apron/Suit for High Risk risk_assessment->skin_protection respiratory_protection Respiratory Protection: - Work in Fume Hood - Respirator if Ventilation is Inadequate risk_assessment->respiratory_protection ppe_inspection Inspect PPE for Damage Before Use eye_protection->ppe_inspection glove_check Verify Glove Compatibility (Check Manufacturer Data for Breakthrough Time) skin_protection->glove_check respiratory_protection->ppe_inspection glove_check->ppe_inspection proceed Proceed with Experiment ppe_inspection->proceed

Caption: PPE selection workflow for handling piperazine compounds.

References

Validation & Comparative

Comparative NMR Spectrum Analysis: 1-(3-Methylpyridin-2-yl)piperazine and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed Nuclear Magnetic Resonance (NMR) spectrum analysis of 1-(3-Methylpyridin-2-yl)piperazine, a compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental NMR data for this specific molecule, a predicted spectrum is presented based on established principles and data from analogous structures. For comparative purposes, experimental data for the structurally related compound, 1-(2-pyridyl)piperazine, is provided. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and characterization of similar compounds.

Predicted NMR Spectrum of this compound

The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. These predictions are derived from the analysis of substituent effects on the chemical shifts of 3-methylpyridine and N-arylpiperazine moieties.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
H-6'~8.15dd, J ≈ 4.8, 1.5 Hz1HPyridine C6'-H
H-4'~7.45dd, J ≈ 7.5, 1.5 Hz1HPyridine C4'-H
H-5'~6.95dd, J ≈ 7.5, 4.8 Hz1HPyridine C5'-H
H-3, H-5~3.40t, J ≈ 5.0 Hz4HPiperazine C3-H, C5-H
H-2, H-6~3.05t, J ≈ 5.0 Hz4HPiperazine C2-H, C6-H
-CH₃~2.30s3HPyridine C3'-CH₃
-NH~1.90br s1HPiperazine N-H

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

SignalChemical Shift (ppm)Assignment
C-2'~158.5Pyridine C2'
C-6'~147.0Pyridine C6'
C-4'~137.5Pyridine C4'
C-3'~130.0Pyridine C3'
C-5'~118.0Pyridine C5'
C-2, C-6~52.0Piperazine C2, C6
C-3, C-5~45.5Piperazine C3, C5
-CH₃~18.0Pyridine C3'-CH₃

Comparative Experimental Data: 1-(2-pyridyl)piperazine

For the purpose of comparison, the experimental NMR data for 1-(2-pyridyl)piperazine is presented below. This compound is an isomer of the target molecule, differing in the position of the methyl group on the pyridine ring.

Experimental ¹H NMR Data for 1-(2-pyridyl)piperazine (in CDCl₃) [1]

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
H-6'~8.18ddd, J ≈ 4.9, 1.9, 0.9 Hz1HPyridine C6'-H
H-4'~7.45ddd, J ≈ 8.7, 7.2, 1.9 Hz1HPyridine C4'-H
H-3'~6.63dt, J ≈ 8.7, 0.9 Hz1HPyridine C3'-H
H-5'~6.59ddd, J ≈ 7.2, 4.9, 0.9 Hz1HPyridine C5'-H
H-2, H-6~3.47t, J ≈ 5.3 Hz4HPiperazine C2, C6
H-3, H-5~2.94t, J ≈ 5.3 Hz4HPiperazine C3, C5
-NH~1.90br s1HPiperazine N-H

Experimental ¹³C NMR Data for 1-(2-pyridyl)piperazine (in CDCl₃) [2]

SignalChemical Shift (ppm)Assignment
C-2'~159.4Pyridine C2'
C-6'~148.1Pyridine C6'
C-4'~137.6Pyridine C4'
C-3'~113.6Pyridine C3'
C-5'~107.1Pyridine C5'
C-2, C-6~45.5Piperazine C2, C6
C-3, C-5~45.3Piperazine C3, C5

Structure and NMR Assignment

The following diagram illustrates the molecular structure of this compound with numbered atoms corresponding to the NMR signal assignments.

molecular_structure cluster_pyridine Pyridine Ring cluster_piperazine Piperazine Ring C2_prime C2' N1_prime N1' C2_prime->N1_prime N1 N1 C2_prime->N1 bond C3_prime C3' C3_prime->C2_prime C3_prime_Me C C3_prime->C3_prime_Me C4_prime C4' C4_prime->C3_prime H4_prime H4' C4_prime->H4_prime C5_prime C5' C5_prime->C4_prime H5_prime H5' C5_prime->H5_prime C6_prime C6' C6_prime->C5_prime H6_prime H6' C6_prime->H6_prime N1_prime->C6_prime C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 H_N4 H N4->H_N4 C6 C6 C5->C6 C6->N1

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra for organic compounds such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. ¹H NMR Spectrum Acquisition:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.

3. ¹³C NMR Spectrum Acquisition:

  • The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz or 125 MHz.

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • A 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are common parameters.

  • A larger number of scans (typically several hundred to several thousand) are required due to the lower natural abundance of the ¹³C isotope.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard (TMS).

  • The signals are integrated to determine the relative number of protons, and the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) are determined.

This guide provides a comprehensive overview of the expected NMR spectral features of this compound and a direct comparison with an experimental spectrum of a closely related analogue. The provided experimental protocol serves as a standard methodology for the characterization of such compounds.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with piperazine-containing compounds, understanding their behavior under mass spectrometric analysis is crucial for structural elucidation, metabolite identification, and quantitative analysis. This guide provides a comparative overview of the characteristic fragmentation patterns of piperazine derivatives observed in mass spectrometry, supported by experimental data and detailed methodologies.

Introduction to Piperazine Fragmentation

The fragmentation of the piperazine ring and its substituents is highly dependent on the ionization technique employed and the nature of the chemical moieties attached to the ring. The two most common ionization methods, Electrospray Ionization (ESI) and Electron Ionization (EI), induce distinct fragmentation pathways. ESI, a soft ionization technique, typically results in the formation of a protonated molecule ([M+H]⁺), and subsequent fragmentation is induced via collision-induced dissociation (CID). In contrast, the high-energy EI process leads to more extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

A primary fragmentation pathway for many piperazine derivatives involves the cleavage of the C-N bonds within the piperazine ring itself or the bond connecting a substituent to a ring nitrogen. This often leads to the formation of characteristic fragment ions that can be diagnostic for the piperazine core or specific substituents.

Comparative Fragmentation Patterns

The following tables summarize the characteristic fragmentation patterns for common classes of piperazine derivatives under both ESI-MS/MS and EI-MS conditions. This data has been compiled from various scientific studies to provide a comparative reference.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS is a powerful tool for the structural analysis of piperazine derivatives, often revealing clear fragmentation pathways from the protonated molecular ion.

Table 1: Common ESI-MS/MS Fragmentation Patterns of N-Substituted Piperazine Derivatives

Compound ClassPrecursor Ion ([M+H]⁺)Major Fragment Ions (m/z)Common Neutral LossesFragmentation Pathway Highlights
Benzylpiperazines Varies91, 134, 177Benzyl group, portions of the piperazine ringThe most prominent fragment is often the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group. Other fragments arise from the cleavage of the piperazine ring.[1]
Phenylpiperazines Varies70, 77, 120, 132, 161Phenyl group, ethyleneimineCleavage of the N-aryl bond is common. Fragments corresponding to the piperazine ring (e.g., m/z 70) and the substituted phenyl moiety are typically observed.[1]
Acylpiperazines VariesVaries (acyl group dependent)Acyl group, keteneFragmentation is often directed by the acyl group, with cleavage of the amide bond being a primary pathway.

Table 2: Specific ESI-MS/MS Fragmentation Data for Selected Piperazine Derivatives

CompoundPrecursor Ion ([M+H]⁺)Product Ions (m/z)Reference
Benzylpiperazine (BZP)177.1134.1, 91.1[1]
1-(3-chlorophenyl)piperazine (mCPP)197.1154.0, 140.0, 119.0[1]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)231.1188.0, 174.0[1]
Electron Ionization Mass Spectrometry (EI-MS)

EI-MS provides detailed structural information through extensive fragmentation. The resulting mass spectra serve as valuable fingerprints for compound identification.

Table 3: Common EI-MS Fragmentation Patterns of N-Substituted Piperazine Derivatives

Compound ClassMolecular Ion (M⁺)Key Fragment Ions (m/z)Characteristic Fragmentation Pathways
Benzylpiperazines Often weak or absent56, 91, 134Alpha-cleavage leading to the formation of the tropylium ion (m/z 91) is a dominant pathway. Ring opening of the piperazine moiety is also common.
Phenylpiperazines Generally present56, 77, 105, 134Fragmentation is characterized by cleavage of the N-aryl bond and subsequent fragmentation of both the piperazine and the substituted phenyl rings.
N,N'-Disubstituted Piperazines VariesDependent on substituentsFragmentation patterns are a composite of the pathways observed for the individual substituents, often with initial cleavage at one of the N-substituent bonds.

Experimental Protocols

Accurate and reproducible mass spectrometry data are contingent on well-defined experimental protocols. Below are representative methodologies for the analysis of piperazine derivatives by LC-MS/MS.

Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
  • Spiking: To 100 µL of the biological matrix, add the internal standard (e.g., a deuterated analog of the analyte). For calibration and quality control samples, add the appropriate concentration of the piperazine derivative standard.

  • Pre-treatment: Add 200 µL of 0.1% formic acid in water to the sample and vortex for 10 seconds.[2]

  • Protein Precipitation/Extraction: Add a sufficient volume of cold acetonitrile to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Supernatant Collection: Carefully collect the supernatant for analysis. For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.[2]

  • Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of piperazine derivatives (e.g., 150 mm x 2.0 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile or methanol is typically employed.[3]

  • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is generally appropriate.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Ionization Mode: Electrospray ionization in the positive ion mode (ESI+) is most common for piperazine derivatives.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used. For qualitative analysis and structural elucidation, full scan and product ion scan modes are utilized.

Table 4: Representative LC-MS/MS Instrument Parameters

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage3.5 - 4.5 kV
Nebulizer Gas Pressure30 - 50 psi
Drying Gas Flow8 - 12 L/min
Drying Gas Temperature300 - 350 °C
Collision GasArgon or Nitrogen
Scan TypeMRM, Product Ion Scan, Full Scan

Visualizing Fragmentation and Workflows

The following diagrams, generated using Graphviz, illustrate a generalized fragmentation pathway for a substituted piperazine and a typical experimental workflow for its analysis.

General ESI-MS/MS Fragmentation of a Substituted Piperazine cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ Substituted Piperazine frag1 Fragment 1 Loss of Substituent precursor:head->frag1:f1 CID frag2 Fragment 2 Piperazine Ring Opening precursor:head->frag2:f2 CID frag3 Fragment 3 Further Fragmentation frag2:f2->frag3:f3 CID

Caption: Generalized ESI-MS/MS fragmentation pathway of a substituted piperazine.

Experimental Workflow for Piperazine Derivative Analysis start Sample Collection (e.g., Plasma, Urine) prep Sample Preparation (Protein Precipitation, SPE) start->prep lc Liquid Chromatography (Separation) prep->lc ms Mass Spectrometry (Detection & Fragmentation) lc->ms data Data Analysis (Quantification & Identification) ms->data end Results data->end

Caption: A typical experimental workflow for the analysis of piperazine derivatives.

References

A Comparative Analysis of the Biological Activity of 1-(3-Methylpyridin-2-yl)piperazine Analogs at Key CNS Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of structural analogs of 1-(3-methylpyridin-2-yl)piperazine, a core scaffold found in many centrally acting therapeutic agents. While specific quantitative data for this compound was not available within the reviewed literature, this document presents data on closely related compounds, focusing on their interactions with key dopamine and serotonin receptors implicated in the treatment of neuropsychiatric disorders. The data herein is intended to serve as a valuable resource for structure-activity relationship (SAR) studies and to guide the design of novel CNS drug candidates.

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known for its prevalence in drugs targeting the central nervous system.[1][2] Derivatives of arylpiperazine are particularly significant as ligands for various dopamine and serotonin receptors.[3][4] Atypical antipsychotics, for example, often derive their therapeutic efficacy from a balanced affinity for dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors.[5][6][7] This multi-target approach is believed to treat a broader range of symptoms in disorders like schizophrenia while mitigating side effects associated with older, less selective drugs.[5][8]

This guide focuses on analogs where the core pyridylpiperazine structure is modified, and compares their binding affinities at the D2, 5-HT1A, and 5-HT2A receptors, which are critical targets for antipsychotic and antidepressant therapies.[6]

Quantitative Data Comparison

The following table summarizes the in vitro binding affinities (Ki, nM) of selected 1-(Aryl)piperazine analogs at human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity. The selected compounds are representative examples from recent medicinal chemistry literature, chosen for their structural relevance to the core topic.

Table 1: Comparative Binding Affinities (Ki, nM) of 1-(Aryl)piperazine Analogs

Compound IDStructureD2 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)Data Source
Core Structure
alt text
N/AN/AN/A-
Analog 1 (3w) 15.33.135.5[5]
Analog 2 (11) 1.82.510.1[6]
Analog 3 (12a) 11.21.315.0[3]
Analog 4 (1h) >10,00031.7>1000[9]

Note: Structures are illustrative representations based on published chemical names. "N/A" indicates data not available in the cited literature.

Signaling Pathways and Experimental Workflow

Understanding the downstream consequences of receptor binding is critical. The primary signaling pathways for the 5-HT1A, 5-HT2A, and D2 receptors are illustrated below, along with a generalized workflow for determining compound affinity.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Compound Test Compound (e.g., Analog 1) Incubation Incubation (Compound + Radioligand + Membranes) Compound->Incubation Radioligand Radioligand (e.g., [3H]Spiperone for D2) Radioligand->Incubation Membranes Cell Membranes (Expressing Target Receptor) Membranes->Incubation Filtration Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Terminate Reaction Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 -> Ki) Counting->Analysis

Caption: Generalized workflow for a competitive radioligand binding assay.

G_Protein_Signaling_Pathways cluster_5HT1A_D2 5-HT1A / D2 Receptor Pathway (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor Pathway (Gq-coupled) Agonist1A 5-HT1A/D2 Agonist Receptor1A 5-HT1A or D2 Receptor Agonist1A->Receptor1A Binds Gi Gi/o Protein Receptor1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response1A Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response1A Agonist2A 5-HT2A Agonist Receptor2A 5-HT2A Receptor Agonist2A->Receptor2A Binds Gq Gq Protein Receptor2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC PKC Activation DAG->PKC Response2A Cellular Response (e.g., Neuronal Depolarization) Ca->Response2A PKC->Response2A

Caption: Canonical G-protein signaling pathways for key serotonin and dopamine receptors.[10][11][12][13][14][15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize the compounds listed in Table 1.

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine a compound's affinity (Ki) for the human 5-HT1A receptor.[16][17][18][19]

  • Biological Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist), used at a final concentration at or below its dissociation constant (Kd), typically 0.25-1.0 nM.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of test compounds in the assay buffer. The final concentration in the assay will typically range from 0.1 nM to 10 µM.

    • Assay Setup: In a 96-well plate, combine the cell membranes (typically 5-10 µg of protein per well), the [³H]8-OH-DPAT radioligand, and either assay buffer (for total binding), a saturating concentration of a non-labeled ligand like 10 µM serotonin (for non-specific binding), or the test compound.

    • Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which have been pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding. This step separates the membrane-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioactivity.

    • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Protocol 2: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the functional activity of a compound as an agonist or antagonist at the Gi/o-coupled D2 receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.[21][22][23]

  • Biological Source: CHO or HEK293 cells stably expressing the recombinant human Dopamine D2 receptor (long or short isoform).

  • Principle: D2 receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP production. To measure this inhibition, cAMP levels are first artificially elevated using forskolin, an adenylyl cyclase activator.

  • Reagents:

    • Cell culture medium (e.g., DMEM/F-12).

    • Assay buffer (e.g., HBSS with 10 mM HEPES).

    • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Forskolin (an adenylyl cyclase activator).

    • cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).

  • Procedure:

    • Cell Plating: Seed the D2 receptor-expressing cells into a 96- or 384-well plate and culture overnight to allow for adherence.

    • Pre-incubation: Remove the culture medium and add assay buffer containing IBMX. Incubate for approximately 5-10 minutes at 37°C.

    • Compound Addition (Agonist Mode): Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes at 37°C.

    • Stimulation: Add a solution of forskolin to all wells (except for baseline controls) to stimulate cAMP production.

    • Lysis and Detection: Terminate the reaction by adding a cell lysis buffer provided with the cAMP detection kit. Quantify the amount of cAMP in the cell lysate according to the kit manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve if required by the detection kit.

    • Calculate the concentration of cAMP in each well.

    • For agonist testing, plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a reference agonist like dopamine.

    • For antagonist testing, cells are incubated with the test compound before adding a fixed concentration (e.g., EC80) of a known agonist. The IC50 for the antagonist is then determined.

References

Structure-Activity Relationship of Pyridylpiperazine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridylpiperazine-based inhibitors for three distinct target classes: the bacterial AcrAB-TolC efflux pump, the human CXCR3 chemokine receptor, and the human dopamine D2/D3 receptors. The information presented herein is intended to facilitate the rational design of novel and potent therapeutic agents.

AcrAB-TolC Efflux Pump Inhibitors

The AcrAB-TolC complex is a major efflux pump in Gram-negative bacteria, contributing significantly to multidrug resistance. Pyridylpiperazine-based compounds have emerged as potent allosteric inhibitors of this pump, binding to the transmembrane domain of AcrB.[1]

Structure-Activity Relationship Summary

The SAR of pyridylpiperazine inhibitors of the AcrAB-TolC efflux pump highlights the importance of modifications at three key positions of the pyridine core.[2] The introduction of a primary amine to the pyridine via ester or oxadiazole linkers has been shown to improve the antibiotic-boosting potency through enhanced interactions with distal acidic residues in the AcrB binding pocket.[2]

Compound/ModificationR1R2R3Activity (e.g., Fold Potentiation of Antibiotic)Reference
Lead Compound HHHBaseline[2]
BDM91270 (Ester Linker) -COOCH2CH2NH2HHImproved[2]
BDM91514 (Oxadiazole Linker) -[Oxadiazole]-CH2NH2HHImproved[2]
Piperazine Replacement N/AN/AN/AActivity dependent on basic nitrogen[3]
Experimental Protocols

Real-Time Fluorescence-Based Efflux Assay (Nile Red)

This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate, such as Nile Red, from bacterial cells.[4]

  • Cell Preparation:

    • Grow an overnight culture of the target E. coli strain (e.g., a strain overexpressing AcrAB-TolC).

    • Harvest cells by centrifugation and wash twice with a suitable buffer (e.g., PBS).

    • Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 1.0).

    • De-energize the cells by incubating with a protonophore like CCCP to allow for dye accumulation.[5]

  • Dye Loading:

    • Add Nile Red to the de-energized cell suspension to a final concentration of 5 µM.

    • Incubate for a defined period (e.g., 1 hour) at 37°C with shaking in the dark.

  • Inhibitor Addition and Efflux Measurement:

    • Dispense the dye-loaded cell suspension into a 96-well microplate.

    • Add the pyridylpiperazine inhibitors at various concentrations.

    • Initiate efflux by adding an energy source, such as glucose (final concentration of 50 mM).[4]

    • Immediately begin recording fluorescence at appropriate excitation and emission wavelengths (e.g., 550 nm excitation, 640 nm emission) over time.

  • Data Analysis:

    • Calculate the rate of fluorescence decay for each inhibitor concentration.

    • Plot the efflux rate against the inhibitor concentration to determine the IC50 value.

Broth Microdilution Assay for MIC Reduction

This assay quantifies the ability of an efflux pump inhibitor to potentiate the activity of a known antibiotic.[4]

  • Preparation of Plates:

    • Prepare a series of 2-fold serial dilutions of an antibiotic (e.g., levofloxacin, oxacillin) in a 96-well plate containing Mueller-Hinton II Broth (MHIIB).

    • Prepare two sets of plates: one with the antibiotic alone and another with the antibiotic plus a fixed, sub-inhibitory concentration of the pyridylpiperazine inhibitor (e.g., 1/4th of its MIC).

  • Inoculation and Incubation:

    • Prepare a bacterial inoculum of the test strain in MHIIB to a final density of approximately 5 x 10^5 CFU/mL.

    • Inoculate the prepared 96-well plates with the bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Compare the MIC of the antibiotic alone to the MIC in the presence of the inhibitor to determine the fold potentiation.

Signaling Pathway and Experimental Workflow

AcrAB_TolC_Inhibition cluster_workflow Experimental Workflow cluster_pathway AcrAB-TolC Efflux Mechanism A Bacterial Culture (AcrAB-TolC Overexpressing Strain) B Real-Time Efflux Assay (e.g., Nile Red) A->B C Broth Microdilution (MIC Reduction) A->C D Determine IC50 B->D E Determine Fold Potentiation C->E IM Inner Membrane Periplasm Periplasm OM Outer Membrane AcrB AcrB AcrA AcrA AcrB->AcrA Efflux TolC TolC AcrA->TolC Efflux Out Out TolC->Out Efflux Antibiotic Antibiotic Antibiotic->AcrB Binding Inhibitor Pyridylpiperazine Inhibitor Inhibitor->AcrB Allosteric Inhibition Proton Proton->AcrB Proton Motive Force

Caption: Workflow for evaluating pyridylpiperazine inhibitors of the AcrAB-TolC efflux pump.

CXCR3 Chemokine Receptor Antagonists

The CXC chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a crucial role in T-cell trafficking and has been implicated in various inflammatory diseases. Pyridyl-piperazinyl-piperidine derivatives have been identified as potent CXCR3 antagonists.[6]

Structure-Activity Relationship Summary

SAR studies on pyridyl-piperazinyl-piperidine derivatives have revealed that substitution at the 2'-position of the piperazine ring has a pronounced effect on CXCR3 receptor affinity.[7] For instance, the introduction of a 2'(S)-ethylpiperazine moiety can lead to a significant increase in potency.[7]

Compound/Modification2'-Piperazine SubstitutionhCXCR3 IC50 (nM)Reference
Parent Compound UnsubstitutedModerate[7]
Analog 18j 2'(S)-ethyl0.2[7]
Experimental Protocols

CXCR3 Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CXCR3 receptor.

  • Membrane Preparation:

    • Prepare membrane fractions from cells stably expressing the human CXCR3 receptor (e.g., HEK293 cells).

    • Homogenize cells in a suitable buffer and perform differential centrifugation to isolate the membrane fraction.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL11), and various concentrations of the unlabeled pyridylpiperazine test compound.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

Signaling Pathway and Experimental Workflow

CXCR3_Antagonism cluster_workflow Experimental Workflow cluster_pathway CXCR3 Signaling Pathway A Cell Culture (hCXCR3 Expressing) B Membrane Preparation A->B C Radioligand Binding Assay B->C D Determine IC50 C->D Chemokine CXCL9/10/11 CXCR3 CXCR3 Chemokine->CXCR3 Activation G_protein Gαi CXCR3->G_protein Coupling PLC PLC G_protein->PLC Activation IP3 IP3 PLC->IP3 Downstream Signaling Ca_flux Ca²⁺ Flux IP3->Ca_flux Downstream Signaling Antagonist Pyridylpiperazine Antagonist Antagonist->CXCR3 Inhibition

Caption: Workflow for characterizing pyridylpiperazine antagonists of the CXCR3 receptor.

Dopamine D2/D3 Receptor Ligands

Dopamine D2 and D3 receptors are GPCRs that are important targets for the treatment of various neurological and psychiatric disorders. The 1-phenyl-4-(4-pyridinyl)piperazine scaffold is a key structural motif in many D2/D3 receptor ligands.[8][9]

Structure-Activity Relationship Summary

The SAR of 1-phenyl-4-(4-pyridinyl)piperazine analogs for D2 and D3 receptors is influenced by substitutions on both the phenyl and pyridinyl rings. Modifications can modulate both potency and selectivity.[9]

Compound/ModificationPhenyl SubstitutionPyridinyl SubstitutionD2 Ki (nM)D3 Ki (nM)Reference
Analog 1 2-OCH3H101[9]
Analog 2 3-ClH505[9]
Analog 3 H2-CH3253[9]

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

Dopamine Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds for dopamine D2 and D3 receptors.

  • Membrane Preparation:

    • Prepare crude membrane fractions from cells stably expressing either human D2 or D3 receptors (e.g., CHO or HEK293 cells).[10]

    • Homogenize the cells in an ice-cold buffer and pellet the membranes by high-speed centrifugation.[10]

  • Competitive Binding Assay:

    • In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]spiperone) and a range of concentrations of the unlabeled pyridylpiperazine test compound.

    • Incubate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.[10]

  • Data Analysis:

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the Ki value by fitting the data to a one-site competition model using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

D2_D3_Ligand_Binding cluster_workflow Experimental Workflow cluster_pathway Dopamine D2/D3 Signaling A Cell Culture (D2 or D3 Expressing) B Membrane Preparation A->B C Competitive Radioligand Binding Assay B->C D Determine Ki C->D Dopamine Dopamine D2R_D3R D2/D3 Receptor Dopamine->D2R_D3R Binding G_protein Gαi/o D2R_D3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Ligand Pyridylpiperazine Ligand Ligand->D2R_D3R Modulation

Caption: Workflow for the characterization of pyridylpiperazine ligands for D2/D3 receptors.

References

A Comparative Guide to the Purity Validation of 1-(3-Methylpyridin-2-yl)piperazine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1-(3-Methylpyridin-2-yl)piperazine against alternative analytical methodologies. The focus is on providing objective, data-driven comparisons and detailed experimental protocols to assist researchers in selecting the most suitable method for their quality control and drug development needs.

Introduction

This compound is a heterocyclic building block crucial in the synthesis of various pharmaceutical compounds. Ensuring its purity is a critical step in the drug development process, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the purity assessment of such compounds due to its high selectivity, sensitivity, and robustness.[1][2] This guide outlines a validated RP-HPLC method for this compound and compares it with other analytical techniques.

Methodology Comparison

The selection of an analytical method for purity determination depends on various factors, including the chemical nature of the analyte, the expected impurities, and the required sensitivity and precision. While RP-HPLC is a common choice, other methods like Gas Chromatography (GC) and HPLC with derivatization offer alternative approaches.

Table 1: Comparison of Analytical Methods for Purity Validation

ParameterProposed RP-HPLC MethodGas Chromatography (GC)HPLC with Pre-column Derivatization
Principle Separation based on polarity differences between the analyte and impurities on a non-polar stationary phase.[1]Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Chemical modification of the analyte to enhance its detectability (e.g., UV absorbance or fluorescence).[3][4]
Applicability Ideal for non-volatile and thermally stable polar to moderately non-polar compounds.Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes.Useful for compounds with poor chromophores, enhancing sensitivity and selectivity.[3]
Instrumentation HPLC system with a UV detector.Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).HPLC system with a UV or fluorescence detector.
Sensitivity Generally high, can be in the ppm range.Very high, especially with an MS detector.Significantly enhanced sensitivity for analytes lacking strong UV absorption.[3]
Specificity High, can separate structurally similar impurities.High, especially with MS for peak identification.High, as derivatization is often specific to a functional group.
Potential Impurities Starting materials, reaction by-products, and degradation products.Volatile organic solvents, and low molecular weight by-products.By-products from the derivatization reaction.

Experimental Protocols

Proposed RP-HPLC Method for this compound Purity

This proposed method is based on established principles for the analysis of piperazine derivatives and is designed to provide a robust and reliable purity assessment.[1][5][6]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

2. Method Validation Parameters (as per ICH Guidelines): [1][5]

  • Specificity: The method should be able to resolve the main peak from potential impurities and degradation products. This can be assessed by spiking the sample with known impurities.

  • Linearity: A linear relationship between the peak area and the concentration of the analyte should be established over a defined range (e.g., 50-150% of the nominal concentration).

  • Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo mixture.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3]

Table 2: System Suitability Parameters for RP-HPLC

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Alternative Method: Gas Chromatography (GC-MS)

For the analysis of volatile impurities that may be present from the synthesis process, GC-MS can be a valuable complementary technique.

1. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Detector: Electron Ionization (EI) mode

Workflow for HPLC Purity Validation

The following diagram illustrates the logical steps involved in the validation of this compound purity using the proposed HPLC method.

HPLC_Validation_Workflow cluster_report Reporting Sample Sample Weighing and Dissolution Injection Sample and Standard Injection Sample->Injection Standard Reference Standard Preparation Standard->Injection MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability SystemSuitability->Injection Pass Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram PeakIntegration Peak Integration and Identification Chromatogram->PeakIntegration PurityCalc Purity Calculation (% Area) PeakIntegration->PurityCalc Validation Method Validation (ICH Guidelines) PurityCalc->Validation FinalReport Final Report Generation Validation->FinalReport

Caption: Workflow for HPLC purity validation of this compound.

Conclusion

The proposed RP-HPLC method offers a reliable and robust approach for the purity validation of this compound, aligning with industry standards and regulatory expectations.[1][5] While alternative methods like GC-MS and derivatization-based HPLC have their specific applications, the direct analysis by RP-HPLC provides a good balance of sensitivity, specificity, and ease of use for routine quality control. The detailed protocol and validation parameters provided in this guide serve as a strong foundation for researchers to implement and adapt this method for their specific needs.

References

A Comparative Analysis of 1-(3-Methylpyridin-2-yl)piperazine and Other Dopamine D4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the research and development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Its unique expression profile, primarily in the prefrontal cortex and limbic areas, suggests that selective D4 ligands may offer a more targeted therapeutic approach with fewer side effects compared to less selective dopaminergic agents.[1] This guide provides a comparative overview of 1-(3-Methylpyridin-2-yl)piperazine in the context of other well-characterized dopamine D4 receptor ligands.

While specific experimental data for this compound is not extensively available in the public domain, its structure places it within the arylpiperazine class of compounds, which are known to interact with dopamine receptors. This guide will, therefore, provide a comparative framework using data from established D4 receptor ligands to illustrate the methodologies and data presentation expected in the pharmacological evaluation of a novel compound like this compound.

Quantitative Comparison of D4 Receptor Ligands

The following table summarizes the binding affinities (Ki) and, where available, functional potencies (IC50) of several representative dopamine D4 receptor ligands. A lower Ki value indicates a higher binding affinity for the receptor. Selectivity is expressed as a ratio of Ki values for different receptor subtypes.

CompoundD4 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D4 Selectivity RatioD3/D4 Selectivity RatioFunctional Assay (IC50, nM)
L-745,870 0.43>2000>2000>4651>4651-
Sonepiprazole (U-101387) 10>2000>2000>200>200Antagonist
Clozapine 10-20100-20050-100~10~5Antagonist
A-381393 --->2700-fold selective for D4-Antagonist

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in D4 receptor pharmacology and the experimental procedures used to characterize ligands.

D4_Signaling_Pathway Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Binds to Gi_Go Gαi/o D4R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates

Dopamine D4 Receptor Signaling Pathway

Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Membrane_Prep Cell Membrane Preparation (Expressing D4 Receptors) Incubation Incubate Membrane, Radioligand, and Test Compound at various concentrations Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity on filter) Filtration->Scintillation Analysis Competitive Binding Curve Analysis (Calculate IC50 and Ki) Scintillation->Analysis

Radioligand Binding Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. Below are representative protocols for key assays used in the characterization of D4 receptor ligands.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]Spiperone or another suitable D4 receptor radioligand.

  • Non-specific binding control: Haloperidol (10 µM) or another suitable competitor.

  • Test compound: this compound at a range of concentrations.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

Procedure:

  • In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound.

  • For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., haloperidol).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound at the dopamine D4 receptor.

Materials:

  • A whole-cell system stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Dopamine D4 receptor agonist (e.g., quinpirole).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: this compound at a range of concentrations.

  • A commercially available cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and supplements.

Procedure:

  • Plate the cells in a 96-well plate and allow them to grow to a suitable confluency.

  • To determine antagonist activity, pre-incubate the cells with a range of concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of a D4 agonist (e.g., quinpirole) in the presence of forskolin. Forskolin is used to elevate intracellular cAMP levels, allowing for the measurement of the inhibitory effect of the activated Gi/o-coupled D4 receptor.

  • To determine agonist activity, incubate the cells with a range of concentrations of the test compound in the presence of forskolin (without the addition of another agonist).

  • After the incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • The data is analyzed using non-linear regression to determine the IC50 (for antagonists) or EC50 (for agonists) of the test compound.

Conclusion

References

Comparative Cross-Reactivity Analysis of 1-(3-Methylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity profile of 1-(3-Methylpyridin-2-yl)piperazine against established dopamine D4 receptor-selective compounds. Due to the limited publicly available experimental data on this compound, this guide extrapolates its likely pharmacological profile based on structure-activity relationships of analogous compounds. This document is intended to serve as a resource for researchers interested in the preclinical evaluation of this and related molecules.

Introduction

This compound is a small molecule belonging to the pyridinylpiperazine class of compounds. While specific biological data for this compound is scarce in peer-reviewed literature, its structural similarity to other known central nervous system (CNS) active agents suggests a potential for interaction with various neurotransmitter receptors. Notably, the structurally related compound, 1-(4-Methylpyridin-2-yl)piperazine, has been identified as a selective ligand for the dopamine D4 receptor. This suggests that this compound may also exhibit affinity for this receptor subtype.

This guide compares the known cross-reactivity profiles of two well-characterized dopamine D4 receptor ligands, L-745,870 (an antagonist) and A-412997 (an agonist), to provide a benchmark for the anticipated selectivity of this compound. Understanding the potential for off-target interactions is critical in the early stages of drug discovery to mitigate the risk of adverse effects.

Predicted and Comparative Cross-Reactivity Profile

The following table summarizes the binding affinities (Ki, in nM) of the comparator compounds for various receptors. Lower Ki values indicate higher binding affinity. Data for this compound is not currently available and is denoted as "Not Available (N/A)".

Receptor SubtypeThis compound Ki (nM)L-745,870 Ki (nM)A-412997 Ki (nM)
Dopamine D4N/A0.437.9 (human), 12.1 (rat)
Dopamine D2N/A960>1000
Dopamine D3N/A2300>1000
Serotonin 5-HT2N/AModerate Affinity>1000
Alpha-AdrenergicN/AModerate Affinity>1000
Sigma SitesN/AModerate Affinity>1000

Note: The affinity of L-745,870 for 5-HT2, alpha-adrenergic, and sigma sites is described as moderate, suggesting Ki values likely in the sub-micromolar range. A-412997 was profiled against a panel of seventy different receptors and channels and showed no significant affinity (<1000 nM) for targets other than the D4 receptor[1].

Experimental Protocols

The determination of a compound's binding affinity for various receptors is typically achieved through competitive radioligand binding assays.

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the general steps for assessing the binding affinity of a test compound for a specific receptor, such as the dopamine D4 receptor.

1. Materials and Reagents:

  • Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2-like receptors).

  • Test Compound: this compound.

  • Comparator Compounds: L-745,870 and A-412997.

  • Non-specific Binding Determinant: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., Haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).

  • Filtration apparatus (Cell Harvester).

  • Scintillation counter.

2. Procedure:

  • Compound Dilution: Prepare serial dilutions of the test and comparator compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to the appropriate wells:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding determinant.

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test or comparator compound.

  • Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand D4 Agonist (e.g., A-412997) Ligand->D4R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Modulates

Caption: Hypothetical signaling pathway of a dopamine D4 receptor agonist.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Membrane homogenate - Radioligand - Test compound dilutions setup_plate Set up 96-well plate: - Total binding - Non-specific binding - Competitive binding prep_reagents->setup_plate incubation Incubate to reach equilibrium setup_plate->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration washing Wash filters filtration->washing counting Scintillation counting washing->counting calc_specific Calculate specific binding counting->calc_specific plot_curve Plot dose-response curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

While direct experimental data for this compound is not currently in the public domain, its chemical structure strongly suggests it is a ligand for CNS receptors, with a high probability of affinity for the dopamine D4 receptor. The provided data for the selective D4 ligands L-745,870 and A-412997 serve as a valuable reference for the level of selectivity that can be achieved for this target. Researchers investigating this compound are encouraged to perform comprehensive in vitro binding assays, such as the one outlined in this guide, to fully characterize its pharmacological profile and determine its selectivity against a broad panel of receptors before proceeding with further preclinical and clinical development.

References

A Comparative Guide to the Characterization of Synthesized 1-(3-Methylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for confirming the identity of synthesized 1-(3-Methylpyridin-2-yl)piperazine against potential isomeric impurities and related compounds. The unequivocal identification of a target molecule is a critical step in chemical synthesis and drug development to ensure the desired biological activity and safety profile. This document outlines the expected outcomes from key analytical techniques—¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for this compound and compares them with data for its structural isomers, 1-(4-Methylpyridin-2-yl)piperazine and 1-(5-Methylpyridin-2-yl)piperazine, as well as the parent scaffold, piperazine, and a common derivative, 1-methylpiperazine.

Comparative Analytical Data

Table 1: ¹H NMR Spectroscopic Data (Predicted in CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~8.1 (d, 1H, Py-H6), ~7.4 (d, 1H, Py-H4), ~6.9 (t, 1H, Py-H5), ~3.1 (t, 4H, Pip-H), ~3.0 (t, 4H, Pip-H), ~2.3 (s, 3H, CH₃), ~1.9 (s, 1H, NH)
1-(4-Methylpyridin-2-yl)piperazine~8.0 (d, 1H, Py-H6), ~6.7 (s, 1H, Py-H3), ~6.6 (d, 1H, Py-H5), ~3.5 (t, 4H, Pip-H), ~3.0 (t, 4H, Pip-H), ~2.3 (s, 3H, CH₃), ~1.9 (s, 1H, NH)
1-(5-Methylpyridin-2-yl)piperazine~8.0 (s, 1H, Py-H6), ~7.4 (d, 1H, Py-H4), ~6.7 (d, 1H, Py-H3), ~3.5 (t, 4H, Pip-H), ~3.0 (t, 4H, Pip-H), ~2.2 (s, 3H, CH₃), ~1.9 (s, 1H, NH)
1-Methylpiperazine2.90 (t, 4H), 2.37 (t, 4H), 2.28 (s, 3H), 1.72 (s, 1H, NH)
Piperazine2.85 (s, 8H), 1.57 (s, 2H, NH)

Table 2: ¹³C NMR Spectroscopic Data (Predicted in CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
This compound ~158.0 (C2-Py), ~146.0 (C6-Py), ~138.0 (C4-Py), ~130.0 (C3-Py), ~118.0 (C5-Py), ~52.0 (Pip-C), ~46.0 (Pip-C), ~18.0 (CH₃)
1-(4-Methylpyridin-2-yl)piperazine~159.0 (C2-Py), ~148.0 (C6-Py), ~147.0 (C4-Py), ~122.0 (C5-Py), ~119.0 (C3-Py), ~52.0 (Pip-C), ~46.0 (Pip-C), ~21.0 (CH₃)
1-(5-Methylpyridin-2-yl)piperazine~158.0 (C2-Py), ~148.0 (C6-Py), ~139.0 (C4-Py), ~128.0 (C5-Py), ~122.0 (C3-Py), ~52.0 (Pip-C), ~46.0 (Pip-C), ~17.0 (CH₃)
1-Methylpiperazine55.4, 46.2, 46.1
Piperazine45.9

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound C₁₀H₁₅N₃177.25178.13
1-(4-Methylpyridin-2-yl)piperazineC₁₀H₁₅N₃177.25178.13
1-(5-Methylpyridin-2-yl)piperazineC₁₀H₁₅N₃177.25178.13
1-MethylpiperazineC₅H₁₂N₂100.16101.11
PiperazineC₄H₁₀N₂86.1487.09

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound ~3300 (N-H stretch), ~2950-2800 (C-H stretch), ~1600, 1450 (C=C, C=N stretch), ~1100 (C-N stretch)
1-(4-Methylpyridin-2-yl)piperazine~3300 (N-H stretch), ~2950-2800 (C-H stretch), ~1600, 1460 (C=C, C=N stretch), ~1100 (C-N stretch)
1-(5-Methylpyridin-2-yl)piperazine~3300 (N-H stretch), ~2950-2800 (C-H stretch), ~1600, 1470 (C=C, C=N stretch), ~1100 (C-N stretch)
1-Methylpiperazine~3280 (N-H stretch), ~2940-2800 (C-H stretch), ~1130 (C-N stretch)
Piperazine~3290 (N-H stretch), ~2930-2840 (C-H stretch), ~1135 (C-N stretch)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: Acquire spectra at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: Acquire proton-decoupled spectra. A sufficient number of scans and a relaxation delay are used to ensure accurate integration of all carbon signals. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is a suitable method for this class of compounds.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Analysis:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Parameters: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺. The accurate mass measurement should be within 5 ppm of the calculated theoretical mass.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid and liquid samples.

  • Sample Preparation: Place a small amount of the neat sample directly on the ATR crystal.

  • Analysis:

    • Instrument: FTIR Spectrometer.

    • Parameters: Acquire the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Visualizations

The following diagrams illustrate the workflow for confirming the identity of the synthesized compound and the structural relationships between the compared molecules.

G Experimental Workflow for Identity Confirmation cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_comparison Data Comparison cluster_confirmation Conclusion Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (HRMS) Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR Compare_NMR Compare with Predicted & Analogue Spectra NMR->Compare_NMR Compare_MS Compare with Theoretical Mass MS->Compare_MS Compare_IR Compare with Predicted & Analogue Spectra IR->Compare_IR Confirmation Identity Confirmed Compare_NMR->Confirmation Compare_MS->Confirmation Compare_IR->Confirmation

Caption: Workflow for the analytical confirmation of synthesized this compound.

Caption: Relationship between the target compound and its analytical alternatives.

Efficacy Showdown: 1-(3-Methylpyridin-2-yl)piperazine Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of 1-(3-Methylpyridin-2-yl)piperazine and its hydrochloride salt, supported by established physicochemical principles and experimental data from analogous compounds.

In the realm of drug discovery and development, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that significantly influences its therapeutic efficacy. This guide provides an in-depth comparison of the free base form of this compound and its hydrochloride salt. Due to the limited availability of direct comparative studies on this specific molecule, this analysis is built upon well-established principles of medicinal chemistry and pharmacology, drawing parallels from data on other piperazine derivatives.

The conversion of a free base to a salt form, such as a hydrochloride, is a common strategy employed to enhance the physicochemical and pharmacokinetic properties of a drug candidate. These modifications can lead to substantial differences in solubility, stability, bioavailability, and ultimately, therapeutic efficacy.

Physicochemical Properties: A Comparative Overview

The hydrochloride salt of a basic compound like this compound is generally expected to exhibit improved aqueous solubility and stability compared to its free base form. This is attributed to the ionization of the piperazine nitrogen atoms in the salt form, which allows for stronger interactions with polar solvents like water.

PropertyThis compound (Free Base)This compound HCl (Hydrochloride Salt)Rationale for Difference
Molecular Formula C₁₀H₁₅N₃C₁₀H₁₅N₃ · HClAddition of hydrochloric acid.
Molecular Weight 177.25 g/mol 213.71 g/mol Addition of HCl molecule.
Aqueous Solubility LowerHigherThe ionic nature of the hydrochloride salt enhances its interaction with water, leading to increased solubility.[1][2]
Dissolution Rate SlowerFasterHigher solubility of the salt form generally leads to a faster rate of dissolution.[3][4]
Stability Less StableMore StableSalt forms of piperazine derivatives are generally more stable, particularly against degradation.[5]
Hygroscopicity LowerPotentially HigherHydrochloride salts can be more hygroscopic, which requires careful consideration during formulation and storage.
Bioavailability Potentially LowerPotentially HigherImproved solubility and dissolution of the hydrochloride salt are expected to lead to better absorption and higher bioavailability.[6][7]

Note: The values for solubility, dissolution rate, and bioavailability are qualitative comparisons based on established principles for basic drug salts, as direct experimental data for this compound is not publicly available.

Experimental Protocols

To empirically determine the efficacy and underlying physicochemical properties of this compound and its hydrochloride salt, the following experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[8][9]

Objective: To quantify the aqueous solubility of the free base and hydrochloride salt.

Materials:

  • This compound (free base)

  • This compound HCl

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of the test compound (either free base or hydrochloride salt) to a known volume of PBS (pH 7.4) in a sealed container.

  • Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • The resulting concentration represents the equilibrium solubility of the compound under the tested conditions.

In Vitro Efficacy Assay (Cell-Based)

The choice of a specific in vitro assay depends on the intended therapeutic target of this compound. Assuming a potential role as an efflux pump inhibitor based on the activity of related pyridylpiperazine compounds, a representative protocol is provided below.[10][11]

Objective: To assess and compare the ability of the free base and hydrochloride salt to inhibit a specific drug efflux pump and enhance the cytotoxicity of a known substrate of that pump.

Materials:

  • Cancer cell line overexpressing a specific efflux pump (e.g., P-glycoprotein)

  • A known cytotoxic substrate of the efflux pump (e.g., doxorubicin)

  • This compound (free base and hydrochloride salt) dissolved in a suitable vehicle (e.g., DMSO)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or other viability assay reagents

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the free base and hydrochloride salt of this compound.

  • Treat the cells with a range of concentrations of the test compounds, both alone and in combination with a fixed, sub-lethal concentration of the cytotoxic substrate. Include appropriate controls (untreated cells, vehicle-treated cells, and cells treated with the cytotoxic substrate alone).

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • After incubation, assess cell viability using the MTT assay. This involves adding the MTT reagent to each well, incubating, and then solubilizing the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound and combination. A significant decrease in the IC₅₀ of the cytotoxic substrate in the presence of the test compound indicates efflux pump inhibition.

Visualizing the Concepts

Workflow for Comparing Free Base and Hydrochloride Salt Efficacy

G cluster_0 Physicochemical Characterization cluster_1 In Vitro Efficacy cluster_2 Pharmacokinetic Profiling cluster_3 Data Analysis & Comparison Solubility Solubility Assay (Shake-Flask) Absorption Absorption/Permeability Solubility->Absorption Stability Stability Assessment Stability->Absorption Dissolution Dissolution Rate Dissolution->Absorption Target_Binding Target Binding Assay Cell_Based Cell-Based Efficacy Assay Target_Binding->Cell_Based Comparison Comparative Efficacy (Free Base vs. HCl Salt) Cell_Based->Comparison Absorption->Comparison Metabolism Metabolic Stability Metabolism->Comparison G cluster_0 Cell Membrane Efflux_Pump Efflux Pump (e.g., P-gp) Binding_Site Allosteric Binding Site Binding_Site->Efflux_Pump Induces Conformational Change Drug Cytotoxic Drug Drug->Efflux_Pump Efflux Blocked Cytotoxicity Cell Death Drug->Cytotoxicity Induces Inhibitor Pyridylpiperazine Inhibitor Inhibitor->Binding_Site Binds

References

In Silico Docking Analysis: A Comparative Guide for 1-(3-Methylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a hypothetical in silico docking study of 1-(3-Methylpyridin-2-yl)piperazine against a selected protein target. Due to the limited availability of published docking studies for this specific molecule, this document serves as a practical example for researchers, scientists, and drug development professionals. It outlines the standard methodologies, presents a comparative analysis with a known inhibitor, and visualizes the key processes involved in computational drug design.

Introduction to In Silico Docking

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is a fundamental tool for structure-based drug design, enabling the prediction of the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[1][3] This method is instrumental in virtual screening, lead optimization, and understanding drug-receptor interactions at a molecular level, thereby accelerating the drug development process and reducing costs.[1]

Selection of a Hypothetical Target Protein

Piperazine derivatives are a versatile class of compounds that have shown significant activity against a wide range of biological targets. Published research on analogous structures containing the piperazine scaffold reveals their potential as inhibitors for various proteins, including but not limited to:

  • mTORC1 (Mammalian Target of Rapamycin Complex 1): A key regulator of cell growth and proliferation, making it a significant target in cancer therapy.[4][5]

  • MAO-B (Monoamine Oxidase B) and AChE (Acetylcholinesterase): Enzymes targeted in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[6]

  • Carbonic Anhydrase IX (CAIX): An enzyme overexpressed in many types of tumors, contributing to the acidic tumor microenvironment.[7]

For the purpose of this guide, we will consider Monoamine Oxidase B (MAO-B) as the target protein for our hypothetical docking study of this compound. The selection is based on the established role of piperazine-containing molecules as MAO-B inhibitors.[6] We will compare its performance against Safinamide , a known MAO-B inhibitor.

Detailed Experimental Protocol: In Silico Molecular Docking

The following protocol outlines the standard steps for performing a molecular docking study.

3.1. Software and Tools:

  • Molecular Modeling Software: Schrödinger Suite (Maestro), AutoDock Vina, PyRx, or similar.[8]

  • Protein Data Bank (PDB): For retrieval of the target protein's 3D structure.

  • Ligand Structure Generation: ChemDraw, Marvin Sketch, or similar 2D/3D drawing tools.

3.2. Protein Preparation:

  • Structure Retrieval: The 3D crystal structure of human MAO-B is obtained from the Protein Data Bank (PDB ID: 2BYB).

  • Preprocessing: The protein structure is prepared using the Protein Preparation Wizard in a molecular modeling software package. This typically involves:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of hydrogen atoms.

    • Assignment of correct bond orders and protonation states.

    • Minimization of the protein structure to relieve any steric clashes.

3.3. Ligand Preparation:

  • Structure Generation: The 2D structures of this compound and the reference inhibitor, Safinamide, are drawn.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., OPLS3e). This step ensures that the ligand conformations are energetically favorable.

3.4. Receptor Grid Generation:

  • A grid box is defined around the active site of the MAO-B protein. The size and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB structure to encompass the entire binding pocket.

3.5. Molecular Docking:

  • The prepared ligands are docked into the defined receptor grid using a docking program. The software samples a wide range of ligand conformations and orientations within the active site and scores them based on a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol).

3.6. Analysis of Results:

  • The docking results are analyzed to identify the best binding poses for each ligand based on the docking scores.

  • The interactions between the ligands and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed.

Data Presentation: Comparative Docking Scores

The following table summarizes the hypothetical docking scores for this compound and Safinamide against MAO-B. A more negative docking score indicates a higher predicted binding affinity.

Compound NameTarget ProteinPDB IDDocking Score (kcal/mol)
This compoundMonoamine Oxidase B (MAO-B)2BYB-8.2
Safinamide (Reference Inhibitor)Monoamine Oxidase B (MAO-B)2BYB-9.5

Note: The docking scores presented are hypothetical and for illustrative purposes only.

Visualizations

5.1. General Workflow of an In Silico Docking Study

The following diagram illustrates the typical workflow of a molecular docking experiment, from target and ligand preparation to the final analysis of results.[1]

G cluster_prep Preparation Stage cluster_proc Processing Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Target Target Identification (e.g., MAO-B) ProteinPrep Protein Preparation (PDB: 2BYB) Target->ProteinPrep Ligand Ligand Design (this compound) LigandPrep Ligand Preparation (3D Structure Generation) Ligand->LigandPrep GridGen Receptor Grid Generation ProteinPrep->GridGen Docking Molecular Docking LigandPrep->Docking GridGen->Docking Scoring Scoring & Ranking Docking->Scoring Analysis Pose Analysis & Interaction Mapping Scoring->Analysis

In Silico Docking Workflow

5.2. Hypothetical Signaling Pathway of MAO-B Inhibition

This diagram illustrates a simplified signaling pathway involving MAO-B and the effect of its inhibition. MAO-B is involved in the degradation of neurotransmitters like dopamine.

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Effect Increased Dopamine Levels in Synapse Dopamine->Effect DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MAOB Inhibition

MAO-B Inhibition Pathway

Conclusion

This guide has provided a comprehensive, albeit hypothetical, framework for conducting and evaluating an in silico docking study of this compound against Monoamine Oxidase B. By following the detailed experimental protocol and utilizing comparative data analysis, researchers can effectively predict the binding affinity and interaction patterns of novel compounds. The visualizations of the docking workflow and the relevant biological pathway further aid in understanding the broader context and implications of such computational studies in modern drug discovery. While the presented data is illustrative, the methodologies are grounded in established scientific practice and serve as a valuable resource for professionals in the field.

References

A Comparative Analysis of the Biocompatibility and Hemolytic Potential of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biocompatibility and hemolytic potential of select novel piperazine derivatives. The data and protocols presented are collated from recent preclinical studies to serve as a resource for professionals engaged in the discovery and development of new therapeutic agents. Piperazine scaffolds are of significant interest in medicinal chemistry, and understanding their biocompatibility profile is crucial for their advancement as clinical candidates.[1][2] This document summarizes quantitative cytotoxicity and hemolysis data, details the experimental methodologies for these assessments, and visualizes the key experimental workflows.

Comparative Biocompatibility and Hemolysis Data

The following table summarizes the in vitro cytotoxicity and hemolytic activity of three novel piperazine derivatives: RL-308, RL-318, and RL-327. The data is extracted from a study evaluating their effects on non-cancerous Human Foreskin Fibroblasts (HFF) and human red blood cells.[1][3]

Compound IDCell LineAssay TypeConcentrationObserved EffectHemolysis PotentialReference
RL-308 HFFCytotoxicityUp to 1.5 µg/mLNon-toxicSafe at 1.5 µg/mL[1][3]
HFFCytotoxicity2 µg/mL - 3 µg/mLLow toxicity[1][3]
RL-318 HFFCytotoxicityUp to 1.5 µg/mLNon-toxicSafe at 1.5 µg/mL[1][3]
HFFCytotoxicity2 µg/mL - 3 µg/mLLow toxicity[1][3]
RL-327 HFFCytotoxicityUp to 1.5 µg/mLNon-toxicSafe at 1.5 µg/mL[1][3]
HFFCytotoxicity2 µg/mL - 3 µg/mLLow toxicity[1][3]

Of the three derivatives, RL-308 was reported to be the least toxic.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for evaluating the biocompatibility of novel chemical entities.[4][5]

In Vitro Cytotoxicity Assay

This assay is performed to determine the concentration at which a compound begins to show toxicity to cells.

1. Cell Culture and Seeding:

  • Human Foreskin Fibroblasts (HFF) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation and Treatment:

  • The piperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in cell culture media to achieve the desired final concentrations.

  • The media from the cell plates is replaced with the media containing the various concentrations of the test compounds. A vehicle control (media with the solvent) and a positive control are also included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to affect cell viability.

4. Viability Assessment (MTT Assay):

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for another few hours, during which viable cells metabolize the MTT into formazan crystals.

  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC50) or the concentration at which no toxic effects are observed can be determined from the dose-response curve.

In Vitro Hemolysis Assay

This assay evaluates the potential of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[4][5][6][7]

1. Blood Collection and Preparation:

  • Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., EDTA).[5]

  • The red blood cells (RBCs) are separated by centrifugation and washed multiple times with a buffered saline solution (e.g., PBS) to remove plasma and other blood components.

  • A final suspension of RBCs at a specific concentration (e.g., 2% v/v) is prepared in the buffered saline.

2. Compound Preparation and Incubation:

  • The piperazine derivatives are prepared at various concentrations in the buffered saline.

  • The RBC suspension is mixed with the different concentrations of the test compounds.

  • A negative control (RBCs in buffered saline) and a positive control (RBCs with a known hemolytic agent like Triton X-100 or H2O2) are included.[3][6]

  • The mixtures are incubated at 37°C for a defined period (e.g., 45-60 minutes) with gentle agitation.[6][8]

3. Measurement of Hemolysis:

  • After incubation, the samples are centrifuged to pellet the intact RBCs.

  • The supernatant, which contains the released hemoglobin from lysed cells, is carefully collected.

  • The absorbance of the supernatant is measured spectrophotometrically at a wavelength of 540 nm.[6]

4. Data Analysis:

  • The percentage of hemolysis is calculated for each compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

  • The results indicate the concentration at which the piperazine derivatives cause significant hemolysis compared to the controls.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro cytotoxicity and hemolysis assays.

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture Culture HFF Cells start->culture seed Seed Cells in 96-well Plate culture->seed prepare_compounds Prepare Compound Dilutions seed->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: General experimental workflow for in vitro cytotoxicity assessment.

hemolysis_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start collect_blood Collect Human Blood start->collect_blood wash_rbc Wash & Suspend RBCs collect_blood->wash_rbc prepare_compounds Prepare Compound Dilutions wash_rbc->prepare_compounds mix Mix RBCs with Compounds prepare_compounds->mix incubate Incubate at 37°C mix->incubate centrifuge Centrifuge Samples incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant read_absorbance Read Absorbance (540nm) collect_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis

Caption: General experimental workflow for in vitro hemolysis assessment.

References

Safety Operating Guide

Navigating the Disposal of 1-(3-Methylpyridin-2-yl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of 1-(3-Methylpyridin-2-yl)piperazine, a heterocyclic compound commonly used in pharmaceutical research.

It is important to note that a specific Safety Data Sheet (SDS) for this compound (CAS No. 104396-10-3) was not available at the time of this writing. The following disposal procedures are based on the safety data sheets of closely related piperazine and pyridine derivatives. Therefore, these guidelines should be considered a baseline, and laboratory-specific protocols should be developed in consultation with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator is recommended.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid the formation of dust when handling the solid compound.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.

  • Waste Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Spill Management:

    • In the event of a small spill, carefully sweep the solid material into a suitable container for disposal.

    • Avoid generating dust.

    • Clean the spill area with a suitable solvent (e.g., water, if compatible and permitted), and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Container Rinsing:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected as hazardous waste.

    • After thorough cleaning, the container may be disposed of as non-hazardous waste, in accordance with institutional and local regulations.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Ensure all required waste manifests and documentation are completed accurately.

Quantitative Data Summary

As no specific SDS for this compound is available, quantitative data regarding disposal parameters (e.g., concentration limits for drain disposal) cannot be provided. All waste containing this compound should be treated as hazardous.

ParameterGuideline
Waste Classification Hazardous Waste
Disposal Method Incineration or other approved chemical destruction method via a licensed contractor.
Drain Disposal Not Recommended.
Landfill Disposal Not Recommended for the chemical itself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound Waste is_spill Is it a spill? start->is_spill small_spill Small Spill is_spill->small_spill Yes large_spill Large Spill is_spill->large_spill Yes, Large collect_waste Collect in Labeled, Sealed Container is_spill->collect_waste No (Routine Waste) clean_spill Clean Spill Area, Collect Residue as Waste small_spill->clean_spill evacuate Evacuate & Contact Emergency Response large_spill->evacuate store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste clean_spill->collect_waste contact_ehs Arrange for Disposal via EHS/Licensed Contractor store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.